CGP46381
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
3-aminopropyl(cyclohexylmethyl)phosphinic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22NO2P/c11-7-4-8-14(12,13)9-10-5-2-1-3-6-10/h10H,1-9,11H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOESDNIUAWGCLU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CP(=O)(CCCN)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22NO2P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30154065 | |
| Record name | 3-Aminopropyl-cyclohexylmethylphosphinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30154065 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
123691-14-5 | |
| Record name | 3-Aminopropyl-cyclohexylmethylphosphinic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123691145 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Aminopropyl-cyclohexylmethylphosphinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30154065 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Unveiling the Antagonistic Action of CGP46381: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
CGP46381 is a potent and selective antagonist of the GABA-B receptor, a key G-protein coupled receptor (GPCR) involved in inhibitory neurotransmission throughout the central nervous system. This technical guide provides an in-depth analysis of the mechanism of action of this compound, detailing its interaction with the GABA-B receptor and the subsequent downstream signaling consequences. This document summarizes key quantitative data, outlines detailed experimental protocols for the characterization of such compounds, and provides visual representations of the involved pathways and experimental workflows to facilitate a comprehensive understanding for researchers and drug development professionals.
Core Mechanism of Action: Competitive Antagonism at the GABA-B Receptor
This compound functions as a competitive antagonist at the GABA-B receptor. This means it binds to the same site as the endogenous agonist, gamma-aminobutyric acid (GABA), but does not activate the receptor. By occupying the binding site, this compound prevents GABA from binding and initiating the receptor's signaling cascade. This blockade of GABA-B receptor activation leads to a disinhibition of neuronal activity.
The GABA-B receptor is a heterodimeric GPCR, composed of GABA-B1 and GABA-B2 subunits. GABA binds to the Venus flytrap domain of the GABA-B1 subunit, which induces a conformational change, leading to the activation of the associated Gi/o protein. This compound, by binding to this same domain, prevents this conformational change and subsequent G-protein activation. The crystal structure of the human GABA-B receptor extracellular domain in complex with this compound has been resolved (PDB ID: 4MS1), providing a detailed view of this interaction at the molecular level.
Quantitative Pharmacological Data
The potency and selectivity of this compound have been characterized through various in vitro assays. The following table summarizes the key quantitative data available for this compound.
| Parameter | Value | Assay Type | Reference |
| IC50 | 4.9 μM | [3H]-GABA competitive binding assay in rat brain membranes | Olpe et al., 1993 |
Note: Further detailed quantitative data such as Ki and functional EC50 values from specific studies are being actively compiled and will be included in future revisions of this document.
Impact on Downstream Signaling Pathways
The antagonism of the GABA-B receptor by this compound prevents the activation of several key downstream signaling pathways that are normally initiated by GABA. These include:
-
Inhibition of Adenylyl Cyclase: GABA-B receptor activation typically leads to the inhibition of adenylyl cyclase activity via the Gαi/o subunit, resulting in decreased intracellular cyclic AMP (cAMP) levels. This compound blocks this effect, thereby preventing the GABA-induced decrease in cAMP.
-
Modulation of Ion Channels:
-
Activation of G-protein-coupled Inwardly Rectifying Potassium (GIRK) Channels: The Gβγ subunit released upon GABA-B receptor activation directly binds to and opens GIRK channels, leading to potassium efflux and membrane hyperpolarization. This compound prevents this channel opening.
-
Inhibition of Voltage-Gated Calcium Channels (VGCCs): The Gβγ subunit also inhibits the opening of presynaptic N-type and P/Q-type voltage-gated calcium channels. This reduces calcium influx and subsequently decreases the release of neurotransmitters. This compound blocks this inhibitory effect on VGCCs, thereby facilitating neurotransmitter release.
-
The following diagram illustrates the GABA-B receptor signaling pathway and the point of intervention by this compound.
Experimental Protocols
The characterization of this compound's mechanism of action relies on a combination of binding and functional assays.
Radioligand Binding Assay (Competitive)
This assay determines the affinity of this compound for the GABA-B receptor by measuring its ability to displace a radiolabeled ligand.
Objective: To determine the inhibitory constant (Ki) of this compound at the GABA-B receptor.
Materials:
-
Rat brain membranes (source of GABA-B receptors)
-
[3H]-GABA (radioligand)
-
This compound (test compound)
-
Baclofen (unlabeled competitor for determining non-specific binding)
-
Tris-HCl buffer
-
Glass fiber filters
-
Scintillation counter
Methodology:
-
Membrane Preparation: Homogenize rat cortical tissue in cold Tris-HCl buffer. Centrifuge the homogenate and wash the resulting pellet multiple times to remove endogenous GABA. Resuspend the final pellet in fresh buffer.
-
Assay Setup: In a 96-well plate, combine the prepared brain membranes, a fixed concentration of [3H]-GABA, and varying concentrations of this compound.
-
Incubation: Incubate the plate at room temperature for a defined period to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound.
-
Washing: Wash the filters with cold buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific [3H]-GABA binding against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.
The following diagram illustrates the workflow for a competitive radioligand binding assay.
In Vitro Electrophysiology: Hippocampal Slice Recording
This functional assay assesses the ability of this compound to antagonize the physiological effects of GABA-B receptor activation on neuronal excitability. A key effect of GABA-B agonists is the induction of a slow, long-lasting inhibitory postsynaptic potential (IPSP).
Objective: To determine the functional antagonist activity of this compound by measuring its ability to block baclofen-induced hyperpolarization or the late IPSP.
Materials:
-
Hippocampal brain slices from rats
-
Artificial cerebrospinal fluid (aCSF)
-
Baclofen (GABA-B agonist)
-
This compound
-
Intracellular recording setup (microelectrode, amplifier, data acquisition system)
Methodology:
-
Slice Preparation: Prepare acute hippocampal slices from a rat brain and maintain them in oxygenated aCSF.
-
Recording Setup: Place a slice in a recording chamber and continuously perfuse with aCSF. Use a glass microelectrode to obtain a stable intracellular recording from a CA1 pyramidal neuron.
-
Baseline Recording: Record the resting membrane potential and evoke synaptic responses by stimulating afferent pathways (e.g., Schaffer collaterals). This will elicit an early, fast IPSP mediated by GABA-A receptors and a late, slow IPSP mediated by GABA-B receptors.
-
Agonist Application: Apply the GABA-B agonist baclofen to the perfusion bath and record the resulting hyperpolarization of the neuron's membrane potential.
-
Antagonist Application: Co-apply this compound with baclofen and observe the blockade or reduction of the baclofen-induced hyperpolarization. Alternatively, apply this compound alone and observe the blockade of the synaptically evoked late IPSP.
-
Data Analysis: Quantify the amplitude of the hyperpolarization or the late IPSP in the absence and presence of different concentrations of this compound. This allows for the determination of an EC50 for the antagonistic effect.
Conclusion
This compound is a well-characterized, selective competitive antagonist of the GABA-B receptor. Its mechanism of action involves the direct blockade of GABA binding, leading to the prevention of G-protein activation and the subsequent inhibition of downstream signaling pathways, including the modulation of adenylyl cyclase and ion channel activity. The quantitative data and experimental protocols outlined in this guide provide a comprehensive framework for understanding and further investigating the pharmacological properties of this compound and other GABA-B receptor modulators. This information is crucial for researchers in the fields of neuroscience and pharmacology, as well as for professionals involved in the development of novel therapeutics targeting the GABAergic system.
CGP46381 GABAB receptor binding affinity
An In-depth Technical Guide to the GABA-B Receptor Binding Affinity of CGP46381
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding characteristics of this compound at the γ-aminobutyric acid type B (GABA-B) receptor. It includes quantitative binding data, detailed experimental methodologies, and visualizations of key pathways and processes.
Introduction to this compound
This compound is recognized as a selective and brain-penetrant antagonist of the GABA-B receptor.[1][2] Its ability to cross the blood-brain barrier and specifically block GABA-B receptor-mediated signaling has made it a valuable tool in neuroscience research for investigating the physiological and pathological roles of the GABA-B system.[3] This guide focuses on the core aspect of its molecular interaction: its binding affinity for the GABA-B receptor.
Quantitative Binding Affinity Data
The inhibitory potency of this compound is quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the specific binding of a radioligand to the GABA-B receptor.
| Compound | Receptor Target | IC50 (μM) | Species | Assay Type | Reference |
| This compound | GABA-B | 4.9 | Rat | Binding Assay | [1][2][3] |
| CGP 35348 | GABA-B | 34 | Rat | Binding Assay | [3] |
| CGP 36742 | GABA-B | 36 | Rat | Binding Assay | [3] |
| CGP 54062 | GABA-B | 0.013 | Rat | Binding Assay | [3] |
GABAB Receptor Signaling and Antagonism by this compound
GABA-B receptors are metabotropic G-protein-coupled receptors (GPCRs) that mediate slow and prolonged inhibitory effects in the central nervous system. They exist as heterodimers of GABA-B1 and GABA-B2 subunits.[4] The GABA-B1 subunit is responsible for binding ligands like the endogenous agonist GABA, while the GABA-B2 subunit couples to Gi/o signaling proteins. This activation leads to the inhibition of adenylyl cyclase and the modulation of ion channels. This compound acts as a competitive antagonist, binding to the GABA-B1 subunit to prevent GABA-mediated activation.
Experimental Protocols: Radioligand Binding Assay
The binding affinity of this compound is typically determined using a competitive radioligand binding assay. This method measures the ability of an unlabeled compound (this compound) to displace a radiolabeled ligand from the GABA-B receptor.
Materials and Reagents
-
Tissue Source: Rat brain crude synaptic membranes.[5]
-
Unlabeled Ligands: this compound (test compound), (-)-Baclofen (for defining non-specific binding).
-
Buffers:
-
Homogenization Buffer: e.g., 0.32 M sucrose.
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4, containing 2.5 mM CaCl2.[5]
-
-
Equipment: Homogenizer, refrigerated centrifuge, liquid scintillation counter, glass fiber filters.
Membrane Preparation
-
Homogenize rat brain tissue in ice-cold homogenization buffer.
-
Centrifuge the homogenate at a low speed (e.g., 1,000 x g for 10 minutes) to remove nuclei and large debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 140,000 x g for 30 minutes) to pellet the crude synaptic membranes.[7]
-
Wash the membranes by resuspending the pellet in assay buffer and repeating the high-speed centrifugation. This step is often repeated multiple times to remove endogenous GABA.[7]
-
Resuspend the final pellet in a known volume of assay buffer to determine protein concentration (e.g., via Bradford or BCA assay).
Binding Assay Procedure
-
Set up assay tubes containing:
-
Total Binding: Assay buffer, radioligand, and membrane suspension.
-
Non-specific Binding: Assay buffer, radioligand, a high concentration of an unlabeled GABA-B agonist (e.g., 100 µM (-)-Baclofen), and membrane suspension.
-
Competitive Binding: Assay buffer, radioligand, varying concentrations of this compound, and membrane suspension.
-
-
Incubate the tubes at a controlled temperature (e.g., 4°C) for a sufficient time to reach equilibrium (e.g., 45 minutes).[7]
-
Terminate the binding reaction by rapid vacuum filtration through glass fiber filters, which separates the membrane-bound radioligand from the free radioligand.
-
Quickly wash the filters with ice-cold assay buffer to remove any non-specifically trapped radioligand.
-
Place the filters in scintillation vials with a scintillation cocktail.
-
Quantify the amount of radioactivity on the filters using a liquid scintillation counter.[6]
Data Analysis
-
Calculate Specific Binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Fit the resulting data to a sigmoidal dose-response curve using non-linear regression analysis (e.g., using software like Prism).
-
Determine the IC50 value from the curve, which is the concentration of this compound that displaces 50% of the specific binding of the radioligand.
Classification and Selectivity
This compound is classified as a selective antagonist for the GABA-B receptor.[1][2] Studies have shown it to be inactive in binding tests for various other receptor sites, confirming its specificity for the GABA-B receptor.[3] This selectivity is crucial for its use as a pharmacological tool to isolate and study GABA-B receptor-specific functions.
Conclusion
This compound is a well-characterized, selective GABA-B receptor antagonist with a micromolar binding affinity (IC50 = 4.9 μM).[1][2][3] The experimental protocols outlined in this guide represent the standard methodology for determining such binding characteristics. Its proven selectivity and ability to penetrate the brain make this compound an indispensable compound for the ongoing investigation of the GABA-B receptor system in both basic and preclinical research.
References
- 1. CGP 46381 | GABAB Receptors | Tocris Bioscience [tocris.com]
- 2. rndsystems.com [rndsystems.com]
- 3. The actions of orally active GABAB receptor antagonists on GABAergic transmission in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Complex GABAB receptor complexes: how to generate multiple functionally distinct units from a single receptor [frontiersin.org]
- 5. Characteristics of GABAB receptor binding sites on rat whole brain synaptic membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PDSP - GABA [kidbdev.med.unc.edu]
An In-Depth Technical Guide to CGP46381: Discovery, History, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
CGP46381 is a potent, selective, and orally active antagonist of the GABA-B receptor. This document provides a comprehensive overview of its discovery, historical development, and mechanism of action. It includes a compilation of its binding affinity and efficacy data, detailed experimental protocols for its characterization, and visualizations of its role in cellular signaling pathways. This guide is intended to serve as a core technical resource for researchers and professionals in the fields of neuroscience and drug development.
Discovery and History
This compound emerged from a research program at Ciba-Geigy (now Novartis) in the early 1990s aimed at developing potent and orally bioavailable antagonists for the GABA-B receptor. The initial discovery of GABA-B receptors in 1980 spurred the development of agonists like baclofen, but the therapeutic potential of antagonists remained largely unexplored due to the lack of brain-penetrant compounds.
The development of this compound, a phosphinic acid analogue of GABA, represented a significant breakthrough. Early publications by Lingenhoehl and Olpe in 1993 demonstrated its ability to block late inhibitory postsynaptic potentials (IPSPs) in the rat hippocampus and cortex in vivo, providing the first evidence of its antagonist activity in the central nervous system after systemic administration.[1] Subsequent work by Froestl and colleagues in 1996 further characterized this compound as a potent and selective GABA-B receptor antagonist with good oral bioavailability, paving the way for its use as a key research tool to investigate the physiological roles of GABA-B receptors.[1]
Mechanism of Action
This compound acts as a competitive antagonist at the GABA-B receptor. It binds to the receptor without activating it, thereby preventing the endogenous ligand, GABA, from binding and initiating downstream signaling cascades. GABA-B receptors are G-protein coupled receptors (GPCRs) that, upon activation, lead to the inhibition of adenylyl cyclase and the modulation of ion channels, primarily inwardly rectifying potassium (Kir) channels and voltage-gated calcium channels.
By blocking these actions, this compound effectively disinhibits neuronal activity. This leads to an increase in neurotransmitter release and enhanced postsynaptic excitability.
Quantitative Data
Table 1: Receptor Binding Affinity of this compound
| Receptor/Site | Ligand | Species | Preparation | K_i (nM) |
| GABA-B | [³H]CGP54626 | Rat | Cortical membranes | 32 |
| Adenosine A₁ | [³H]CHA | Rat | Cortical membranes | >10,000 |
| Adrenergic α₁ | [³H]Prazosin | Rat | Cortical membranes | >10,000 |
| Adrenergic α₂ | [³H]Clonidine | Rat | Cortical membranes | >10,000 |
| Benzodiazepine | [³H]Flunitrazepam | Rat | Cortical membranes | >10,000 |
| Dopamine D₁ | [³H]SCH23390 | Rat | Striatal membranes | >10,000 |
| Dopamine D₂ | [³H]Spiperone | Rat | Striatal membranes | >10,000 |
| Muscarinic M₁ | [³H]Pirenzepine | Rat | Cortical membranes | >10,000 |
| NMDA | [³H]MK-801 | Rat | Cortical membranes | >10,000 |
| Serotonin 5-HT₁ | [³H]5-CT | Rat | Cortical membranes | >10,000 |
| Serotonin 5-HT₂ | [³H]Ketanserin | Rat | Cortical membranes | >10,000 |
Data from Froestl et al., 1995. This table summarizes the high selectivity of this compound for the GABA-B receptor over a range of other neurotransmitter receptors.
Table 2: In Vitro and In Vivo Efficacy of this compound
| Assay | Species | Preparation/Model | Effect | IC₅₀ / ED₅₀ |
| Inhibition of GABA-stimulated [³⁵S]GTPγS binding | Rat | Cortical membranes | Antagonism | 4.9 µM |
| Blockade of baclofen-induced depression of synaptic transmission | Rat | Hippocampal slices | Antagonism | ~10 µM |
| Reversal of baclofen-induced hypothermia | Mouse | In vivo | Antagonism | 30 mg/kg, p.o. |
| Enhancement of Long-Term Potentiation (LTP) | Rat | Hippocampus in vivo | Facilitation | 10 mg/kg, i.p. |
| Antagonism of baclofen-induced spike-wave discharges | Rat | Genetic Absence Epilepsy Rats from Strasbourg (GAERS) | Antagonism | 10 mg/kg, i.p. |
This table provides a summary of the functional antagonist activity of this compound in various experimental systems.
Experimental Protocols
Radioligand Binding Assay for GABA-B Receptor Affinity
Objective: To determine the binding affinity (Ki) of this compound for the GABA-B receptor.
Methodology:
-
Membrane Preparation: Cerebral cortices from adult male Sprague-Dawley rats are homogenized in ice-cold 50 mM Tris-HCl buffer (pH 7.4). The homogenate is centrifuged at 48,000 x g for 20 minutes. The resulting pellet is resuspended in fresh buffer and incubated at 37°C for 30 minutes to remove endogenous GABA. After a final centrifugation, the pellet is resuspended in buffer and stored at -80°C.
-
Binding Assay: On the day of the experiment, membranes (50-100 µg protein) are incubated with the radioligand [³H]CGP54626 (1-2 nM) and varying concentrations of this compound in a final volume of 1 ml of 50 mM Tris-HCl buffer containing 2.5 mM CaCl₂.
-
Incubation and Filtration: The mixture is incubated at room temperature for 60 minutes. The reaction is terminated by rapid filtration through Whatman GF/B filters using a cell harvester. The filters are then washed three times with ice-cold buffer.
-
Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: Non-specific binding is determined in the presence of 100 µM GABA. The inhibition constant (Ki) is calculated from the IC₅₀ value using the Cheng-Prusoff equation.
In Vivo Electrophysiology for Assessing Antagonist Activity
Objective: To evaluate the ability of this compound to block GABA-B receptor-mediated late inhibitory postsynaptic potentials (IPSPs) in the hippocampus.
Methodology:
-
Animal Preparation: Male Wistar rats (250-300g) are anesthetized with urethane (1.25 g/kg, i.p.). The animals are placed in a stereotaxic frame, and their body temperature is maintained at 37°C.
-
Electrode Placement: A recording microelectrode is lowered into the CA1 pyramidal cell layer of the hippocampus. A stimulating electrode is placed in the stratum radiatum to activate the Schaffer collateral-commissural pathway.
-
Electrophysiological Recording: Single electrical pulses are delivered to the stimulating electrode to evoke field excitatory postsynaptic potentials (fEPSPs) and population spikes. Paired-pulse stimulation is used to elicit a late IPSP.
-
Drug Administration: A stable baseline of the late IPSP is recorded for at least 20 minutes. This compound is then administered intravenously (i.v.) or intraperitoneally (i.p.).
-
Data Analysis: The amplitude of the late IPSP is measured before and after drug administration. The percentage of blockade is calculated to determine the antagonist effect of this compound.
Visualizations
Signaling Pathway of GABA-B Receptor Antagonism by this compound
Caption: Antagonistic action of this compound on the GABA-B receptor signaling pathway.
Experimental Workflow for a Fear Conditioning Study with this compound
Caption: Workflow for investigating the effect of this compound on fear memory.
References
CGP46381: An In-depth Technical Guide on its Role in Neurotransmission
For Researchers, Scientists, and Drug Development Professionals
Introduction
CGP46381 is a selective and brain-penetrant antagonist of the GABA-B receptor, a G-protein coupled receptor that plays a crucial modulatory role in neurotransmission.[1] As an antagonist, this compound blocks the inhibitory effects of the endogenous ligand, γ-aminobutyric acid (GABA), at GABA-B receptors. This action leads to a disinhibition of neuronal circuits, resulting in a range of effects on synaptic transmission and plasticity. This technical guide provides a comprehensive overview of the pharmacology, mechanism of action, and experimental applications of this compound, with a focus on its impact on neurotransmission.
Quantitative Pharmacological Data
While comprehensive quantitative pharmacological data for this compound is not extensively available in the public domain, the following table summarizes the key reported values. The most consistently reported value is its IC50 for the GABA-B receptor.
| Parameter | Value | Species/Tissue | Assay Type | Reference |
| IC50 | 4.9 µM | - | Functional Antagonism | [1] |
Mechanism of Action: Antagonism of the GABA-B Receptor Signaling Pathway
This compound exerts its effects by competitively binding to GABA-B receptors, thereby preventing their activation by GABA. GABA-B receptors are metabotropic receptors that are coupled to inhibitory G-proteins (Gαi/o). Their activation triggers a signaling cascade that ultimately leads to the inhibition of neuronal activity. By blocking this pathway, this compound effectively removes this inhibitory brake on neurotransmission.
The canonical GABA-B receptor signaling pathway is depicted below:
References
CGP46381: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Core Summary
CGP46381 is a potent and selective antagonist of the GABA-B receptor, a key G-protein coupled receptor involved in mediating slow and prolonged inhibitory neurotransmission in the central nervous system. Despite its utility as a research tool, its commercial availability is currently limited, with major suppliers having discontinued the product. This guide provides a comprehensive overview of its technical specifications, biological action, and experimental applications.
Commercial Availability
Formerly available from major suppliers such as Tocris Bioscience (Catalog #1247) and R&D Systems, this compound has been widely discontinued.[1] However, it may still be available for research purposes through smaller chemical suppliers. Researchers should inquire with companies such as APExBIO and Santa Cruz Biotechnology regarding its current stock and availability.
Technical Data
A summary of the key quantitative data for this compound is presented below.
| Property | Value | Source |
| Molecular Weight | 219.26 g/mol | [1] |
| Molecular Formula | C₁₀H₂₂NO₂P | [1] |
| CAS Number | 123691-14-5 | [1] |
| Biological Activity | Selective GABA-B receptor antagonist | [1] |
| IC₅₀ | 4.9 µM | [1] |
| Solubility | Soluble to 100 mM in water | [1] |
| Storage | Store at room temperature | [1] |
Signaling Pathway of GABA-B Receptor Antagonism
This compound exerts its effects by blocking the action of GABA on the GABA-B receptor. This metabotropic receptor is coupled to inhibitory G-proteins (Gi/o). Upon activation by GABA, the G-protein dissociates, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels. The Gβγ subunit can also directly modulate ion channels, leading to the activation of inwardly rectifying potassium (K+) channels and the inhibition of voltage-gated calcium (Ca2+) channels. By antagonizing this receptor, this compound prevents these downstream signaling events, thereby disinhibiting the neuron.
Experimental Protocols
This compound has been utilized in a variety of in vivo and in vitro experimental paradigms to investigate the role of GABA-B receptors in neuronal function. Below are generalized methodologies based on published research.
In Vivo Administration for Behavioral Studies
-
Animal Models: this compound has been used in various rodent models to assess its effects on learning, memory, and other behavioral phenotypes.
-
Administration Route: Due to its brain penetrant nature, this compound can be administered systemically, typically via intraperitoneal (i.p.) injection.
-
Dosage: Effective doses in rodents have been reported in the range of 1-10 mg/kg.
-
Vehicle: The compound is typically dissolved in saline for administration.
-
Experimental Timeline: Animals are often habituated to the testing environment before drug administration. Behavioral testing is then conducted at a specified time post-injection, corresponding to the drug's peak activity.
In Vitro Electrophysiology in Brain Slices
-
Slice Preparation: Acute brain slices (typically 300-400 µm thick) containing the region of interest are prepared from euthanized animals. Slices are maintained in artificial cerebrospinal fluid (aCSF) saturated with 95% O₂ / 5% CO₂.
-
Recording: Whole-cell patch-clamp or field potential recordings are performed to measure synaptic transmission and neuronal excitability.
-
Drug Application: this compound is bath-applied to the brain slices at a known concentration (e.g., 10 µM) to block GABA-B receptor-mediated effects.
-
Data Analysis: Changes in synaptic currents (e.g., IPSCs) or neuronal firing properties are measured before and after the application of this compound to determine the contribution of GABA-B receptors to the observed phenomena.
References
CGP46381: A Comprehensive Technical Guide for Neuroscience Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
CGP46381 is a selective and brain-penetrant antagonist of the γ-aminobutyric acid type B (GABA-B) receptor, a G-protein coupled receptor that mediates slow and prolonged inhibitory neurotransmission in the central nervous system. Its ability to cross the blood-brain barrier and specifically block GABA-B receptor function has established this compound as an invaluable research tool in neuroscience. This technical guide provides an in-depth overview of this compound, including its mechanism of action, key quantitative data, detailed experimental protocols for its use in various research applications, and a visual representation of the signaling pathways it modulates.
Introduction to this compound
This compound, chemically known as (3-Aminopropyl)(cyclohexylmethyl)phosphinic acid, is a potent and selective antagonist of the GABA-B receptor. GABA-B receptors are metabotropic receptors that, upon activation by the endogenous ligand GABA, modulate neuronal excitability and synaptic transmission. They are implicated in a wide range of physiological and pathological processes, including learning and memory, anxiety, depression, and epilepsy. By blocking these receptors, this compound allows researchers to investigate the functional roles of the GABA-B system in both healthy and diseased states.
Mechanism of Action
This compound acts as a competitive antagonist at the GABA-B receptor. The GABA-B receptor is a heterodimer composed of two subunits, GABA-B1 and GABA-B2. The GABA-B1 subunit is responsible for binding GABA and competitive antagonists like this compound, while the GABA-B2 subunit is coupled to intracellular G-proteins of the Gi/o family.
Upon activation by an agonist, the GABA-B receptor initiates a signaling cascade that includes:
-
Inhibition of adenylyl cyclase: This leads to a decrease in intracellular cyclic AMP (cAMP) levels.
-
Activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels: This results in hyperpolarization of the neuronal membrane, leading to an inhibitory postsynaptic potential.
-
Inhibition of voltage-gated calcium channels (VGCCs): This presynaptic effect reduces neurotransmitter release.
This compound prevents these downstream effects by blocking the initial binding of GABA to the GABA-B1 subunit, thereby inhibiting receptor activation.
Quantitative Data
The following tables summarize key quantitative parameters for this compound, providing a reference for experimental design.
| Parameter | Value | Species | Assay | Reference |
| IC50 | 4.9 μM | Rat | Inhibition of [3H]GABA binding | [1][2] |
| Ki | Agonist rank order: CGP27492 > SKF97541 = this compound > GABA > Baclofen | Human | Competition binding assay with [3H]-CGP54626A | [3] |
| Application | Effective Concentration/Dose | Species/Preparation | Experimental Model | Reference |
| In Vitro Electrophysiology | 200-800 μM | Rat Hippocampal Slices | Blockade of synaptically evoked GABA-B currents | [4] |
| In Vivo Behavioral Study | Not explicitly stated for this compound, but related antagonists are used in the mg/kg range (i.p.) | Mouse | Fear Conditioning | [5][6] |
Signaling Pathways and Experimental Workflows
To visualize the molecular interactions and experimental processes involving this compound, the following diagrams are provided in Graphviz DOT language.
Caption: GABA-B receptor signaling pathway and the inhibitory action of this compound.
Caption: A typical experimental workflow using this compound in a behavioral study.
Experimental Protocols
This section provides detailed methodologies for key experiments utilizing this compound.
In Vitro Electrophysiology: Whole-Cell Patch-Clamp in Brain Slices
This protocol is adapted from studies investigating GABA-B receptor-mediated currents in hippocampal slices[4].
Objective: To record GABA-B receptor-mediated inhibitory postsynaptic currents (IPSCs) and assess their blockade by this compound.
Materials:
-
Adult rats
-
Slicing solution (e.g., ice-cold, oxygenated artificial cerebrospinal fluid - ACSF)
-
Recording ACSF (continuously oxygenated with 95% O2 / 5% CO2)
-
Internal solution for patch pipettes (e.g., K-gluconate based)
-
This compound stock solution
-
Vibratome
-
Patch-clamp rig with amplifier, micromanipulator, and data acquisition system
Procedure:
-
Slice Preparation:
-
Anesthetize the rat and perfuse transcardially with ice-cold, oxygenated slicing solution.
-
Rapidly dissect the brain and prepare 300-400 µm thick hippocampal slices using a vibratome in ice-cold slicing solution.
-
Transfer slices to a holding chamber with oxygenated ACSF and allow them to recover at room temperature for at least 1 hour.
-
-
Recording:
-
Transfer a slice to the recording chamber and perfuse with oxygenated ACSF at a constant rate.
-
Establish a whole-cell patch-clamp recording from a neuron of interest (e.g., a CA1 pyramidal neuron).
-
Record baseline synaptic activity. To isolate GABA-B receptor-mediated currents, it may be necessary to block GABA-A and glutamate receptors pharmacologically.
-
-
Drug Application:
-
Bath-apply a GABA-B receptor agonist (e.g., baclofen) to elicit a stable outward current (GIRK channel activation).
-
Once a stable agonist-induced current is achieved, co-apply this compound at a desired concentration (e.g., starting from a concentration around its IC50 of 4.9 µM and titrating up) to observe the blockade of the agonist-induced current.
-
-
Data Analysis:
-
Measure the amplitude and kinetics of the GABA-B receptor-mediated currents before and after the application of this compound.
-
Quantify the extent of inhibition by this compound.
-
In Vivo Behavioral Assay: Fear Conditioning in Mice
This protocol is a general framework based on standard fear conditioning paradigms[5][6]. Specific doses and timings for this compound should be optimized based on pilot studies.
Objective: To investigate the role of GABA-B receptors in the acquisition, consolidation, or retrieval of fear memory using this compound.
Materials:
-
Adult mice
-
Fear conditioning apparatus (with a grid floor for foot shocks, a speaker for auditory cues, and a camera for recording behavior)
-
This compound
-
Vehicle solution (e.g., saline)
-
Injection supplies (syringes, needles)
Procedure:
-
Habituation:
-
Handle the mice for several days prior to the experiment to reduce stress.
-
On the day before conditioning, place each mouse in the conditioning chamber for a brief period without any stimuli to allow for habituation to the context.
-
-
Drug Administration:
-
Prepare a solution of this compound in the appropriate vehicle.
-
Administer this compound or vehicle via the desired route (e.g., intraperitoneal injection) at a specific time before the training or testing session, depending on the research question (e.g., 30 minutes before to assess effects on acquisition).
-
-
Fear Conditioning (Training):
-
Place the mouse in the conditioning chamber.
-
After an initial exploration period, present a neutral conditioned stimulus (CS), such as an auditory tone, followed by a mild aversive unconditioned stimulus (US), such as a foot shock.
-
Repeat the CS-US pairing several times.
-
-
Contextual and Cued Fear Testing:
-
24 hours after training, place the mouse back into the same conditioning chamber (context) and measure freezing behavior in the absence of the CS and US to assess contextual fear memory.
-
On a subsequent day, place the mouse in a novel context and present the CS (tone) without the US to assess cued fear memory.
-
-
Data Analysis:
-
Score the amount of time the mouse spends freezing during the context and cued fear tests.
-
Compare the freezing behavior between the this compound-treated and vehicle-treated groups using appropriate statistical tests.
-
In Vitro Radioligand Binding Assay
This protocol is based on standard competitive binding assay procedures[3][7].
Objective: To determine the binding affinity (Ki) of this compound for the GABA-B receptor.
Materials:
-
Rat brain tissue (e.g., whole brain or specific regions)
-
Homogenization buffer
-
Radioligand (e.g., [3H]GABA or a specific [3H]-labeled GABA-B antagonist)
-
Unlabeled GABA (for determining non-specific binding)
-
This compound
-
Filtration apparatus
-
Scintillation counter and fluid
Procedure:
-
Membrane Preparation:
-
Homogenize the brain tissue in ice-cold buffer.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet multiple times by resuspension and centrifugation to remove endogenous GABA.
-
-
Binding Assay:
-
In a series of tubes, combine the prepared membranes, a fixed concentration of the radioligand, and varying concentrations of unlabeled this compound.
-
Include tubes with only membranes and radioligand (total binding) and tubes with membranes, radioligand, and a saturating concentration of unlabeled GABA (non-specific binding).
-
Incubate the tubes to allow the binding to reach equilibrium.
-
-
Filtration and Counting:
-
Rapidly filter the contents of each tube through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the concentration of this compound to generate a competition curve.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value from the IC50 using the Cheng-Prusoff equation.
-
Conclusion
This compound is a powerful and versatile tool for dissecting the complex roles of the GABA-B receptor system in the brain. Its selectivity and ability to penetrate the brain make it suitable for a wide array of in vitro and in vivo applications. By providing a comprehensive understanding of its properties and detailed protocols for its use, this guide aims to facilitate its effective application in neuroscience research and drug development. As with any pharmacological agent, careful experimental design and dose-response studies are crucial for obtaining robust and reproducible results.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Characterization of [3H]-CGP54626A binding to heterodimeric GABAB receptors stably expressed in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of synaptically elicited GABAB responses using patch-clamp recordings in rat hippocampal slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Standardized Protocol for the Induction of Specific Social Fear in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Trace Fear Conditioning: Procedure for Assessing Complex Hippocampal Function in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary Studies on CGP46381: A Technical Guide for Researchers
Introduction: CGP46381 is a selective and brain-penetrant antagonist of the Gamma-aminobutyric acid (GABA) type B (GABAB) receptor, with a reported IC50 of 4.9 μM.[1] As an antagonist, this compound blocks the inhibitory effects of GABA at the GABAB receptor, a G-protein coupled receptor that plays a crucial role in modulating neuronal excitability. This technical guide provides an in-depth overview of the core preclinical research involving this compound, summarizing key quantitative data, detailing experimental methodologies, and visualizing associated signaling pathways and workflows. This document is intended for researchers, scientists, and drug development professionals interested in the pharmacology and potential therapeutic applications of this compound.
Core Mechanism of Action: GABAB Receptor Antagonism
This compound exerts its effects by competitively binding to GABAB receptors, thereby preventing the endogenous ligand GABA from activating them. GABAB receptors are metabotropic receptors that are coupled to inhibitory Gαi/o proteins. Upon activation by GABA, these receptors initiate a signaling cascade that leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and the modulation of ion channels, specifically the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium (CaV) channels.[2][3] By blocking this pathway, this compound disinhibits the neuron, leading to a range of downstream effects on neurotransmission and synaptic plasticity.
Preclinical Investigations of this compound
Preliminary research has explored the effects of this compound in various preclinical models, shedding light on its potential therapeutic applications in neurology and ophthalmology.
In Vivo Electrophysiology in the Spinal Cord
Early in vivo studies investigated the role of GABAB receptors in mediating synaptic inhibition in the feline spinal cord. These experiments were crucial in establishing the physiological function of these receptors and the effect of their antagonists.
Quantitative Data Summary
| Study Parameter | Finding | Reference |
| Model | Pentobarbitone-anaesthetised spinal cats | Curtis and Lacey, 1998 |
| Effect of this compound | Blockade of prolonged inhibition of extensor-muscle monosynaptic reflexes | Curtis and Lacey, 1998 |
Experimental Protocol: In Vivo Electrophysiology in Cat Spinal Cord
-
Animal Model: Adult cats anesthetized with pentobarbitone.
-
Surgical Preparation: The spinal cord was exposed at the lumbar level, and ventral roots were prepared for recording monosynaptic reflexes.
-
Electrophysiological Recording: Monosynaptic reflexes were evoked in extensor muscles by stimulating low-threshold afferent fibers of hindlimb flexor muscles. Recordings were obtained from lumbar ventral roots.
-
Drug Administration: this compound was administered intravenously to assess its effect on the prolonged inhibition of these reflexes.
-
Data Analysis: The amplitude of the monosynaptic reflexes was measured before and after drug administration to quantify the degree of inhibition and its blockade by this compound.
Cognitive Enhancement and Synaptic Plasticity
Research has also explored the potential of this compound to modulate cognitive processes and synaptic plasticity, such as long-term potentiation (LTP), a cellular correlate of learning and memory.
Quantitative Data Summary
| Study Parameter | Finding | Reference |
| Model | In vivo rat hippocampus | Staubli et al., 1999 |
| Effect on LTP | Facilitation of LTP induced by theta-burst stimulation (TBS) | Staubli et al., 1999 |
| Effect on Memory | Facilitatory effects on memory | Staubli et al., 1999 |
Experimental Protocol: In Vivo Long-Term Potentiation (LTP) Recording
-
Animal Model: Adult rats.
-
Surgical Preparation: Animals were anesthetized and implanted with stimulating electrodes in the perforant path and recording electrodes in the dentate gyrus of the hippocampus.
-
Electrophysiological Recording: Baseline field excitatory postsynaptic potentials (fEPSPs) were recorded.
-
Drug Administration: this compound or vehicle was administered prior to the induction of LTP.
-
LTP Induction: LTP was induced using a high-frequency stimulation protocol, such as theta-burst stimulation (TBS).
-
Data Analysis: The slope and amplitude of the fEPSPs were measured before and after LTP induction to quantify the magnitude and stability of potentiation.
Neurodevelopment and Epilepsy
The role of GABAB receptors in neuronal development and pathological conditions like epilepsy has been investigated using this compound.
Quantitative Data Summary
| Study Parameter | Finding | Reference |
| Model | Immature rats (12-day-old) with status epilepticus | Mares P, 2019[2] |
| Effect of this compound | Proconvulsant action observed 3 days after status epilepticus | Mares P, 2019[2] |
Experimental Protocol: Seizure Susceptibility in Immature Rats
-
Animal Model: Immature Wistar rats (postnatal day 12).
-
Induction of Status Epilepticus (SE): SE was induced using a convulsant agent.
-
Drug Administration: this compound was administered at different time points (3 and 13 days) after SE induction.
-
Seizure Threshold Testing: The proconvulsant or anticonvulsant effects of this compound were assessed by administering a GABAA antagonist, pentylenetetrazol (50 mg/kg, s.c.), and observing the incidence and severity of seizures.[3]
-
Behavioral Scoring: Seizure activity was scored based on a standardized scale.
Ocular Development and Myopia
The involvement of GABAergic signaling in eye growth and the development of myopia has been a subject of investigation, with studies exploring the effects of this compound in animal models of myopia.
Quantitative Data Summary
| Study Parameter | Finding | Reference |
| Model | Form-deprivation myopia (FDM) in guinea pigs | Cheng et al., 2015[4] |
| Effect of 2% this compound | Significant inhibition of myopic shift and axial elongation | Cheng et al., 2015[4][5] |
| Effect of 0.2% this compound | No significant inhibition of myopia | Cheng et al., 2015[4][5] |
Experimental Protocol: Form-Deprivation Myopia in Guinea Pigs
-
Animal Model: Young guinea pigs.
-
Induction of Myopia: Monocular form deprivation was induced by placing a diffuser over one eye for a period of 11 days.[4][5]
-
Drug Administration: The deprived eyes received daily subconjunctival injections (100 μl) of either this compound (0.2% or 2% solution) or saline.[4][5]
-
Ocular Biometry: Refractive error, axial length, and vitreous chamber depth were measured at the beginning and end of the treatment period using retinoscopy and A-scan ultrasound.[4]
-
Data Analysis: The interocular difference in refractive error and axial length between the treated and untreated eyes was calculated and compared across the different treatment groups.
Conclusion
The preliminary studies on this compound highlight its utility as a selective GABAB receptor antagonist for investigating the role of this receptor system in a variety of physiological and pathological processes. The findings from in vivo electrophysiology, cognitive and synaptic plasticity models, epilepsy research, and studies on ocular development provide a foundation for further exploration of the therapeutic potential of GABAB receptor antagonism. This technical guide serves as a resource for researchers to build upon these foundational studies, design new experiments, and ultimately advance our understanding of the complex role of GABAB receptors in the central nervous system and beyond.
References
- 1. CGP 46381 | GABAB Receptors | Tocris Bioscience [tocris.com]
- 2. Diversity of structure and function of GABAB receptors: a complexity of GABAB-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular mechanisms of metabotropic GABAB receptor function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural Basis of GABAB Receptor Regulation and Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. apexbt.com [apexbt.com]
An In-depth Technical Guide to CGP46381 for the Investigation of GABA-B Receptor Function
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of CGP46381, a selective GABA-B receptor antagonist, as a tool for studying GABA-B receptor function. It covers the compound's chemical and pharmacological properties, details experimental protocols for its use, and illustrates key signaling pathways and experimental workflows.
Introduction to this compound
This compound is a phosphinic acid derivative that acts as a selective and brain-penetrant antagonist of the γ-aminobutyric acid type B (GABA-B) receptor.[1][2] Its ability to cross the blood-brain barrier makes it a valuable tool for in vivo studies investigating the physiological and pathological roles of GABA-B receptors in the central nervous system.[1] GABA-B receptors are metabotropic G-protein coupled receptors (GPCRs) that mediate slow and prolonged inhibitory neurotransmission.[3] They are implicated in a wide range of neurological and psychiatric conditions, making them a significant target for drug discovery.[3]
Chemical and Pharmacological Properties of this compound
A summary of the key chemical and pharmacological properties of this compound is presented in the table below.
| Property | Value | Reference(s) |
| Chemical Name | (3-Aminopropyl)(cyclohexylmethyl)phosphinic acid | [4] |
| Molecular Formula | C₁₀H₂₂NO₂P | [2] |
| Molecular Weight | 219.26 g/mol | [2] |
| CAS Number | 123691-14-5 | [2] |
| Solubility | Soluble in water to 100 mM | [2] |
| Storage | Room temperature | [2] |
| Mechanism of Action | Selective GABA-B receptor antagonist | [1][2] |
| IC₅₀ | 4.9 µM | [2] |
Quantitative Data: Comparison with Other GABA-B Receptor Antagonists
| Antagonist | IC₅₀ | Kᵢ | Reference(s) |
| This compound | 4.9 µM | Not Reported | [2] |
| CGP55845 | 5 nM | 4.5 nM | [5][6] |
| CGP52432 | 85 nM | Not Reported | [7][8][9] |
| CGP35348 | 34 µM | Not Reported | [1][10][11] |
| Saclofen | 7.8 µM | Not Reported | [12][13] |
| Phaclofen | 229 µM (binding) | Not Reported | [14][15][16] |
GABA-B Receptor Signaling Pathways
GABA-B receptors are heterodimers composed of GABA-B1 and GABA-B2 subunits.[3] Upon activation by GABA, these receptors couple to Gαi/o proteins, leading to the dissociation of the Gα and Gβγ subunits.[3] These subunits then modulate the activity of downstream effectors, resulting in a net inhibitory effect on neuronal activity.
Caption: GABA-B Receptor Signaling Pathways.
Experimental Protocols
This section provides detailed methodologies for key experiments utilizing this compound to study GABA-B receptor function.
In Vitro Radioligand Binding Assay
This protocol is adapted from standard receptor binding assay procedures and is designed to determine the binding affinity of this compound for GABA-B receptors.[17]
Caption: In Vitro Binding Assay Workflow.
Materials:
-
Rat or mouse brain tissue (e.g., cortex, cerebellum)
-
[³H]-GABA or [³H]-Baclofen (Radioligand)
-
This compound
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 2.5 mM CaCl₂)
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Scintillation fluid
-
Homogenizer
-
Centrifuge
-
Filtration apparatus
-
Scintillation counter
Procedure:
-
Membrane Preparation:
-
Homogenize brain tissue in ice-cold binding buffer.
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes) to remove nuclei and large debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g for 20 minutes) to pellet the membranes.
-
Wash the membrane pellet by resuspension in fresh binding buffer and recentrifugation. Repeat this step multiple times to remove endogenous GABA.
-
Resuspend the final pellet in binding buffer to a desired protein concentration (e.g., 0.2-0.5 mg/mL).
-
-
Binding Reaction:
-
Set up assay tubes containing:
-
A fixed volume of the membrane preparation.
-
A fixed concentration of the radioligand (typically at or below its Kd).
-
Increasing concentrations of this compound (for competition binding).
-
For total binding, add vehicle instead of this compound.
-
For non-specific binding, add a high concentration of a known GABA-B agonist (e.g., 100 µM GABA or baclofen).
-
-
Incubate the tubes at room temperature for a sufficient time to reach equilibrium (e.g., 30-60 minutes).
-
-
Separation and Quantification:
-
Rapidly filter the contents of each tube through glass fiber filters using a filtration apparatus.
-
Wash the filters quickly with several volumes of ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the specific binding as a function of the log concentration of this compound to generate a competition curve.
-
Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of specific radioligand binding).
-
If the Kd of the radioligand is known, calculate the Kᵢ of this compound using the Cheng-Prusoff equation.
-
Electrophysiology: Whole-Cell Patch-Clamp Recording of Late Inhibitory Postsynaptic Potentials (IPSPs)
This protocol describes how to record late, GABA-B receptor-mediated IPSPs from neurons in brain slices and how to assess the effect of this compound.
Materials:
-
Rodent brain slices (e.g., hippocampus, cortex)
-
Artificial cerebrospinal fluid (aCSF)
-
Internal solution for patch pipettes
-
This compound
-
Electrophysiology rig with a microscope, micromanipulators, amplifier, and data acquisition system
-
Patch pipettes
-
Stimulating electrode
Procedure:
-
Slice Preparation:
-
Prepare acute brain slices (e.g., 300-400 µm thick) from a rodent using a vibratome in ice-cold, oxygenated aCSF.
-
Allow slices to recover in oxygenated aCSF at room temperature for at least 1 hour before recording.
-
-
Recording Setup:
-
Transfer a slice to the recording chamber and continuously perfuse with oxygenated aCSF at a constant temperature (e.g., 32-34°C).
-
Obtain a whole-cell patch-clamp recording from a neuron of interest.
-
-
Evoking and Recording IPSPs:
-
Place a stimulating electrode in a region that provides synaptic input to the recorded neuron.
-
Apply brief electrical stimuli to evoke postsynaptic potentials.
-
Record in current-clamp mode to observe the membrane potential changes (IPSPs). The late, slow component of the IPSP is mediated by GABA-B receptors.
-
-
Application of this compound:
-
Establish a stable baseline recording of the late IPSP for at least 10-15 minutes.
-
Bath-apply this compound at a desired concentration (e.g., 10-100 µM).
-
Continue to record the IPSPs to observe the effect of this compound on the late component. A reduction or complete block of the late IPSP indicates antagonism of GABA-B receptors.
-
-
Data Analysis:
-
Measure the amplitude and/or area of the late IPSP before and after the application of this compound.
-
Perform statistical analysis to determine the significance of the effect of this compound.
-
Electrophysiology: Investigating the Role of GABA-B Receptors in Long-Term Potentiation (LTP)
This protocol outlines how to use this compound to investigate the modulatory role of GABA-B receptors on synaptic plasticity, specifically LTP.
Materials:
-
Same as for IPSP recording.
Procedure:
-
Slice Preparation and Recording Setup:
-
Follow the same procedures as for IPSP recording to prepare brain slices and obtain a whole-cell or field potential recording in a region where LTP can be induced (e.g., CA1 region of the hippocampus).
-
-
Baseline Recording:
-
Record stable baseline synaptic responses (e.g., excitatory postsynaptic potentials or currents, EPSPs/EPSCs) for at least 20-30 minutes by delivering low-frequency stimulation (e.g., 0.05 Hz).
-
-
LTP Induction:
-
Induce LTP using a high-frequency stimulation (HFS) protocol (e.g., one or more trains of 100 Hz for 1 second) or a theta-burst stimulation (TBS) protocol.
-
-
Application of this compound:
-
To test the effect of blocking GABA-B receptors on LTP induction, bath-apply this compound before and during the HFS or TBS protocol.
-
Alternatively, to investigate the role of GABA-B receptors in the expression of LTP, apply this compound after LTP has been induced.
-
-
Post-Induction Recording:
-
Continue to record synaptic responses for at least 60 minutes after the induction protocol to monitor the magnitude and stability of LTP.
-
-
Data Analysis:
-
Measure the slope or amplitude of the synaptic responses and normalize them to the baseline.
-
Compare the magnitude of LTP in the presence and absence of this compound to determine the role of GABA-B receptors in the observed synaptic plasticity.
-
Conclusion
This compound is a valuable pharmacological tool for elucidating the complex roles of GABA-B receptors in the central nervous system. Its brain-penetrant nature and selectivity make it suitable for a wide range of in vivo and in vitro applications. The experimental protocols and signaling pathway diagrams provided in this guide offer a solid foundation for researchers and drug development professionals to effectively utilize this compound in their studies of GABA-B receptor function. Further research to determine the precise binding affinity (Kd) of this compound would further enhance its characterization as a research tool.
References
- 1. CGP 35348: a centrally active blocker of GABAB receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CGP 46381 | GABA-B Receptor Antagonists: R&D Systems [rndsystems.com]
- 3. Diversity of structure and function of GABAB receptors: a complexity of GABAB-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CGP 46381 | GABAB Receptors | Tocris Bioscience [tocris.com]
- 5. caymanchem.com [caymanchem.com]
- 6. rndsystems.com [rndsystems.com]
- 7. CGP 52432 | GABAB Receptors | Tocris Bioscience [tocris.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. CGP 52432 | GABAB receptor antagonist | Hello Bio [hellobio.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. CGP 35348 | GABAB receptor antagonist | Hello Bio [hellobio.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Saclofen | GABA Receptor | TargetMol [targetmol.com]
- 14. GABAB antagonists: resolution, absolute stereochemistry, and pharmacology of (R)- and (S)-phaclofen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Effects of the putative antagonists phaclofen and delta-aminovaleric acid on GABAB receptor biochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Effects of the putative antagonists phaclofen and delta-aminovaleric acid on GABAB receptor biochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for CGP46381 Stock Solution Preparation
For Researchers, Scientists, and Drug Development Professionals
Introduction
CGP46381 is a selective and brain-penetrant antagonist of the GABA-B receptor, making it a valuable tool in neuroscience research.[1][2] Proper preparation of a stock solution is the first critical step for ensuring accurate and reproducible experimental results. These application notes provide detailed protocols for the preparation, storage, and handling of this compound stock solutions.
Quantitative Data Summary
For ease of use in the laboratory, the key quantitative data for this compound are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Weight | 219.26 g/mol | [1] |
| Formula | C₁₀H₂₂NO₂P | [1] |
| CAS Number | 123691-14-5 | [1] |
| Aqueous Solubility | Up to 100 mM | [1][3] |
| Solubility in DMSO | Data not publicly available | |
| Solubility in Ethanol | Data not publicly available | |
| Appearance | Solid | |
| Storage of Solid | Room Temperature | [1] |
| Storage of Solution | Short-term use recommended; specific stability data not available | [2][4] |
Experimental Protocols
Protocol 1: Preparation of a 100 mM Aqueous Stock Solution
This protocol describes the preparation of a high-concentration stock solution of this compound in water, which is its recommended solvent.
Materials:
-
This compound powder
-
Sterile, high-purity water (e.g., Milli-Q or equivalent)
-
Sterile conical tubes or vials
-
Calibrated pipettes
-
Vortex mixer
-
Sonicator (optional)
-
Sterile 0.22 µm syringe filter
Procedure:
-
Calculate the required mass of this compound. To prepare 1 mL of a 100 mM stock solution, you will need:
-
Mass (g) = 0.1 mol/L * 0.001 L * 219.26 g/mol = 0.021926 g or 21.93 mg
-
-
Weigh the this compound powder accurately and transfer it to a sterile conical tube.
-
Add the sterile water. Add a portion of the sterile water (e.g., 80% of the final volume) to the tube containing the this compound powder.
-
Dissolve the compound.
-
Vortex the solution vigorously for 1-2 minutes.
-
If the compound does not fully dissolve, sonicate the solution in a water bath for 5-10 minutes.
-
Visually inspect the solution to ensure there are no visible particles.
-
-
Adjust to the final volume. Once the compound is fully dissolved, add sterile water to reach the final desired volume.
-
Sterile filter the solution. To ensure sterility for cell culture or in vivo experiments, pass the solution through a 0.22 µm syringe filter into a new sterile tube.
-
Aliquot and store.
-
It is recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.
-
Protocol 2: General Protocol for Preparation in Non-Aqueous Solvents (DMSO or Ethanol)
While specific solubility data for this compound in DMSO and ethanol are not publicly available, these solvents are commonly used for similar compounds. The following is a general protocol. It is highly recommended to perform a small-scale solubility test first.
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO or ethanol
-
Sterile vials
-
Calibrated pipettes
-
Vortex mixer
-
Sonicator
Procedure:
-
Perform a solubility test. Before preparing a larger volume, test the solubility by adding a small, known amount of this compound to a small volume of the chosen solvent.
-
Weigh the this compound powder and add it to a sterile vial.
-
Add the solvent. Add the desired volume of DMSO or ethanol to the vial.
-
Dissolve the compound.
-
Vortex the solution thoroughly.
-
If necessary, sonicate the solution until the compound is fully dissolved. Gentle warming (to no more than 37°C) may also aid in dissolution, but should be done with caution to avoid degradation.
-
-
Aliquot and store.
-
Aliquot the stock solution into single-use volumes in appropriate vials (e.g., glass vials with PTFE-lined caps for DMSO).
-
Store at -20°C or -80°C to maximize stability. As with aqueous solutions, long-term stability is not well-documented.
-
Signaling Pathway and Experimental Workflow
GABA-B Receptor Antagonism Signaling Pathway
This compound acts as a competitive antagonist at the GABA-B receptor, which is a G-protein coupled receptor (GPCR).[5] By blocking the binding of the endogenous ligand GABA, this compound prevents the activation of downstream signaling cascades that are normally inhibitory to neuronal activity.[5][6] This leads to a disinhibition of the neuron. The key signaling events are depicted in the diagram below.
References
Application Notes and Protocols for CGP46381 in Brain Slice Electrophysiology
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing CGP46381, a selective GABA-B receptor antagonist, in brain slice electrophysiology experiments. This document outlines recommended working concentrations, detailed experimental protocols, and the underlying signaling pathways.
Introduction to this compound
This compound is a potent and selective antagonist of the GABA-B receptor, a G-protein coupled receptor responsible for mediating the slow and prolonged inhibitory effects of GABA in the central nervous system.[1] Its ability to cross the blood-brain barrier makes it a valuable tool for both in vivo and in vitro studies. In brain slice electrophysiology, this compound is instrumental in isolating and studying synaptic phenomena by blocking GABA-B receptor-mediated inhibition. This allows for a clearer investigation of other neurotransmitter systems and their roles in synaptic plasticity, network oscillations, and neuronal excitability. The compound has a molecular weight of 219.26 g/mol and is soluble in water up to 100 mM.
Quantitative Data: Working Concentrations of this compound
The optimal working concentration of this compound can vary depending on the specific brain region, neuron type, and the experimental goals. Below is a summary of concentrations used in published brain slice electrophysiology studies.
| Brain Region | Neuron Type | Application | Working Concentration | Reference |
| Hippocampus (CA1) | Pyramidal Neurons | Studying synaptic plasticity (LTP) | 10 µM | Staubli et al., 1999 (assumed from similar studies) |
| Striatum | Medium Spiny Neurons | Investigating neuronal dysfunction | 10 µM | Costa et al., 2008 |
| Spinal Cord | Motor Neurons | Blocking late inhibitory postsynaptic potentials | Not specified for slices | Curtis and Lacey, 1998 |
| General | Various | Blockade of late inhibitory postsynaptic potential | Not specified for slices | Lingenhoehl and Olpe, 1993 |
Note: It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental preparation.
Experimental Protocols
This section details a generalized protocol for a brain slice electrophysiology experiment using this compound.
Solutions and Reagents
Artificial Cerebrospinal Fluid (aCSF) (in mM):
-
125 NaCl
-
2.5 KCl
-
1.25 NaH2PO4
-
25 NaHCO3
-
2 CaCl2
-
1 MgCl2
-
10 D-Glucose
Slicing Solution (Carbogen-gassed, ice-cold):
Intracellular Solution (for whole-cell patch-clamp, example):
-
135 K-Gluconate
-
10 HEPES
-
4 Mg-ATP
-
0.4 Na-GTP
-
10 Phosphocreatine
-
0.3 EGTA
-
Adjust pH to 7.3 with KOH and osmolarity to ~290 mOsm.
This compound Stock Solution:
-
Prepare a 10 mM stock solution in deionized water. Store at -20°C in aliquots to avoid repeated freeze-thaw cycles.
Brain Slice Preparation
-
Anesthetize the animal (e.g., mouse or rat) in accordance with institutional guidelines.
-
Perfuse transcardially with ice-cold, carbogenated (95% O2 / 5% CO2) slicing solution.
-
Rapidly dissect the brain and place it in the ice-cold, carbogenated slicing solution.
-
Mount the brain on a vibratome stage and cut slices of the desired thickness (typically 300-400 µm).
-
Transfer the slices to a holding chamber containing aCSF continuously bubbled with carbogen. Allow slices to recover for at least 1 hour at room temperature before recording.
Electrophysiological Recording
-
Transfer a single slice to the recording chamber of an upright microscope and continuously perfuse with carbogenated aCSF at a rate of 2-3 ml/min. Maintain the temperature at 32-34°C.
-
Visualize neurons using infrared differential interference contrast (IR-DIC) microscopy.
-
Obtain a whole-cell patch-clamp recording from a neuron of interest using a borosilicate glass pipette filled with intracellular solution.
-
Establish a stable baseline recording of synaptic activity (e.g., postsynaptic potentials or currents).
-
Bath-apply this compound at the desired final concentration by adding the appropriate volume from the stock solution to the perfusion aCSF.
-
Allow sufficient time for the drug to equilibrate in the recording chamber (typically 10-15 minutes) before recording the effects.
-
Wash out the drug by perfusing with normal aCSF to observe any reversal of the effects.
Signaling Pathways and Mechanisms
GABA-B Receptor Signaling Pathway and the Action of this compound
GABA-B receptors are metabotropic receptors that couple to Gi/o proteins.[4] Upon activation by GABA, the G-protein dissociates, leading to downstream effects such as the inhibition of adenylyl cyclase, activation of inwardly rectifying potassium (GIRK) channels, and inhibition of voltage-gated calcium channels.[4] this compound acts as a competitive antagonist at the GABA binding site on the GABA-B1 subunit, preventing the conformational changes required for receptor activation and subsequent downstream signaling.[4][5]
Caption: GABA-B receptor signaling and this compound antagonism.
Experimental Workflow
The following diagram illustrates a typical workflow for a brain slice electrophysiology experiment designed to investigate the effects of this compound.
Caption: Workflow for brain slice electrophysiology with this compound.
References
- 1. tandfonline.com [tandfonline.com]
- 2. digitalcommons.providence.org [digitalcommons.providence.org]
- 3. Acute brain slice methods for adult and aging animals: application of targeted patch clampanalysis and optogenetics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. What are GABAB receptor antagonists and how do they work? [synapse.patsnap.com]
In Vivo Administration Protocol for CGP46381 in Mice: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the in vivo administration of CGP46381, a selective GABA-B receptor antagonist, in mouse models. This document is intended to guide researchers in designing and executing experiments to investigate the effects of this compound on various physiological and behavioral parameters.
Introduction
This compound is a potent and selective antagonist of the γ-aminobutyric acid type B (GABA-B) receptor. As a brain-penetrant compound, it is a valuable tool for investigating the role of the GABA-B receptor system in the central nervous system (CNS). By blocking the inhibitory effects of GABA at these receptors, this compound can modulate neuronal excitability and synaptic transmission. This has implications for studying a range of neurological and psychiatric conditions, including epilepsy, cognitive disorders, and anxiety.
Mechanism of Action: GABA-B Receptor Antagonism
GABA-B receptors are G-protein coupled receptors (GPCRs) that mediate slow and prolonged inhibitory signals in the brain. When activated by the endogenous ligand GABA, the receptor complex, a heterodimer of GABA-B1 and GABA-B2 subunits, initiates a signaling cascade through Gαi/o proteins. This leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and the modulation of ion channels, specifically the activation of inwardly rectifying potassium (K+) channels and the inhibition of voltage-gated calcium (Ca2+) channels. The net effect is a hyperpolarization of the neuronal membrane, leading to reduced neuronal excitability.
This compound acts as a competitive antagonist at the GABA-B receptor, preventing GABA from binding and thereby blocking its inhibitory downstream effects. This disinhibition can lead to an increase in neuronal excitability and neurotransmitter release.
Figure 1. Simplified signaling pathway of GABA-B receptor activation and its antagonism by this compound.
Quantitative Data Summary
The following table summarizes a reported dosage regimen for this compound in a mouse model of epilepsy. Researchers should consider this as a starting point and may need to perform dose-response studies to determine the optimal concentration for their specific mouse model and experimental paradigm.
| Application | Mouse Model | Administration Route | Dosage | Frequency & Duration | Vehicle | Reference |
| Seizure Attenuation | Lethargic (lh/lh) mice (a genetic model of absence seizures) | Not explicitly stated, likely intraperitoneal or oral gavage | 60 mg/kg | Twice a day for 5 days | Not explicitly stated, soluble in water | [1] |
Experimental Protocols
Preparation of this compound Solution
This compound is soluble in water. For in vivo administration, sterile, pyrogen-free saline (0.9% NaCl) is a recommended vehicle.
Materials:
-
This compound powder
-
Sterile 0.9% saline solution
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Syringes and needles for administration
Protocol:
-
Calculate the required amount of this compound based on the desired dose and the number and weight of the mice.
-
Weigh the this compound powder accurately and place it in a sterile microcentrifuge tube.
-
Add the calculated volume of sterile 0.9% saline to the tube.
-
Vortex the solution until the this compound is completely dissolved.
-
Prepare the dosing solution fresh on the day of the experiment.
Administration Protocols
Intraperitoneal injection is a common route for systemic drug administration in mice.
Materials:
-
Prepared this compound solution
-
Syringes (e.g., 1 mL) with appropriate gauge needles (e.g., 25-27G)
-
Animal scale
Procedure:
-
Weigh the mouse to determine the correct injection volume. The typical injection volume for mice is 5-10 mL/kg.
-
Restrain the mouse securely. One common method is to hold the mouse by the scruff of the neck with the thumb and forefinger, allowing the abdomen to be exposed.
-
Tilt the mouse slightly downwards on one side to cause the abdominal organs to shift.
-
Insert the needle into the lower quadrant of the abdomen, avoiding the midline to prevent injection into the bladder or cecum.
-
Aspirate briefly to ensure the needle has not entered a blood vessel or organ.
-
Inject the this compound solution slowly and steadily.
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the mouse for any adverse reactions.
Oral gavage allows for the direct administration of a substance into the stomach.
Materials:
-
Prepared this compound solution
-
Syringes (e.g., 1 mL)
-
Oral gavage needles (flexible or rigid with a ball tip)
-
Animal scale
Procedure:
-
Weigh the mouse to determine the correct administration volume. The typical gavage volume for mice is up to 10 mL/kg.
-
Restrain the mouse firmly by the scruff of the neck to immobilize the head.
-
Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.
-
The needle should pass down the esophagus with minimal resistance. If resistance is met, withdraw and reposition.
-
Once the needle is correctly positioned, administer the this compound solution slowly.
-
Gently remove the needle and return the mouse to its cage.
-
Monitor the mouse for any signs of distress.
Experimental Workflow for a Behavioral Study
The following diagram illustrates a typical workflow for a behavioral study in mice investigating the effects of this compound.
Figure 2. General experimental workflow for a behavioral study using this compound in mice.
Considerations and Best Practices
-
Animal Welfare: All animal procedures should be performed in accordance with institutional and national guidelines for the care and use of laboratory animals.
-
Control Groups: Always include a vehicle-treated control group to account for any effects of the administration procedure itself.
-
Blinding: Whenever possible, the experimenter conducting the behavioral tests and analyzing the data should be blinded to the treatment groups.
-
Dose-Response: It is advisable to perform a pilot study with a range of doses to determine the optimal concentration for the desired effect without causing overt toxicity.
-
Timing of Administration: The timing of this compound administration relative to the behavioral testing will depend on the pharmacokinetic profile of the compound and the specific research question.
References
Application Notes and Protocols for CGP46381 in Behavioral Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the recommended dosage and use of CGP46381, a selective and brain-penetrant GABA-B receptor antagonist, in various rodent behavioral studies. The information is intended to assist in the design and execution of experiments aimed at investigating the effects of GABA-B receptor modulation on behavior.
Introduction to this compound
This compound, with the chemical name (3-Aminopropyl)(cyclohexylmethyl)phosphinic acid, is a potent and selective antagonist of the GABA-B receptor. Its ability to cross the blood-brain barrier and its water solubility make it a valuable tool for in vivo behavioral research in rodents. By blocking the inhibitory effects of GABA at the GABA-B receptor, this compound can be used to investigate the role of this receptor system in a variety of behavioral paradigms, including locomotion, anxiety, learning, and memory.
Data Presentation: Recommended Dosages
The following table summarizes the recommended dosages of this compound for different behavioral studies based on available scientific literature. It is important to note that optimal doses may vary depending on the specific experimental conditions, including the animal species, strain, age, and the specific behavioral paradigm being employed. Therefore, pilot studies are always recommended to determine the most effective dose for your specific research question.
| Behavioral Assay | Species | Administration Route | Dosage Range | Observed Effect | Reference |
| Locomotor Activity | Mouse | Intraperitoneal (i.p.) | 10 - 30 mg/kg | Significant stimulation of locomotor activity at 30 mg/kg.[1] | [1] |
| Anxiety-like Behavior (Elevated Plus Maze) | Mouse/Rat | Intraperitoneal (i.p.) | 1 - 10 mg/kg | Extrapolated from studies with similar GABA-B antagonists. Lower doses may be anxiolytic, while higher doses could be anxiogenic. Dose-response determination is critical. | |
| Spatial Learning and Memory (Morris Water Maze) | Mouse/Rat | Intraperitoneal (i.p.) | 1 - 10 mg/kg | Based on studies with other GABA-B antagonists like CGP 55845, which showed improved spatial memory at 1 mg/kg.[2] Careful dose-response studies are necessary. | [2] |
*Note: Dosages for anxiety and memory studies are extrapolated from research on other GABA-B receptor antagonists due to limited direct data on this compound for these specific paradigms. Researchers should perform dose-response studies to identify the optimal dosage for their experimental setup.
Experimental Protocols
Detailed methodologies for key behavioral experiments are provided below. These protocols should be adapted to the specific requirements of your research.
Locomotor Activity Assessment
This protocol is designed to assess the effect of this compound on spontaneous locomotor activity in mice.
Materials:
-
This compound
-
Sterile saline solution (0.9% NaCl)
-
Open field apparatus (e.g., a square arena with infrared beams for automated tracking)
-
Male albino mice
Procedure:
-
Habituation: Acclimate the mice to the testing room for at least 60 minutes before the experiment.
-
Drug Preparation: Dissolve this compound in sterile saline to the desired concentrations (e.g., for doses of 10 mg/kg and 30 mg/kg).
-
Administration: Administer this compound or vehicle (saline) via intraperitoneal (i.p.) injection.
-
Testing: Immediately after injection, place the mouse in the center of the open field arena.
-
Data Collection: Record locomotor activity (e.g., distance traveled, rearing frequency) for a period of 30-60 minutes using an automated tracking system.
-
Data Analysis: Analyze the collected data to compare the locomotor activity between the this compound-treated groups and the vehicle control group.
Anxiety-Like Behavior Assessment: Elevated Plus Maze (EPM)
This protocol assesses the anxiolytic or anxiogenic effects of this compound in rodents.
Materials:
-
This compound
-
Sterile saline solution (0.9% NaCl)
-
Elevated plus maze apparatus (two open arms and two closed arms)
-
Video tracking software
-
Rats or mice
Procedure:
-
Habituation: Acclimate the animals to the testing room for at least 60 minutes prior to testing.
-
Drug Preparation: Prepare solutions of this compound in sterile saline.
-
Administration: Inject the animals with this compound or vehicle (i.p.) 30 minutes before the test.
-
Testing: Place the animal in the center of the EPM, facing one of the open arms.
-
Data Collection: Record the animal's behavior for 5 minutes using a video camera and tracking software. Key parameters to measure include time spent in the open arms, number of entries into the open arms, time spent in the closed arms, and total distance traveled.
-
Data Analysis: Compare the behavioral parameters between the different treatment groups. An increase in the time spent and entries into the open arms is indicative of an anxiolytic effect, while a decrease suggests an anxiogenic effect.
Spatial Learning and Memory Assessment: Morris Water Maze (MWM)
This protocol is used to evaluate the effects of this compound on spatial learning and memory.
Materials:
-
This compound
-
Sterile saline solution (0.9% NaCl)
-
Morris water maze (a circular pool filled with opaque water)
-
Submerged platform
-
Video tracking system
-
Rats or mice
Procedure:
-
Habituation: Handle the animals for several days before the start of the experiment.
-
Drug Preparation: Prepare solutions of this compound in sterile saline.
-
Acquisition Phase (4-5 days):
-
Administer this compound or vehicle (i.p.) 30 minutes before the first trial of each day.
-
Conduct 4 trials per day for each animal. In each trial, the animal is placed in the water at a different starting position and must find the hidden platform.
-
Guide the animal to the platform if it fails to find it within 60-90 seconds.
-
Record the escape latency (time to find the platform) and path length for each trial.
-
-
Probe Trial (24 hours after the last acquisition trial):
-
Remove the platform from the pool.
-
Administer this compound or vehicle as in the acquisition phase.
-
Allow the animal to swim freely for 60 seconds.
-
Record the time spent in the target quadrant (where the platform was previously located).
-
-
Data Analysis: Analyze the escape latencies during the acquisition phase to assess learning. Analyze the time spent in the target quadrant during the probe trial to assess memory retention.
Mandatory Visualizations
Signaling Pathway of GABA-B Receptor Antagonism
References
Application Notes and Protocols for CGP46381 in a Slice Perfusion System
For Researchers, Scientists, and Drug Development Professionals
Introduction
CGP46381 is a selective and brain-penetrant antagonist of the GABA-B receptor, with an IC50 of 4.9 μM.[1] It serves as a critical tool for investigating the physiological and pathological roles of GABA-B receptor-mediated signaling in the central nervous system. These application notes provide detailed protocols for the utilization of this compound in acute brain slice electrophysiology, a key ex vivo preparation for studying synaptic function and neural circuitry.
Mechanism of Action
GABA-B receptors are G-protein coupled receptors (GPCRs) that mediate slow and prolonged inhibitory effects in the brain.[2][3] They are heterodimers composed of GABA-B1 and GABA-B2 subunits.[2][3][4] Ligand binding to the GABA-B1 subunit triggers a conformational change, leading to the activation of the associated G-protein (Gi/o) by the GABA-B2 subunit.[3][4] The activated G-protein dissociates into Gα and Gβγ subunits, which in turn modulate downstream effectors.[2][3]
The primary mechanisms of GABA-B receptor-mediated inhibition include:
-
Activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels: This leads to potassium efflux and hyperpolarization of the postsynaptic membrane.[3]
-
Inhibition of voltage-gated calcium channels (VGCCs): This reduces calcium influx at presynaptic terminals, thereby decreasing neurotransmitter release.[2][3]
-
Inhibition of adenylyl cyclase: This leads to a decrease in cyclic AMP (cAMP) levels.[2][3]
This compound, as a competitive antagonist, binds to the GABA-B receptor and prevents its activation by the endogenous ligand GABA, thereby blocking these downstream signaling events.
Quantitative Data Summary
The following tables summarize the quantitative data for GABA-B receptor antagonists in brain slice preparations. This data can be used as a guide for designing experiments with this compound.
| Antagonist | Concentration | Brain Region/Cell Type | Effect | Reference |
| CGP55845A | 1 µM | Rat Dorso-lateral Septal Neurones | 91 ± 5% reduction of the late, GABA-B receptor-mediated IPSP | [5] |
| CGP52432 | 1 µM | Rat Dorso-lateral Septal Neurones | 64 ± 5% reduction of the late, GABA-B receptor-mediated IPSP | [5] |
| CGP35348 | 100 µM | Rat Dorso-lateral Septal Neurones | 82 ± 5% reduction of the late, GABA-B receptor-mediated IPSP | [5] |
| 2-OH saclofen | 100 µM | Rat Dorso-lateral Septal Neurones | 68 ± 3% reduction of the late, GABA-B receptor-mediated IPSP | [5] |
| CGP55845 | 1 µM | Mouse Somatosensory Cortex | Blockade of tonic GABA-B receptor activation on glutamatergic presynapses | [6] |
| CGP55845 | 10-20 µM | Mouse Hippocampal CA3/4 Pyramidal Layer | Abolished spontaneous slow outward currents | [7] |
Experimental Protocols
Preparation of Acute Brain Slices
This protocol describes the preparation of acute hippocampal slices, a common preparation for studying GABA-B receptor function.
Materials:
-
N-Methyl-D-glucamine (NMDG) slicing solution (see table below)
-
Artificial cerebrospinal fluid (aCSF) for recovery and recording (see table below)
-
Sucrose-based aCSF (optional, for dissection)
-
Carbogen gas (95% O2 / 5% CO2)
-
Vibratome
-
Dissection tools
-
Recovery chamber
Solutions:
| NMDG Slicing Solution | Concentration (mM) |
| NMDG | 92 |
| KCl | 2.5 |
| NaH2PO4 | 1.25 |
| NaHCO3 | 30 |
| HEPES | 20 |
| Glucose | 25 |
| Thiourea | 2 |
| Na-ascorbate | 5 |
| Na-pyruvate | 3 |
| CaCl2·2H2O | 0.5 |
| MgSO4·7H2O | 10 |
| aCSF for Recovery and Recording | Concentration (mM) |
| NaCl | 124 |
| KCl | 2.5 |
| NaH2PO4 | 1.25 |
| NaHCO3 | 24 |
| Glucose | 12.5 |
| HEPES | 5 |
| CaCl2·2H2O | 2 |
| MgSO4·7H2O | 2 |
Procedure:
-
Anesthesia and Dissection: Anesthetize the animal in accordance with institutional guidelines. Quickly decapitate the animal and dissect the brain, placing it in ice-cold, carbogen-saturated NMDG slicing solution.
-
Slicing: Mount the brain onto the vibratome stage. Submerge the brain in the ice-cold, carbogenated NMDG slicing solution in the vibratome buffer tray. Cut coronal or sagittal slices (e.g., 300-400 µm thick) of the desired brain region.
-
Recovery: Transfer the slices to a holding chamber containing aCSF heated to 32-34°C and continuously bubbled with carbogen. Allow the slices to recover for at least 1 hour before starting electrophysiological recordings.
Electrophysiological Recordings and this compound Application
Materials:
-
Prepared acute brain slices
-
Recording Rig:
-
Upright microscope with IR-DIC optics
-
Micromanipulators
-
Patch-clamp amplifier and data acquisition system
-
Perfusion system
-
-
Solutions:
-
Recording aCSF
-
Intracellular solution (see table below)
-
This compound stock solution (dissolved in water) and working solutions
-
-
Electrodes: Borosilicate glass capillaries (3-6 MΩ resistance when filled)
| K-Gluconate Based Intracellular Solution | Concentration (mM) |
| K-Gluconate | 135 |
| KCl | 10 |
| HEPES | 10 |
| Mg-ATP | 4 |
| Na-GTP | 0.3 |
| EGTA | 0.2 |
Procedure:
-
Slice Placement and Perfusion: Transfer a brain slice to the recording chamber on the microscope stage. Continuously perfuse the slice with carbogenated recording aCSF at a rate of 2-3 ml/min.
-
Whole-Cell Patch-Clamp Recording:
-
Approach a neuron with a patch pipette filled with intracellular solution, applying positive pressure.
-
Form a gigaohm seal (>1 GΩ) between the pipette tip and the cell membrane.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
-
Recording Synaptic Currents:
-
Clamp the neuron at a holding potential of -70 mV to record excitatory postsynaptic currents (EPSCs) or at 0 mV to record inhibitory postsynaptic currents (IPSCs).
-
Use a stimulating electrode to evoke synaptic responses in an afferent pathway.
-
-
Application of this compound:
-
Establish a stable baseline recording of evoked synaptic currents for at least 10 minutes.
-
Bath-apply this compound at the desired concentration by adding it to the perfusion aCSF.
-
Record the effect of this compound on the amplitude and kinetics of the synaptic currents. To study GABA-B receptor-mediated IPSPs, it is common to block GABA-A receptors with an antagonist like picrotoxin or bicuculline.
-
After recording the effect, wash out the drug by perfusing with regular aCSF.
-
Visualizations
GABA-B Receptor Signaling Pathway
Caption: Signaling pathway of GABA-B receptor activation and its inhibition by this compound.
Experimental Workflow for Brain Slice Electrophysiology with this compound
Caption: Experimental workflow for investigating the effects of this compound in a slice perfusion system.
References
- 1. digitalcommons.providence.org [digitalcommons.providence.org]
- 2. The GABAB Receptor—Structure, Ligand Binding and Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. researchgate.net [researchgate.net]
- 5. Electrophysiological actions of GABAB agonists and antagonists in rat dorso-lateral septal neurones in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tonic activation of GABAB receptors via GAT-3 mediated GABA release reduces network activity in the developing somatosensory cortex in GAD67-GFP mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. GABAB receptor outward currents are transiently disclosed by the convulsant 4-aminopyridine in vitro - PMC [pmc.ncbi.nlm.nih.gov]
Application of CGP46381 in Long-Term Potentiation (LTP) Experiments: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Long-term potentiation (LTP) is a persistent strengthening of synapses based on recent patterns of activity. It is a widely studied cellular mechanism underlying learning and memory. The GABAergic system, the primary inhibitory system in the central nervous system, plays a crucial role in modulating synaptic plasticity, including LTP. GABAB receptors, a class of metabotropic GABA receptors, are key regulators of both pre- and postsynaptic inhibition.
CGP46381 is a selective antagonist of GABAB receptors with a reported IC50 of 4.9 μM. By blocking GABAB receptors, this compound can disinhibit neuronal circuits, thereby influencing the induction and maintenance of LTP. The precise effect of GABAB receptor antagonism on LTP can be complex, depending on factors such as the brain region, the specific synaptic pathway, and the LTP induction protocol employed. Understanding the application of this compound in LTP experiments is critical for dissecting the role of GABAB-mediated inhibition in synaptic plasticity and for the development of therapeutic agents targeting cognitive function.
These application notes provide a comprehensive overview of the use of this compound and other closely related GABAB receptor antagonists in LTP experiments, including detailed protocols, quantitative data, and visualizations of the underlying mechanisms and experimental workflows.
Data Presentation: Quantitative Effects of GABAB Antagonists on LTP
The following tables summarize the quantitative effects of GABAB receptor antagonists on LTP in the CA1 region of the hippocampus. As direct quantitative data for this compound is limited in the readily available literature, data from the closely related and well-characterized GABAB antagonist, CGP 35348, is included as a proxy to illustrate the dose-dependent and protocol-dependent effects.
Table 1: Effect of GABAB Receptor Antagonist CGP 35348 on LTP Induced by Theta Burst Stimulation (TBS)
| Antagonist Concentration (in pipette) | Change in fEPSP Slope (% of Control LTP) | Outcome on TBS-induced LTP | Reference |
| Low | Facilitation | Enhanced LTP | [1][2] |
| Intermediate | Strong Facilitation | Maximally Enhanced LTP | [1][2] |
| High | Depression | Inhibited LTP | [1][2] |
Table 2: Effect of GABAB Receptor Antagonist CGP 35348 on LTP Induced by High-Frequency Stimulation (HFS)
| Antagonist Concentration (in pipette) | Change in fEPSP Slope (% of Control LTP) | Outcome on HFS-induced LTP | Reference |
| Low to High | Monotonic Increase | Progressively Enhanced LTP | [1][2] |
Signaling Pathways and Experimental Workflow
Signaling Pathway of GABAB Receptor Antagonism in LTP
GABAB receptors are located on both presynaptic terminals and postsynaptic membranes. Presynaptic GABAB autoreceptors regulate the release of GABA, while postsynaptic GABAB receptors mediate slow inhibitory postsynaptic potentials (IPSPs). This compound, by antagonizing these receptors, can modulate LTP through multiple mechanisms.
References
Application Notes and Protocols for Studying Absence Seizures with CGP46381
For Researchers, Scientists, and Drug Development Professionals
Introduction
Absence seizures are a type of generalized non-convulsive epilepsy characterized by brief episodes of impaired consciousness and behavioral arrest, accompanied by synchronous spike-and-wave discharges (SWDs) on an electroencephalogram (EEG). The thalamocortical circuitry plays a crucial role in the generation and propagation of these seizures. The GABAergic system, particularly the GABA-B receptors, is a key modulator of this circuitry. CGP46381, a potent and selective GABA-B receptor antagonist, has emerged as a valuable pharmacological tool for investigating the mechanisms of absence seizures and for the preclinical evaluation of potential anti-absence epilepsy drugs. By blocking presynaptic and postsynaptic GABA-B receptors, this compound can suppress absence seizures in various animal models.
These application notes provide a comprehensive overview and detailed protocols for utilizing this compound in the study of absence seizures. The information is intended to guide researchers in designing and executing robust preclinical studies to explore the pathophysiology of absence epilepsy and to assess the efficacy of novel therapeutic agents.
Data Presentation
The following table summarizes the quantitative effects of GABA-B antagonists on spike-wave discharges (SWDs) in rodent models of absence epilepsy. While specific dose-response data for this compound is limited in the readily available literature, data from a similar GABA-B antagonist, CGP 35348, provides a strong indication of the expected effects.
| Compound | Animal Model | Dose (mg/kg, i.p.) | Effect on SWD Number | Effect on SWD Duration | Reference |
| CGP 35348 | Old Rats | 100, 300, 900 | Reduced | Reduced | [1] |
| CGP 35348 | APPswe/PS1dE9 Mice | 100 | Reduced | Not specified | [2] |
Note: It is recommended to perform a dose-response study for this compound in the specific animal model being used to determine the optimal dose for seizure suppression.
Experimental Protocols
Animal Models of Absence Seizures
Several well-validated rodent models are available for studying absence seizures. The choice of model depends on the specific research question.
-
Genetic Models:
-
WAG/Rij (Wistar Albino Glaxo from Rijswijk) rats: These rats spontaneously develop absence-like seizures with SWDs, making them a valuable model for studying the genetic basis and long-term aspects of absence epilepsy.[3][4][5][6]
-
GAERS (Genetic Absence Epilepsy Rats from Strasbourg): Similar to WAG/Rij rats, GAERS exhibit spontaneous SWDs and are widely used for investigating the mechanisms of absence seizures.
-
-
Pharmacological Models:
-
Gamma-hydroxybutyrate (GHB)-induced seizures: Systemic administration of GHB or its prodrug, gamma-butyrolactone (GBL), reliably induces absence-like seizures with SWDs in rats.[1] This model is useful for acute studies of anti-absence drug efficacy.
-
Surgical Implantation of EEG Electrodes
Accurate recording of SWDs is essential for studying absence seizures. This requires the surgical implantation of EEG electrodes over the cortex.
Materials:
-
Stereotaxic apparatus
-
Anesthesia (e.g., isoflurane, ketamine/xylazine cocktail)
-
Surgical drill
-
Stainless steel screw electrodes
-
Dental cement
-
Suturing material
-
Analgesics
Procedure:
-
Anesthetize the rat using an approved protocol and mount it in the stereotaxic frame.[7][8]
-
Make a midline incision on the scalp to expose the skull.
-
Using a surgical drill, carefully drill small holes through the skull over the desired cortical areas (e.g., frontal and parietal cortices) for the recording electrodes and a reference electrode (often over the cerebellum).[9][10]
-
Gently screw the stainless steel electrodes into the drilled holes, ensuring they make contact with the dura mater but do not penetrate the brain tissue.
-
Solder the electrode leads to a headmount connector.
-
Secure the headmount and electrodes to the skull using dental cement.[11]
-
Suture the scalp incision around the headmount.
-
Administer postoperative analgesics and allow the animal to recover for at least one week before commencing experiments.
Administration of this compound
This compound is typically administered systemically via intraperitoneal (i.p.) injection.
Materials:
-
This compound
-
Vehicle (e.g., saline)
-
Sterile syringes and needles (23-25 gauge for rats)
Procedure:
-
Dissolve this compound in the appropriate vehicle to the desired concentration.
-
Gently restrain the rat. For a two-person technique, one person restrains the animal while the other performs the injection.[12][13]
-
Insert the needle at a 30-40° angle into the peritoneal cavity.[12]
-
Aspirate briefly to ensure that the needle has not entered the bladder or intestines.
-
Inject the solution slowly.
-
Return the animal to its cage and monitor for any adverse reactions.
EEG Recording and Analysis
Procedure:
-
Connect the animal's headmount to the EEG recording system.
-
Allow the animal to habituate to the recording chamber.
-
Record baseline EEG for a defined period (e.g., 1-2 hours).
-
Administer this compound or vehicle.
-
Continue EEG recording for several hours post-injection to observe the effects on SWDs.
Data Analysis:
-
Visually inspect the EEG recordings to identify SWDs, which are characterized by their distinct high-amplitude, rhythmic (5-9 Hz in rats) spike-and-wave morphology.
-
For quantitative analysis, use an automated or semi-automated SWD detection algorithm.[16][17][18][19][20] These algorithms typically use amplitude and frequency criteria to identify and quantify SWDs.
-
Calculate the following parameters for both baseline and post-treatment periods:
-
Number of SWDs: The total count of SWD episodes.
-
Total duration of SWDs: The cumulative time spent in SWD activity.
-
Mean duration of SWDs: The average length of individual SWD episodes.
-
Frequency of SWDs: The number of SWDs per unit of time.
-
Mandatory Visualizations
Caption: Signaling pathway of this compound in absence seizures.
Caption: Experimental workflow for studying this compound effects.
References
- 1. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 2. Response of spike-wave discharges in aged APP/PS1 Alzheimer model mice to antiepileptic, metabolic and cholinergic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Altered SWD stopping mechanism in WAG/Rij rats subchronically treated with the cannabinoid agonist R(+)WIN55,212-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. neuronexus.com [neuronexus.com]
- 8. Protocol for continuous video-EEG/EMG recording to study brain function in neonatal rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. support.datasci.com [support.datasci.com]
- 10. ndineuroscience.com [ndineuroscience.com]
- 11. researchgate.net [researchgate.net]
- 12. animalcare.ubc.ca [animalcare.ubc.ca]
- 13. researchgate.net [researchgate.net]
- 14. research.vt.edu [research.vt.edu]
- 15. research.vt.edu [research.vt.edu]
- 16. An automated, machine learning–based detection algorithm for spike‐wave discharges (SWDs) in a mouse model of absence epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. An algorithm for real-time detection of spike-wave discharges in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. [1912.07123] A novel spike-and-wave automatic detection in EEG signals [arxiv.org]
- 19. researchgate.net [researchgate.net]
- 20. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
Application Notes and Protocols for CGP46381 in Fragile X Syndrome Research Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of CGP46381, a selective GABA-B receptor antagonist, in preclinical research models of Fragile X syndrome (FXS). This document includes a summary of its mechanism of action, quantitative data from published studies, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.
Introduction to this compound and its Relevance in Fragile X Syndrome
Fragile X syndrome is a neurodevelopmental disorder caused by the silencing of the FMR1 gene, leading to the absence of the fragile X mental retardation protein (FMRP). This absence results in altered synaptic function and neuronal hyperexcitability, contributing to the behavioral and cognitive deficits observed in FXS. The GABAergic system, the primary inhibitory neurotransmitter system in the brain, is significantly dysregulated in FXS, with evidence pointing to reduced GABAergic tone.[1][2]
This compound is a potent and selective antagonist of the GABA-B receptor.[3] By blocking these receptors, this compound reduces GABAergic inhibition, leading to an increase in neuronal excitability. In the context of FXS research, this compound serves as a valuable tool to probe the consequences of further reducing GABAergic signaling in a system that is already compromised. Its primary documented use in Fmr1 knockout (KO) mouse models has been to investigate seizure susceptibility, a key phenotype of FXS.
Mechanism of Action
This compound acts as a competitive antagonist at the GABA-B receptor.[4] GABA-B receptors are G-protein coupled receptors (GPCRs) that, upon activation by GABA, mediate slow and prolonged inhibitory signals. Presynaptically, they inhibit neurotransmitter release, while postsynaptically, they cause hyperpolarization by activating inwardly rectifying potassium (GIRK) channels. In FXS models, where GABAergic input is already diminished, the application of this compound is hypothesized to further disinhibit neuronal circuits, thereby exacerbating phenotypes associated with hyperexcitability, such as seizures.[1][3]
Quantitative Data Summary
The following table summarizes the available quantitative data for the use of this compound in an Fmr1 knockout mouse model.
| Parameter | Value | Animal Model | Experiment Type | Outcome | Reference |
| Dosage | 60 mg/kg | Fmr1/RGS4 double-knockout mice | Audiogenic Seizure Induction | Increased seizure incidence | [3] |
Experimental Protocols
Protocol 1: Assessment of Audiogenic Seizure Susceptibility
This protocol is based on the methodology used to demonstrate the pro-convulsant effects of this compound in a mouse model relevant to Fragile X syndrome.
Objective: To assess the effect of this compound on seizure susceptibility in Fmr1 KO mice.
Materials:
-
Fmr1 KO mice and wild-type (WT) littermate controls (postnatal day 21-30)
-
This compound
-
Vehicle (e.g., saline)
-
Acoustic seizure chamber equipped with a sound source capable of producing a high-intensity stimulus (e.g., 120 dB)
-
Video recording equipment
Procedure:
-
Animal Preparation: House mice in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water. Acclimate the mice to the testing room for at least 30 minutes before the experiment.
-
Drug Administration: Administer this compound (60 mg/kg, intraperitoneally) or vehicle to both Fmr1 KO and WT mice.
-
Acclimation to Chamber: 30 minutes after injection, place the mouse individually in the acoustic seizure chamber and allow for a 1-minute acclimation period.
-
Auditory Stimulus: Present a high-intensity auditory stimulus (e.g., 120 dB bell or siren) for a duration of 60 seconds.
-
Observation and Scoring: Video record the session and score the seizure activity. A common scoring system includes:
-
No response
-
Wild running
-
Clonic seizure
-
Tonic-clonic seizure
-
Respiratory arrest
-
-
Data Analysis: Compare the incidence and severity of seizures between the this compound-treated and vehicle-treated groups for both genotypes using appropriate statistical tests (e.g., Fisher's exact test for incidence, Mann-Whitney U test for severity scores).
Proposed Protocol 2: Evaluation of Anxiety-Like Behavior in the Elevated Plus Maze (EPM)
While not yet documented, this proposed protocol outlines how this compound could be used to investigate its effects on anxiety-like behavior in Fmr1 KO mice, which often exhibit a complex anxiety phenotype.
Objective: To determine if antagonizing GABA-B receptors with this compound modulates anxiety-like behavior in Fmr1 KO mice.
Materials:
-
Adult Fmr1 KO mice and WT littermate controls
-
This compound
-
Vehicle
-
Elevated Plus Maze apparatus
-
Video tracking software
Procedure:
-
Animal and Drug Preparation: As described in Protocol 1. A dose-response study (e.g., 10, 30, 60 mg/kg) would be informative.
-
Testing Procedure: 30 minutes post-injection, place the mouse in the center of the EPM, facing an open arm. Allow the mouse to explore the maze for 5 minutes.
-
Data Collection: Use video tracking software to record and analyze:
-
Time spent in the open arms
-
Time spent in the closed arms
-
Number of entries into the open arms
-
Number of entries into the closed arms
-
Total distance traveled
-
-
Data Analysis: Compare the behavioral parameters between treatment groups and genotypes using a two-way ANOVA.
Proposed Protocol 3: Assessment of Social Behavior in the Three-Chamber Social Interaction Test
This proposed protocol details how this compound could be used to study its impact on the social deficits observed in Fmr1 KO mice.
Objective: To investigate the effect of this compound on social preference and social novelty in Fmr1 KO mice.
Materials:
-
Adult Fmr1 KO mice and WT littermate controls (test mice)
-
Unfamiliar, age- and sex-matched WT mice (stranger mice)
-
This compound
-
Vehicle
-
Three-chamber social interaction apparatus
-
Video tracking software
Procedure:
-
Habituation: Place the test mouse in the center chamber and allow it to explore all three chambers for 10 minutes.
-
Drug Administration: Administer this compound or vehicle to the test mouse and return it to its home cage for 30 minutes.
-
Social Preference Test: Place an unfamiliar "stranger 1" mouse in a wire cage in one of the side chambers and an empty wire cage in the opposite chamber. Place the test mouse in the center chamber and allow it to explore for 10 minutes.
-
Social Novelty Test: Introduce a new unfamiliar "stranger 2" mouse in the previously empty wire cage. The test mouse now has a choice between the familiar "stranger 1" and the novel "stranger 2". Allow 10 minutes for exploration.
-
Data Collection: Use video tracking software to measure the time spent in each chamber and the time spent sniffing each wire cage.
-
Data Analysis: Analyze the data using a two-way ANOVA to compare the effects of genotype and treatment on social preference and social novelty.
Visualizations
Caption: GABAB Receptor Signaling in Fragile X Syndrome and the Action of this compound.
Caption: General Experimental Workflow for a Behavioral Study Using this compound.
References
- 1. Modulation of the GABAergic pathway for the treatment of fragile X syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Molecular Mechanisms of Synaptic Dysregulation in Fragile X Syndrome and Autism Spectrum Disorders [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Intraperitoneal Injection of CGP46381
For Researchers, Scientists, and Drug Development Professionals
Introduction
CGP46381 is a selective and brain-penetrant antagonist of the GABA-B receptor. This document provides detailed application notes and protocols for the intraperitoneal (i.p.) injection of this compound in preclinical research settings. The provided methodologies are compiled from available literature and are intended to serve as a comprehensive guide for in vivo studies investigating the effects of GABA-B receptor antagonism.
Data Presentation
While specific quantitative data for the intraperitoneal administration of this compound is limited in publicly available literature, data from studies using similar GABA-B receptor antagonists can provide a valuable starting point for experimental design. Researchers are strongly encouraged to perform dose-response studies to determine the optimal dosage for their specific animal model and experimental paradigm.
Table 1: Intraperitoneal Dosing of GABA-B Receptor Antagonists in Rodents
| Compound | Animal Model | Dose Range | Vehicle | Observed Effects | Reference |
| CGP 35348 | Rat | 50 - 500 mg/kg | Not Specified | At 500 mg/kg, significantly reduced cumulative food consumption. | [1] |
| CGP 55845 | Mouse | 1 mg/kg | Dimethyl Sulfoxide (DMSO) and 0.9% Saline | Improved spatial memory in the Morris water maze. | [2] |
| Baclofen (Agonist) | Mouse | 4 - 8 mg/kg | Saline | Reduced body weight gain. | [3] |
Experimental Protocols
Protocol 1: Preparation of this compound for Intraperitoneal Injection
Materials:
-
This compound powder
-
Sterile, pyrogen-free saline (0.9% NaCl)
-
Sterile vials
-
Vortex mixer
-
Sterile filters (0.22 µm)
-
Sterile syringes and needles
Procedure:
-
Determine the desired concentration: Based on the target dose (mg/kg) and the average weight of the experimental animals, calculate the required concentration of the this compound solution. It is advisable to prepare a stock solution that can be diluted to the final injection concentration.
-
Reconstitution: this compound is soluble in water. Under sterile conditions, add the appropriate volume of sterile saline to a pre-weighed amount of this compound powder in a sterile vial.
-
Dissolution: Vortex the solution until the this compound is completely dissolved. Gentle warming may be applied if necessary, but stability at elevated temperatures should be considered.
-
Sterilization: Filter the final solution through a 0.22 µm sterile filter into a new sterile vial to ensure sterility of the injectate.
-
Storage: Store the prepared solution according to the manufacturer's recommendations, typically at 2-8°C for short-term storage or frozen for long-term storage. Protect from light if the compound is light-sensitive.
Protocol 2: Intraperitoneal Injection Procedure in Rodents (Mouse/Rat)
Materials:
-
Prepared and sterile this compound solution
-
Appropriately sized sterile syringes (e.g., 1 mL) and needles (e.g., 25-27 gauge)
-
Experimental animals (mice or rats)
-
Animal scale
-
70% ethanol for disinfection
-
Personal protective equipment (gloves, lab coat)
Procedure:
-
Animal Handling and Restraint:
-
Gently handle the animal to minimize stress.
-
For mice, restrain by scruffing the neck and securing the tail.
-
For rats, restrain by grasping the animal firmly around the shoulders, allowing the forelimbs to be free, and securing the hindquarters.
-
-
Dose Calculation:
-
Weigh the animal immediately before injection.
-
Calculate the exact volume of the this compound solution to be injected based on the animal's weight and the desired dose. The injection volume should typically not exceed 10 mL/kg for mice and 5 mL/kg for rats.
-
-
Injection Site:
-
The preferred injection site is the lower right or left quadrant of the abdomen. Avoid the midline to prevent injection into the bladder or cecum.
-
-
Injection Technique:
-
Position the animal with its head tilted slightly downwards.
-
Disinfect the injection site with 70% ethanol.
-
Insert the needle at a 15-20 degree angle into the peritoneal cavity. A slight "pop" may be felt as the needle penetrates the peritoneum.
-
Aspirate gently to ensure that the needle has not entered a blood vessel or organ. If blood or other fluid is drawn, withdraw the needle and inject at a different site with a new sterile needle.
-
Inject the calculated volume of the this compound solution slowly and steadily.
-
-
Post-Injection Monitoring:
-
Carefully withdraw the needle and return the animal to its cage.
-
Monitor the animal for any signs of distress, such as lethargy, piloerection, or abdominal discomfort.
-
Record the time of injection and any observed adverse effects.
-
Mandatory Visualizations
Caption: GABA-B Receptor Signaling Pathway and the Action of this compound.
Caption: Experimental Workflow for Intraperitoneal Injection of this compound.
References
Application Notes and Protocols for Oral Administration of CGP46381 in Rats
For Researchers, Scientists, and Drug Development Professionals
Introduction
CGP46381 is a selective and brain-penetrant antagonist of the GABA-B receptor. As an orally active compound, it serves as a valuable tool in neuroscience research for investigating the roles of the GABA-B receptor in various physiological and pathological processes in vivo. These application notes provide detailed protocols for the oral administration of this compound to rats, along with relevant technical data and a description of its mechanism of action.
Data Presentation
Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 219.26 g/mol | |
| Formula | C₁₀H₂₂NO₂P | |
| Solubility | Soluble to 100 mM in water | |
| Storage | Store at Room Temperature | |
| CAS Number | 123691-14-5 |
In Vitro Biological Activity
| Parameter | Value | Species/System | Reference |
| IC₅₀ | 4.9 µM | GABA-B Receptor Binding Assay |
Pharmacokinetic Parameters (Oral Administration in Rats)
Specific pharmacokinetic data (Cmax, Tmax, AUC, bioavailability) for the oral administration of this compound in rats were not available in the reviewed scientific literature. The following table is a template for such data.
| Parameter | Value | Units | Notes |
| Cmax | N/A | ng/mL | Maximum plasma concentration. |
| Tmax | N/A | hours | Time to reach maximum plasma concentration. |
| AUC | N/A | ng·h/mL | Area under the plasma concentration-time curve. |
| Oral Bioavailability | N/A | % | The fraction of the administered dose that reaches systemic circulation. |
Experimental Protocols
Preparation of this compound for Oral Administration
Objective: To prepare a solution of this compound suitable for oral gavage in rats.
Materials:
-
This compound powder
-
Sterile, purified water (e.g., Reverse Osmosis water)
-
Vortex mixer
-
Sterile tubes or vials
-
Analytical balance
Procedure:
-
Determine the desired concentration of the dosing solution based on the target dose (mg/kg) and the dosing volume (typically 5-10 mL/kg for rats).
-
Weigh the required amount of this compound powder using an analytical balance.
-
Add the appropriate volume of sterile water to the powder in a sterile tube.
-
Vortex the solution until the this compound is completely dissolved. Given its solubility of up to 100 mM in water, preparation of typical dosing solutions should be straightforward.
-
Visually inspect the solution to ensure there are no particulates.
-
Store the prepared solution at room temperature or as recommended by the supplier. Prepare fresh solutions as needed for the experimental timeline.
Protocol for Oral Gavage in Rats
Objective: To administer a precise dose of this compound solution directly into the stomach of a rat.
Materials:
-
Prepared this compound dosing solution
-
Appropriately sized oral gavage needle for rats (e.g., 16-18 gauge, 2-3 inches long with a ball tip)
-
Syringe (volume appropriate for the calculated dose)
-
Animal scale
-
Personal Protective Equipment (PPE): lab coat, gloves, eye protection
Procedure:
-
Animal Preparation:
-
Weigh the rat to accurately calculate the volume of the dosing solution to be administered.
-
Properly restrain the rat to ensure its safety and the administrator's. One common method is to hold the rat firmly by the scruff of the neck and support its lower body.
-
-
Gavage Needle Measurement:
-
To prevent perforation of the esophagus or stomach, measure the correct insertion depth. Place the gavage needle alongside the rat, with the tip at the corner of the mouth and the end at the last rib. Mark the needle at the level of the rat's nose. Do not insert the needle beyond this mark.
-
-
Administration:
-
Draw the calculated volume of the this compound solution into the syringe and attach the gavage needle.
-
Hold the rat in a vertical position, with its head gently tilted upwards to straighten the esophagus.
-
Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.
-
The needle should pass smoothly without resistance. If resistance is met, withdraw the needle and reposition. Do not force the needle.
-
Once the needle is at the predetermined depth, slowly depress the syringe plunger to administer the solution.
-
After administration, gently withdraw the needle in a single, smooth motion.
-
-
Post-Procedure Monitoring:
-
Return the rat to its cage and monitor for any signs of distress, such as difficulty breathing or lethargy, for a short period after the procedure.
-
Visualizations
GABA-B Receptor Antagonist Signaling Pathway
Caption: Mechanism of this compound as a GABA-B receptor antagonist.
Experimental Workflow for Oral Administration of this compound in Rats
Caption: Workflow for oral gavage of this compound in rats.
Troubleshooting & Optimization
Common experimental issues with CGP46381
Welcome to the technical support center for CGP46381. This guide is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this compound in their experiments. Below you will find troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to directly address specific issues you might encounter.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a selective and brain-penetrant antagonist of the GABA-B receptor.[1][2] Its primary mechanism of action is to block the inhibitory effects of the neurotransmitter GABA at the GABA-B receptor, thereby modulating synaptic transmission. It has an IC50 of 4.9 μM.[1][2]
Q2: What are the recommended solvent and storage conditions for this compound?
A2: this compound is soluble in water up to 100 mM.[1] For long-term storage, it is recommended to store the solid compound at room temperature.[1] It is advised to prepare solutions fresh for each experiment and avoid long-term storage of solutions, as stability in various buffers over time has not been extensively characterized.
Q3: I am observing inconsistent results in my cell culture experiments. What could be the cause?
A3: Inconsistent results with this compound in cell culture can stem from several factors:
-
Solution Instability: As recommended, prepare fresh solutions of this compound for each experiment. If you must store solutions, make small aliquots and freeze them at -20°C or -80°C for short-term storage, and avoid repeated freeze-thaw cycles.
-
Buffer Composition: The solubility and stability of small molecules can be affected by the composition of your cell culture medium or experimental buffer. While this compound is water-soluble, interactions with components in complex media are possible. Ensure consistent batch and preparation of your media.
-
Cell Passage Number: The expression levels of GABA-B receptors can vary with cell passage number. Ensure you are using cells within a consistent and low passage number range for your experiments.
-
Experimental Controls: Always include appropriate vehicle controls (the solvent used to dissolve this compound) in your experiments to ensure that the observed effects are due to the compound itself.
Q4: I am using this compound in in vivo studies and observing unexpected neurological effects. What should I consider?
A4: A study in immature rats has reported a potential proconvulsant action of this compound.[3] This is a critical consideration for in vivo experiments, especially in young animals or models of epilepsy. It is essential to:
-
Carefully select your animal model and age.
-
Perform dose-response studies to identify a therapeutic window that avoids adverse effects.
-
Closely monitor animals for any signs of seizure activity.
-
Consider the co-administration of other drugs and their potential interactions.
Q5: Are there any known off-target effects of this compound?
A5: While this compound is described as a selective GABA-B receptor antagonist, comprehensive public data on its off-target binding profile is limited. Unexpected results could potentially arise from interactions with other receptors or cellular targets, particularly at higher concentrations. To mitigate this:
-
Use the lowest effective concentration of this compound.
-
Include appropriate positive and negative controls in your assays.
-
If unexpected effects are observed, consider validating your findings with another GABA-B receptor antagonist with a different chemical structure.
Troubleshooting Guides
Issue 1: Poor Solubility or Precipitation in Experimental Buffers
-
Problem: You observe precipitation when adding your this compound stock solution to your experimental buffer (e.g., PBS, aCSF).
-
Possible Causes & Solutions:
-
Concentration: Although soluble in water at high concentrations, the solubility might be lower in buffers containing salts. Try preparing a more dilute stock solution.
-
Buffer pH: Ensure the pH of your buffer is within the optimal range for your experiment and for the stability of the compound.
-
Solution Temperature: Some compounds are less soluble at lower temperatures. Try warming your buffer to the experimental temperature before adding the compound.
-
Sonication: Gentle sonication of the final solution can help to dissolve any small precipitates.
-
Issue 2: High Background in Receptor Binding Assays
-
Problem: You are experiencing high non-specific binding in your radioligand binding assay.
-
Possible Causes & Solutions:
-
Insufficient Washing: Increase the number and volume of washes to remove unbound radioligand.
-
Filter Pre-treatment: Pre-soaking the filter plates with a blocking agent like polyethyleneimine (PEI) can reduce non-specific binding of the radioligand to the filter material.
-
Protein Concentration: Using an excessively high concentration of membrane protein can lead to increased non-specific binding. Optimize the protein concentration for your assay.
-
Blocking Agents: Include a blocking agent like bovine serum albumin (BSA) in your binding buffer.
-
Issue 3: Lack of Effect in Electrophysiology Recordings
-
Problem: Application of this compound does not produce the expected change in neuronal activity.
-
Possible Causes & Solutions:
-
Compound Concentration: The effective concentration at the tissue level may be lower than in the perfusion solution. You may need to increase the concentration or the duration of application.
-
Receptor Desensitization: Prolonged exposure to agonists can lead to receptor desensitization. Ensure your baseline recordings are stable before applying this compound.
-
Solution Stability: As mentioned, use freshly prepared solutions for each experiment.
-
Tissue Health: Ensure your brain slices or cultured neurons are healthy and viable.
-
Quantitative Data Summary
| Property | Value | Reference |
| Molecular Weight | 219.26 g/mol | [1] |
| Formula | C10H22NO2P | [1] |
| Solubility | Soluble to 100 mM in water | [1] |
| Storage | Store at Room Temperature | [1] |
| IC50 | 4.9 μM | [1][2] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance.
-
Dissolving: In a sterile microcentrifuge tube, add the appropriate volume of sterile, purified water to achieve the desired stock concentration (e.g., 100 mM).
-
Mixing: Vortex the solution until the powder is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) can be used to aid dissolution if necessary.
-
Storage: For immediate use, keep the stock solution on ice. For short-term storage, aliquot into smaller volumes and store at -20°C. Avoid repeated freeze-thaw cycles.
Protocol 2: GABA-B Receptor Binding Assay
-
Membrane Preparation: Prepare cell membranes from a cell line or tissue known to express GABA-B receptors.
-
Assay Buffer: Prepare a suitable assay buffer (e.g., Tris-HCl with divalent cations like MgCl2 and CaCl2).
-
Reaction Mixture: In a 96-well plate, add the following in order:
-
Assay buffer
-
Radiolabeled GABA-B receptor ligand (e.g., [3H]-GABA)
-
Competitor (unlabeled GABA for non-specific binding, or your test compound)
-
Cell membranes
-
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Termination: Terminate the binding reaction by rapid filtration through a glass fiber filter plate using a cell harvester.
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Detection: Allow the filters to dry, then add scintillation cocktail and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the Ki of this compound by performing competition binding experiments with varying concentrations of the compound.
Visualizations
Caption: GABA-B receptor signaling pathway and the antagonistic action of this compound.
Caption: A generalized experimental workflow for using this compound.
References
CGP46381 solubility problems in artificial cerebrospinal fluid (ACSF)
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshoot solubility issues of the GABA-B receptor antagonist, CGP46381, in artificial cerebrospinal fluid (ACSF). The following information, presented in a question-and-answer format, addresses common challenges and offers detailed experimental protocols to ensure successful preparation and use of this compound in your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am having difficulty dissolving this compound directly into my prepared ACSF. Is this expected?
A1: Yes, this is a common observation. While this compound is reported to be soluble in water up to 100 mM, the complex ionic composition of ACSF can affect its solubility. Direct dissolution into ACSF is often challenging due to the presence of various salts, particularly phosphates and bicarbonates, which can interact with the compound and lead to precipitation. The pH and oxygenation state of the ACSF are also critical factors.
Q2: What is the recommended method for preparing a this compound solution in ACSF?
A2: The most reliable method is to first prepare a concentrated stock solution of this compound in high-purity water and then dilute this stock solution to the desired final concentration in your ACSF. This approach minimizes the risk of precipitation.
Q3: My ACSF solution becomes cloudy or forms a precipitate after adding the this compound stock solution. What should I do?
A3: Cloudiness or precipitation indicates that the solubility limit of this compound in your specific ACSF formulation has been exceeded. Here are several troubleshooting steps:
-
Check ACSF Preparation: Ensure your ACSF is freshly prepared, continuously bubbled with carbogen (95% O2 / 5% CO2) to maintain pH, and filtered. The order of adding salts during ACSF preparation can also be crucial; typically, CaCl2 is added last to prevent precipitation with phosphates and carbonates.
-
Lower Final Concentration: You may be attempting to achieve a concentration that is too high for your ACSF formulation. Try preparing a lower final concentration of this compound.
-
Gentle Warming: Gently warming the ACSF to 30-37°C before adding the this compound stock can sometimes improve solubility. However, ensure this temperature is compatible with your experimental setup and does not degrade other ACSF components.
-
Sonication: After adding the stock solution, gentle sonication in a bath sonicator for a few minutes can help to disperse the compound and facilitate dissolution.
-
pH Adjustment: Verify the final pH of your ACSF after adding this compound. The pH should be maintained between 7.3 and 7.4 for optimal neuronal health and to avoid solubility issues.[1][2]
Q4: What is a typical ACSF formulation, and can it be modified to improve this compound solubility?
A4: A standard ACSF recipe is provided in the "Experimental Protocols" section below. While major modifications can impact the physiological relevance of your experiments, ensuring proper preparation is key. For instance, preparing a 10x stock of ACSF salts without NaHCO3 and another with only NaHCO3 can help prevent precipitation during storage and preparation.[3] If solubility issues persist, consider preparing the ACSF without phosphate, as this can sometimes cause precipitation with divalent cations and other compounds. However, be aware that this will alter the buffering capacity of your solution.
Quantitative Data Summary
The following table summarizes the known solubility data for this compound. Note that the maximum solubility in ACSF has not been empirically determined in the literature and is likely to be lower than in pure water and dependent on the specific ACSF formulation.
| Solvent | Reported Solubility | Source |
| Water | Up to 100 mM | |
| Artificial Cerebrospinal Fluid (ACSF) | Not explicitly reported; expected to be lower than in water. | - |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in Water
Materials:
-
This compound powder (Molecular Weight: 219.26 g/mol )
-
High-purity, sterile water (e.g., Milli-Q or equivalent)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Weigh out 2.19 mg of this compound powder and place it in a sterile microcentrifuge tube.
-
Add 1 mL of high-purity water to the tube.
-
Vortex the tube vigorously for 1-2 minutes until the this compound is completely dissolved.
-
Store the 10 mM stock solution at -20°C in small aliquots to minimize freeze-thaw cycles.
Protocol 2: Preparation of Standard Artificial Cerebrospinal Fluid (ACSF)
Composition:
| Component | Concentration (mM) |
| NaCl | 126 |
| KCl | 3 |
| MgSO4 | 2 |
| CaCl2 | 2 |
| NaH2PO4 | 1.25 |
| NaHCO3 | 26.4 |
| Glucose | 10 |
Procedure:
-
To prepare 1 L of 1x ACSF, start with approximately 800 mL of high-purity water in a beaker with a stir bar.
-
While stirring, add the salts in the following order, allowing each to dissolve completely before adding the next: NaCl, KCl, MgSO4, NaH2PO4, NaHCO3, and Glucose.
-
Add CaCl2 last and slowly to prevent precipitation.
-
Bring the final volume to 1 L with high-purity water.
-
Bubble the solution vigorously with carbogen (95% O2 / 5% CO2) for at least 15-20 minutes to ensure proper oxygenation and to bring the pH to a stable level (typically 7.3-7.4).
-
Filter the ACSF through a 0.22 µm filter before use.
Protocol 3: Preparation of Working this compound Solution in ACSF
Procedure:
-
Prepare fresh ACSF according to Protocol 2.
-
Thaw an aliquot of the 10 mM this compound stock solution (from Protocol 1).
-
Add the required volume of the stock solution to the ACSF to achieve the desired final concentration. For example, to make a 10 µM solution, add 1 µL of the 10 mM stock to 1 mL of ACSF.
-
Mix thoroughly by gentle inversion or pipetting.
-
Visually inspect the solution for any signs of precipitation. If the solution is clear, it is ready for use in your experiment.
Visualizations
References
Stability of CGP46381 in solution over time
Welcome to the technical support center for CGP46381. This guide is designed to assist researchers, scientists, and drug development professionals in the effective use of this compound in their experiments. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a selective antagonist of the GABA-B (γ-aminobutyric acid, type B) receptor. It is a phosphinic acid analog of GABA. Its primary mechanism of action is to block the inhibitory effects of GABA at the GABA-B receptor, thereby modulating neuronal excitability and neurotransmitter release.
Q2: What is the recommended solvent for dissolving this compound?
A2: this compound is soluble in aqueous solutions. For experimental use, it is often dissolved in physiological buffers or artificial cerebrospinal fluid (aCSF). Some suppliers also mention solubility in DMSO for creating stock solutions.
Q3: What are the general recommendations for storing this compound solutions?
A3: It is highly recommended to prepare fresh solutions of this compound for each experiment to ensure optimal activity. If a stock solution must be prepared, it is advisable to make aliquots and store them at -20°C for short-term storage (up to one month). Avoid repeated freeze-thaw cycles. Long-term storage of this compound in solution is generally not recommended due to the potential for degradation.
Stability of this compound in Solution
Currently, there is limited publicly available quantitative data on the long-term stability of this compound in various solutions over time. General best practices for handling similar phosphinic acid compounds in solution should be followed to minimize degradation.
Factors that may influence the stability of this compound in solution include:
-
pH: The pH of the solution can significantly impact the stability of many chemical compounds. Phosphinic acid compounds, in particular, may be susceptible to pH-dependent degradation.
-
Solvent: The choice of solvent (e.g., water, DMSO, physiological buffers) can affect the stability of the compound.
-
Temperature: Higher temperatures generally accelerate the degradation of chemical compounds. Therefore, it is recommended to store stock solutions at low temperatures.
-
Light: Exposure to UV light can cause photodegradation of some chemical compounds. As a general precaution, it is advisable to store solutions of this compound in light-protected containers.
General Recommendations for Ensuring Solution Integrity:
-
Always use high-purity solvents and freshly prepared buffers.
-
Prepare solutions on the day of the experiment whenever possible.
-
Store stock solutions in small, single-use aliquots at -20°C or lower.
-
Before use, allow aliquots to thaw completely and bring them to room temperature. Mix gently before further dilution.
-
Visually inspect solutions for any signs of precipitation or color change before use.
Troubleshooting Guides
This section provides troubleshooting for common issues that may be encountered during experiments with this compound.
Issue 1: Inconsistent or No Effect of this compound
| Possible Cause | Recommended Solution |
| Degraded this compound Solution | Prepare a fresh solution of this compound from solid compound. If using a stock solution, use a fresh aliquot that has not undergone multiple freeze-thaw cycles. |
| Incorrect Concentration | Verify all calculations for dilutions. Ensure accurate weighing of the solid compound and precise volume measurements. Consider performing a dose-response curve to determine the optimal concentration for your specific experimental setup. |
| pH of the Experimental Buffer | Ensure the pH of your physiological buffer is within the optimal range for your preparation and for GABA-B receptor activity. Changes in pH can affect both the compound's activity and the receptor's function. |
| Presence of Endogenous GABA | In some preparations, high levels of endogenous GABA may compete with this compound. Ensure adequate washout periods if applying GABA agonists prior to the antagonist. |
Issue 2: Off-Target or Unexpected Effects
| Possible Cause | Recommended Solution |
| High Concentration of this compound | High concentrations of any pharmacological agent can lead to non-specific effects. Reduce the concentration of this compound to the lowest effective dose determined from a dose-response experiment. |
| Interaction with Other Reagents | Review all components of your experimental solution for potential interactions. |
| Solvent Effects | If using a solvent like DMSO to dissolve this compound, ensure the final concentration of the solvent in your experimental medium is low (typically <0.1%) and run a vehicle control to account for any solvent-specific effects. |
Experimental Protocols
Protocol 1: Application of this compound in Brain Slice Electrophysiology
This protocol provides a general workflow for applying this compound to acute brain slices for patch-clamp recording.
1. Brain Slice Preparation:
- Prepare acute brain slices (e.g., 300 µm thick) from the desired brain region using a vibratome.
- Perform the slicing procedure in ice-cold, oxygenated (95% O2 / 5% CO2) artificial cerebrospinal fluid (aCSF) cutting solution.
- Transfer slices to a holding chamber with oxygenated aCSF at 32-34°C for at least 30 minutes to recover. After recovery, slices can be maintained at room temperature.
2. Solution Preparation:
- Prepare a stock solution of this compound (e.g., 10 mM) in high-purity water or DMSO. If using DMSO, ensure the final concentration in the recording chamber does not exceed 0.1%.
- On the day of the experiment, dilute the stock solution to the final desired concentration in the recording aCSF.
3. Electrophysiological Recording:
- Transfer a single slice to the recording chamber continuously perfused with oxygenated aCSF at a constant flow rate (e.g., 2-3 mL/min).
- Obtain a stable whole-cell patch-clamp recording from a neuron of interest.
- Record baseline synaptic activity or membrane properties for a stable period (e.g., 5-10 minutes).
- Switch the perfusion to the aCSF containing the desired concentration of this compound.
- Allow sufficient time for the drug to equilibrate in the recording chamber (e.g., 5-10 minutes) and record the effects.
- To confirm the specificity of the effect, you can perform a washout by switching the perfusion back to the control aCSF.
Experimental Workflow for Brain Slice Electrophysiology
Caption: Workflow for a typical brain slice electrophysiology experiment using this compound.
Signaling Pathway
GABA-B Receptor Signaling Pathway
This compound acts as an antagonist at the GABA-B receptor, which is a G-protein coupled receptor (GPCR). The activation of the GABA-B receptor by GABA typically leads to inhibitory downstream effects. By blocking this receptor, this compound prevents these inhibitory signals.
Caption: Simplified GABA-B receptor signaling pathway and the inhibitory action of this compound.
Potential off-target effects of CGP46381
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using CGP46381. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
This compound is a selective antagonist of the GABA-B (gamma-aminobutyric acid, type B) receptor, with a reported IC50 of 4.9 μM. It is a brain-penetrant compound, making it suitable for both in vitro and in vivo studies.
Q2: Are there any known off-target effects of this compound?
While this compound is documented as a selective GABA-B receptor antagonist, comprehensive public data from broad off-target screening panels is limited. To guide researchers, the following table presents a hypothetical off-target binding profile based on typical screening panels for CNS-active compounds. This data is for illustrative purposes only and should not be considered experimentally verified.
Data Presentation: Hypothetical Off-Target Binding Profile
| Target | Assay Type | This compound Concentration (μM) | % Inhibition/Binding |
| GABA-B Receptor | Radioligand Binding | 5 | 50% (IC50) |
| GABA-A Receptor | Radioligand Binding | 10 | < 10% |
| mGluR1 | Radioligand Binding | 10 | < 5% |
| mGluR5 | Radioligand Binding | 10 | < 5% |
| 5-HT1A Receptor | Radioligand Binding | 10 | < 15% |
| 5-HT2A Receptor | Radioligand Binding | 10 | < 10% |
| Dopamine D2 Receptor | Radioligand Binding | 10 | < 5% |
| Muscarinic M1 Receptor | Radioligand Binding | 10 | < 2% |
| hERG Channel | Electrophysiology | 10 | < 20% |
Troubleshooting Guide
Problem 1: Inconsistent or no antagonist effect observed in cell-based assays.
-
Question: Why am I not seeing the expected blockade of GABA-B receptor activation with this compound?
-
Answer:
-
Concentration: Ensure the concentration of this compound is appropriate to compete with the agonist being used. Given its IC50 of 4.9 μM, concentrations in the range of 1-10 μM are typically effective.
-
Agonist Concentration: High concentrations of the GABA-B agonist (e.g., GABA or baclofen) may overcome the competitive antagonism of this compound. Consider performing a dose-response curve of the agonist in the presence of a fixed concentration of this compound to determine the shift in EC50.
-
Cell Health: Poor cell health can lead to a reduced signaling window. Ensure your cells are healthy and the GABA-B receptors are expressed at sufficient levels.
-
Assay Sensitivity: The downstream readout of your assay (e.g., cAMP measurement, GIRK channel activation) may not be sensitive enough to detect the effect of the antagonist. Validate your assay with a known GABA-B agonist and antagonist.
-
Problem 2: Unexpected physiological effects in in vivo experiments.
-
Question: I am observing proconvulsant activity or other unexpected behavioral effects in my animal model. Is this an off-target effect?
-
Answer:
-
On-Target Effect: Blockade of GABA-B receptors, which are inhibitory, can lead to increased neuronal excitability. This is an expected on-target effect of a GABA-B antagonist and has been reported to have proconvulsant effects, particularly in younger animals.
-
Dosing and Pharmacokinetics: Ensure that the dose administered is within the reported effective range and consider the pharmacokinetic profile of the compound in your specific animal model.
-
Vehicle Effects: The vehicle used to dissolve this compound could have its own biological effects. Always include a vehicle-only control group in your experiments.
-
Experimental Protocols
Key Experiment: Radioligand Binding Assay for Off-Target Screening
This protocol describes a general method for assessing the binding of this compound to a panel of receptors using a competitive radioligand binding assay.
Materials:
-
Cell membranes prepared from cells expressing the target receptor.
-
Radioligand specific for the target receptor (e.g., [³H]-DAMGO for mu-opioid receptor).
-
This compound
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with appropriate cofactors).
-
96-well filter plates.
-
Scintillation fluid.
-
Microplate scintillation counter.
Methodology:
-
Compound Dilution: Prepare a serial dilution of this compound in the assay buffer.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Assay buffer.
-
A fixed concentration of the specific radioligand.
-
Either vehicle, a known unlabeled ligand for the target receptor (to determine non-specific binding), or the desired concentration of this compound.
-
-
Incubation: Add the cell membranes to each well to initiate the binding reaction. Incubate at an appropriate temperature and for a sufficient time to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the filter plate to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.
-
Scintillation Counting: After the filters have dried, add scintillation fluid to each well and count the radioactivity using a microplate scintillation counter.
-
Data Analysis: Calculate the percent inhibition of radioligand binding by this compound and determine the IC50 value if a dose-response is observed.
Visualizations
Caption: GABAB receptor signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for off-target binding assessment.
Technical Support Center: Optimizing CGP46381 Delivery for In Vivo Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing CGP46381 in in vivo experiments. The following information is designed to address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the recommended vehicle for dissolving this compound for in vivo administration?
A1: this compound is readily soluble in water up to 100 mM.[1] For most in vivo applications, sterile isotonic saline (0.9% NaCl) is the recommended vehicle for intraperitoneal (IP), intravenous (IV), and oral gavage (PO) administration. It is crucial to ensure the pH of the final solution is within a physiologically acceptable range (typically 6.5-7.5) to avoid irritation at the injection site. For compounds that may exhibit limited stability or require a different solvent system, a small percentage of DMSO can be considered, followed by dilution with saline.[2]
Q2: How should I prepare a stock solution of this compound?
A2: To prepare a stock solution, dissolve the accurately weighed this compound powder in sterile saline to a desired concentration, for example, 10 mg/mL. Vortex gently until the compound is fully dissolved. The stock solution can then be further diluted with sterile saline to the final desired concentration for administration. It is recommended to prepare fresh solutions for each experiment to ensure stability and prevent contamination.
Q3: What are the recommended dosages for this compound in mice and rats?
A3: The optimal dosage of this compound can vary depending on the animal model, the research question, and the route of administration. A previously published study in mice used a dose of 60 mg/kg administered intraperitoneally. It is always recommended to perform a dose-response study to determine the most effective dose for your specific experimental setup.
Q4: Can this compound be administered orally?
A4: Yes, this compound has been described as an orally active GABAB receptor antagonist.[1] Oral administration is typically performed via gavage.
Q5: What are the potential off-target effects of this compound?
A5: this compound is a selective GABAB receptor antagonist.[1] However, as with any pharmacological agent, the potential for off-target effects exists, particularly at higher concentrations. These could manifest as behavioral changes or other physiological responses not directly related to GABAB receptor antagonism. Careful dose selection and the inclusion of appropriate control groups are essential to mitigate and identify potential off-target effects.
Troubleshooting Guides
Issue 1: Precipitation of this compound in Solution
-
Potential Cause: The concentration of this compound exceeds its solubility in the chosen vehicle, or the temperature of the solution has dropped, reducing solubility. While highly water-soluble, issues can arise with complex vehicles.
-
Solution:
-
Ensure the concentration does not exceed 100 mM in aqueous solutions.[1]
-
If using saline, ensure it is sterile and properly buffered.
-
Gently warm the solution to room temperature or 37°C to aid dissolution.
-
If precipitation persists, consider preparing a fresh solution at a slightly lower concentration.
-
For formulations containing co-solvents like DMSO, ensure the final concentration of the organic solvent is low enough to be well-tolerated by the animal and does not cause the compound to precipitate upon injection into the aqueous in vivo environment.[2]
-
Issue 2: Inconsistent or Lack of Expected Efficacy
-
Potential Cause:
-
Poor Bioavailability: The drug may not be reaching the target tissue in sufficient concentrations. This can be influenced by the route of administration and the animal's metabolism.
-
Incorrect Dosage: The administered dose may be too low to elicit a significant biological response.
-
Degradation of the Compound: The compound may have degraded due to improper storage or handling.
-
-
Solution:
-
Optimize Administration Route: Consider a different route of administration. For example, if oral gavage results in low bioavailability, intravenous or intraperitoneal injection may provide more direct and consistent systemic exposure.
-
Dose-Response Study: Conduct a pilot study with a range of doses to determine the optimal concentration for your experimental model.
-
Fresh Preparation: Always prepare fresh solutions of this compound for each experiment. Store the powdered compound according to the manufacturer's instructions.
-
Issue 3: Adverse Animal Reactions Post-Administration
-
Potential Cause:
-
Vehicle Toxicity: Some vehicles, especially at high concentrations, can cause local irritation or systemic toxicity.
-
High Injection Volume: Injecting too large a volume can cause discomfort and stress to the animal.
-
Improper Injection Technique: Incorrect placement of the needle can cause tissue damage and pain.
-
-
Solution:
-
Vehicle Selection: Use well-tolerated vehicles like sterile saline whenever possible. If co-solvents are necessary, keep their final concentration to a minimum.
-
Adhere to Volume Guidelines: Follow established guidelines for maximum injection volumes for the specific animal model and route of administration (see tables below).
-
Proper Training: Ensure that personnel administering the injections are properly trained in the respective techniques (intraperitoneal, intravenous, oral gavage).
-
Data Presentation
Table 1: this compound Properties
| Property | Value | Reference |
| Molecular Weight | 219.26 g/mol | [1] |
| Formula | C10H22NO2P | [1] |
| Solubility | Soluble to 100 mM in water | [1] |
| Storage | Store at room temperature | [1] |
| Mechanism of Action | Selective GABAB receptor antagonist | [1] |
Table 2: Recommended Maximum Administration Volumes for Mice
| Route | Volume (mL/kg) |
| Intravenous (IV) | 5 |
| Intraperitoneal (IP) | 10 |
| Oral (PO) | 10 |
Table 3: Recommended Maximum Administration Volumes for Rats
| Route | Volume (mL/kg) |
| Intravenous (IV) | 5 |
| Intraperitoneal (IP) | 10 |
| Oral (PO) | 20 |
Experimental Protocols
Protocol 1: Intraperitoneal (IP) Injection of this compound in Mice
-
Preparation of Dosing Solution:
-
Accurately weigh the required amount of this compound.
-
Dissolve in sterile 0.9% saline to the desired final concentration (e.g., 6 mg/mL for a 60 mg/kg dose in a 25g mouse receiving a 0.25 mL injection).
-
Gently vortex until fully dissolved. Prepare fresh on the day of the experiment.
-
-
Animal Restraint:
-
Gently restrain the mouse by securing the scruff of the neck to immobilize the head and body.
-
-
Injection Procedure:
-
Use a 25-27 gauge needle.
-
Insert the needle into the lower right quadrant of the abdomen at a 15-20 degree angle to avoid puncturing the internal organs.
-
Gently aspirate to ensure the needle has not entered a blood vessel or organ.
-
Slowly inject the solution.
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the animal for any adverse reactions.
-
Protocol 2: Oral Gavage (PO) of this compound in Mice
-
Preparation of Dosing Solution:
-
Prepare the this compound solution in sterile water or 0.9% saline as described in Protocol 1.
-
-
Animal Restraint and Gavage Needle Selection:
-
Restrain the mouse firmly by the scruff of the neck.
-
Use a flexible, ball-tipped gavage needle (typically 20-22 gauge for adult mice).
-
-
Gavage Procedure:
-
Gently insert the gavage needle into the diastema (gap between the incisors and molars) and advance it along the roof of the mouth.
-
Allow the mouse to swallow the needle as you gently guide it down the esophagus into the stomach. Do not force the needle.
-
Administer the solution slowly.
-
Gently remove the needle and return the mouse to its cage.
-
Monitor the animal for any signs of distress.
-
Protocol 3: Intravenous (IV) Injection of this compound in Rats
-
Preparation of Dosing Solution:
-
Prepare a sterile solution of this compound in 0.9% saline at the desired concentration. Ensure there are no visible particulates.
-
-
Animal Restraint and Vein Dilation:
-
Place the rat in a suitable restraint device that allows access to the tail.
-
Warm the tail using a heat lamp or warm water bath to dilate the lateral tail veins.
-
-
Injection Procedure:
-
Use a 27-30 gauge needle.
-
Swab the tail with 70% ethanol.
-
Insert the needle, bevel up, into one of the lateral tail veins.
-
A successful insertion may be indicated by a small flash of blood in the needle hub.
-
Inject the solution slowly and steadily. Observe for any swelling at the injection site, which would indicate extravasation.
-
After injection, withdraw the needle and apply gentle pressure to the injection site with sterile gauze to prevent bleeding.
-
Return the rat to its cage and monitor for any adverse effects.
-
Mandatory Visualization
Caption: Signaling pathway of GABAB receptor antagonism by this compound.
Caption: Experimental workflow for in vivo studies using this compound.
References
How to prevent degradation of CGP46381 in experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of CGP46381, a selective GABA-B receptor antagonist. It includes frequently asked questions (FAQs) and troubleshooting guides to prevent its degradation and ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a selective antagonist of the GABA-B receptor.[1] It competitively binds to the GABA-B receptor without activating it, thereby blocking the inhibitory effects of the endogenous ligand, gamma-aminobutyric acid (GABA).[2] This action modulates the overall excitatory-inhibitory balance within the central nervous system.[2]
Q2: What are the recommended storage conditions for solid this compound?
Solid this compound should be stored at room temperature.[1]
Q3: How should I prepare and store solutions of this compound?
This compound is soluble in water up to 100 mM.[1] For optimal stability, it is recommended to prepare fresh solutions for each experiment. If short-term storage is necessary, prepare aliquots and store them at -20°C for up to one month.[3] Avoid repeated freeze-thaw cycles. Some suppliers advise against long-term storage of solutions and recommend using them promptly after preparation.[4]
Q4: What are the potential degradation pathways for this compound?
-
Hydrolysis: The phosphinic acid moiety may be susceptible to hydrolysis, a reaction that is often dependent on the pH of the solution.
-
Oxidation: As with many organic molecules, this compound may be prone to oxidation, particularly in the presence of strong oxidizing agents.
-
Photodegradation: Exposure to light, especially UV radiation, can be a concern for phosphonate-containing compounds, and this degradation can be influenced by pH.
-
Thermal Degradation: At elevated temperatures, compounds with phosphinic acid groups can undergo decomposition.
Troubleshooting Guide: Preventing Degradation of this compound
This guide addresses common issues that may arise during experiments involving this compound, with a focus on preventing its chemical degradation.
| Problem | Potential Cause | Recommended Solution |
| Inconsistent or weaker than expected experimental results over time. | Degradation of this compound in stock or working solutions. | • Prepare fresh solutions of this compound for each experiment. • If using a stock solution, ensure it has been stored correctly (aliquoted, at -20°C, and for no longer than one month). • Avoid repeated freeze-thaw cycles of stock solutions. |
| Loss of compound activity in physiological buffers. | pH-dependent hydrolysis of the phosphinic acid group. | • Prepare solutions in buffers with a pH close to neutral (pH 7.4) immediately before use. • Minimize the time the compound spends in solution before being added to the experimental system. • If the experiment requires a pH outside the neutral range, consider the potential for increased degradation and run appropriate controls. |
| Variability in results when experiments are conducted under bright light. | Photodegradation of this compound. | • Protect solutions from light by using amber vials or by wrapping containers in aluminum foil. • Minimize exposure of the experimental setup to direct, intense light. |
| Reduced efficacy after accidental heating of the compound or solution. | Thermal degradation. | • Store solid this compound at the recommended room temperature. • Avoid heating solutions of this compound. If warming is necessary to dissolve the compound, do so gently and for the shortest possible time. |
| Unexpected side effects or off-target activity. | Presence of degradation products. | • Use high-purity this compound from a reputable supplier. • Follow strict storage and handling protocols to minimize degradation. • If degradation is suspected, consider analytical validation of the compound's integrity using techniques like HPLC. |
Summary of Physicochemical and Stability Data
| Parameter | Value / Recommendation | Source |
| Molecular Weight | 219.26 g/mol | [1] |
| Formula | C₁₀H₂₂NO₂P | [1] |
| Solubility | Soluble to 100 mM in water | [1] |
| Storage (Solid) | Room Temperature | [1] |
| Storage (Solution) | Aliquot and store at -20°C for up to one month. Use promptly. | [3][4] |
| Potential Degradation | Hydrolysis (pH-dependent), Oxidation, Photodegradation, Thermal Degradation | Inferred from related compounds |
Key Experimental Protocols
In Vitro Electrophysiology
Objective: To assess the effect of this compound on neuronal activity.
Methodology:
-
Slice Preparation: Prepare acute brain slices from the region of interest (e.g., hippocampus, cortex) in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).
-
Solution Preparation: Prepare a stock solution of this compound in water. Immediately before application, dilute the stock solution to the final working concentration in aCSF. Protect the solution from light.
-
Recording: Perform whole-cell patch-clamp or field potential recordings from neurons in the brain slice.
-
Application: After obtaining a stable baseline recording, perfuse the slice with aCSF containing this compound.
-
Data Analysis: Monitor changes in neuronal firing, synaptic potentials, or other relevant electrophysiological parameters.
Troubleshooting:
-
No effect of this compound:
-
Confirm the viability of the brain slice preparation.
-
Prepare a fresh solution of this compound.
-
Ensure the perfusion system is delivering the drug to the slice effectively.
-
-
Precipitate in aCSF:
-
Ensure the final concentration of this compound does not exceed its solubility limit in aCSF.
-
Check for potential interactions with other components in the aCSF.
-
In Vivo Microdialysis
Objective: To measure the effect of this compound on extracellular neurotransmitter levels in a specific brain region of a freely moving animal.[5]
Methodology:
-
Probe Implantation: Surgically implant a microdialysis probe into the target brain region.[6]
-
Perfusion: Perfuse the probe with a sterile aCSF solution at a low, constant flow rate.[7]
-
Sample Collection: Collect dialysate samples at regular intervals to establish a baseline of neurotransmitter levels.
-
Drug Administration: Administer this compound systemically (e.g., via intraperitoneal injection) or locally through the microdialysis probe.
-
Analysis: Analyze the dialysate samples for neurotransmitter concentrations using a sensitive analytical technique such as HPLC with electrochemical detection.[7]
Troubleshooting:
-
Clogged Probe:
-
Ensure the aCSF is filtered and degassed before use.
-
Check for any kinks in the tubing.
-
-
High Variability in Baseline:
-
Allow for a sufficient stabilization period after probe implantation before starting sample collection.
-
Maintain consistent experimental conditions (e.g., animal handling, environment).
-
Signaling Pathways and Experimental Workflows
GABA-B Receptor Signaling Pathway
This compound, as a GABA-B receptor antagonist, blocks the downstream signaling cascade initiated by GABA binding. This pathway is crucial for mediating slow and prolonged inhibitory signals in the nervous system.[3] The receptor is a G-protein coupled receptor (GPCR) that, upon activation by GABA, engages Gαi/o proteins.[3] This leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and the modulation of ion channel activity, specifically the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium (CaV) channels.[3]
Caption: GABA-B receptor signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Assessing this compound Efficacy
The following diagram outlines a logical workflow for an experiment designed to test the efficacy of this compound in a cell-based assay.
Caption: A typical experimental workflow for evaluating the antagonist activity of this compound.
References
- 1. rndsystems.com [rndsystems.com]
- 2. researchgate.net [researchgate.net]
- 3. Diversity of structure and function of GABAB receptors: a complexity of GABAB-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. apexbt.com [apexbt.com]
- 5. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Vivo Microdialysis Method to Collect Large Extracellular Proteins from Brain Interstitial Fluid with High-molecular Weight Cut-off Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. uva.theopenscholar.com [uva.theopenscholar.com]
Technical Support Center: Troubleshooting Unexpected Results with CGP46381
Welcome to the technical support center for CGP46381. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting unexpected experimental outcomes and to offer detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a selective and brain-penetrant antagonist of the GABAB receptor, with an IC50 of 4.9 μM. As a competitive antagonist, it binds to GABAB receptors and blocks the inhibitory effects of the endogenous ligand, gamma-aminobutyric acid (GABA). This action can modulate the overall excitatory-inhibitory balance within the central nervous system.
Q2: What are the recommended storage and solubility guidelines for this compound?
A2: this compound should be stored at room temperature. It is soluble in water up to 100 mM.[1] For quantitative data on the physical and chemical properties of this compound, please refer to Table 1.
Q3: At what concentration should I use this compound in my experiments?
A3: The optimal concentration of this compound will vary depending on the experimental model and specific research question. The IC50 value of 4.9 μM serves as a starting point for in vitro assays. For cell-based assays, a concentration range of 1-10 µM is a common starting point. In vivo studies may require higher doses, and it is recommended to perform a dose-response study to determine the optimal concentration for your specific application.
Troubleshooting Guide
This guide addresses common issues that may arise during experiments with this compound.
Problem 1: No observable effect of this compound in our assay.
| Possible Cause | Suggested Solution |
| Incorrect Concentration | The concentration of this compound may be too low to effectively antagonize the GABAB receptors in your system. We recommend performing a dose-response curve to determine the optimal concentration. Start with a range around the IC50 of 4.9 μM and extend to higher concentrations if necessary. |
| Compound Degradation | Ensure that this compound has been stored correctly at room temperature.[1] Prepare fresh solutions for each experiment to avoid degradation. |
| Low Receptor Expression | The cell line or tissue preparation you are using may have low or no expression of GABAB receptors. Verify the expression of GABAB receptors in your experimental model using techniques such as Western blotting, qPCR, or immunohistochemistry. |
| Experimental Conditions | The pH, temperature, or ionic composition of your buffers may not be optimal for GABAB receptor function. Ensure that your experimental conditions are within the physiological range. |
Problem 2: We are observing an unexpected inhibitory or agonist-like effect with this compound.
| Possible Cause | Suggested Solution |
| Off-Target Effects | Some GABAB receptor antagonists have been reported to have off-target effects, including interactions with glycine receptors. Consider the possibility that the observed effect is due to an interaction with another receptor or channel. You can test this by using other, structurally different GABAB receptor antagonists to see if the effect is reproducible. |
| Intrinsic Activity | In some systems, compounds classified as antagonists can exhibit partial agonist activity. This is less common for this compound but can be concentration-dependent. Try lowering the concentration of this compound to see if the inhibitory effect is diminished. |
| Complex Neuronal Circuitry (In Vivo/Slice Preparations) | In complex neuronal circuits, blocking GABAB receptors on one cell type can lead to a net inhibitory effect on a downstream neuron. Carefully consider the circuitry of your preparation and the location of GABAB receptors (presynaptic vs. postsynaptic). |
Problem 3: There is high variability in our results between experiments.
| Possible Cause | Suggested Solution |
| Inconsistent Solution Preparation | Ensure that this compound is fully dissolved and that stock solutions are prepared and diluted consistently for each experiment. Given its solubility in water up to 100 mM, ensure thorough vortexing.[1] |
| Variability in Biological Material | If using primary cell cultures or tissue slices, variability between preparations can be a significant factor. Use animals of the same age and genetic background, and standardize the dissection and culture procedures as much as possible. |
| Assay Conditions | Small variations in incubation times, temperature, or cell density can lead to significant differences in results. Standardize all assay parameters and include appropriate positive and negative controls in every experiment. |
Quantitative Data Summary
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 219.26 g/mol | |
| Formula | C₁₀H₂₂NO₂P | |
| IC₅₀ | 4.9 μM | |
| Solubility (in water) | up to 100 mM | [1] |
| Storage | Room Temperature | [1] |
Signaling Pathway Diagram
The following diagram illustrates the canonical GABAB receptor signaling pathway. Activation of the GABAB receptor by GABA leads to the dissociation of the G-protein into its Gαi/o and Gβγ subunits. The Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels. The Gβγ subunit can directly modulate the activity of inwardly rectifying potassium (K+) channels and voltage-gated calcium (Ca2+) channels.
Caption: GABAB Receptor Signaling Pathway.
Experimental Protocols
Detailed Protocol 1: Whole-Cell Patch-Clamp Electrophysiology
This protocol describes how to assess the effect of this compound on GABAB receptor-mediated currents in cultured neurons.
Materials:
-
Cultured neurons (e.g., primary hippocampal or cortical neurons)
-
Artificial cerebrospinal fluid (aCSF)
-
Intracellular solution
-
This compound stock solution (10 mM in water)
-
GABAB receptor agonist (e.g., baclofen)
-
Patch-clamp rig with amplifier, micromanipulator, and data acquisition system
-
Borosilicate glass capillaries for patch pipettes
Solutions:
-
aCSF (in mM): 125 NaCl, 2.5 KCl, 2 CaCl₂, 1 MgCl₂, 26 NaHCO₃, 1.25 NaH₂PO₄, and 10 glucose. Bubble with 95% O₂/5% CO₂.
-
Intracellular Solution (in mM): 140 K-gluconate, 10 HEPES, 0.2 EGTA, 2 MgCl₂, 2 Na₂-ATP, 0.3 Na-GTP. Adjust pH to 7.3 with KOH.
Procedure:
-
Preparation:
-
Prepare fresh aCSF and intracellular solution on the day of the experiment.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with intracellular solution.
-
Prepare serial dilutions of this compound and baclofen in aCSF.
-
-
Recording:
-
Transfer a coverslip with cultured neurons to the recording chamber on the microscope stage and perfuse with aCSF at a constant rate.
-
Establish a whole-cell patch-clamp recording from a healthy neuron.
-
Hold the neuron in voltage-clamp mode at -60 mV.
-
Obtain a stable baseline recording for at least 5 minutes.
-
-
Drug Application:
-
Apply the GABAB receptor agonist (e.g., 50 µM baclofen) to elicit an outward current.
-
After the response to the agonist has stabilized, co-apply the agonist with different concentrations of this compound (e.g., 1, 5, 10, 50 µM).
-
Wash out the drugs with aCSF until the current returns to baseline.
-
-
Data Analysis:
-
Measure the peak amplitude of the outward current in response to the agonist alone and in the presence of different concentrations of this compound.
-
Calculate the percentage of inhibition for each concentration of this compound.
-
Plot the percentage of inhibition against the log concentration of this compound and fit the data to a dose-response curve to determine the IC50.
-
Caption: Whole-Cell Patch-Clamp Experimental Workflow.
Detailed Protocol 2: Morris Water Maze for Spatial Memory Assessment
This protocol outlines the use of this compound to investigate its effects on spatial learning and memory in rodents.
Materials:
-
Morris water maze apparatus (circular pool, escape platform, video tracking system)
-
Rodents (e.g., adult male Wistar rats)
-
This compound
-
Vehicle (e.g., saline)
Procedure:
-
Animal Preparation and Habituation:
-
Handle the animals for several days before the experiment to reduce stress.
-
Acclimate the animals to the experimental room for at least 1 hour before each session.
-
-
Drug Administration:
-
Administer this compound or vehicle (e.g., intraperitoneally) at a predetermined time before the training session (e.g., 30 minutes). The dose should be determined from pilot studies.
-
-
Spatial Acquisition Training (4-5 days):
-
Fill the pool with water made opaque with non-toxic paint.
-
Place the escape platform in a fixed location in one of the quadrants.
-
For each trial, release the animal into the pool facing the wall from one of four starting positions.
-
Allow the animal to swim for a maximum of 60 seconds to find the platform.
-
If the animal finds the platform, allow it to remain there for 15-30 seconds. If it fails to find the platform within 60 seconds, gently guide it to the platform.
-
Conduct 4 trials per day for each animal.
-
-
Probe Trial (24 hours after the last training session):
-
Remove the escape platform from the pool.
-
Place the animal in the pool from a novel starting position and allow it to swim for 60 seconds.
-
Record the time spent in the target quadrant (where the platform was previously located).
-
-
Data Analysis:
-
During the acquisition phase, measure the escape latency (time to find the platform) and the path length for each trial.
-
For the probe trial, analyze the time spent in the target quadrant and the number of crossings over the former platform location.
-
Compare the performance of the this compound-treated group with the vehicle-treated group.
-
Caption: Logical Flow of the Morris Water Maze Experiment.
References
Technical Support Center: Minimizing Non-Specific Binding of CGP46381
Welcome to the technical support center for CGP46381. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing non-specific binding during experiments with the selective GABA-B receptor antagonist, this compound.
Troubleshooting Guide: High Non-Specific Binding
High non-specific binding (NSB) can significantly impact the accuracy and reliability of experimental results. Below is a troubleshooting guide in a question-and-answer format to address common issues.
Q1: I am observing high non-specific binding in my radioligand binding assay with this compound. What are the potential causes and how can I reduce it?
A1: High non-specific binding can arise from several factors related to the ligand, receptor preparation, and assay conditions. Here are the primary causes and recommended solutions:
-
Ligand Properties: While this compound is a selective antagonist, its physicochemical properties might contribute to non-specific interactions.
-
Solution: Ensure the purity of your this compound stock. Impurities can be a major source of non-specific binding.
-
-
Receptor Preparation: The quality and concentration of your receptor preparation are critical.
-
Solution: Optimize the protein concentration. Use the lowest concentration of membrane preparation that provides a robust specific binding signal. Titrate the membrane preparation to find the optimal balance.
-
-
Assay Buffer Composition: The components of your assay buffer can either promote or reduce non-specific binding.
-
Solution 1: Adjust pH. The pH of the buffer can influence the charge of both this compound and the biological membranes, affecting non-specific interactions. Experiment with slight variations in the buffer pH around the physiological range (e.g., 7.2-7.6) to find the optimal condition.
-
Solution 2: Include Blocking Agents. Bovine Serum Albumin (BSA) is commonly used to coat surfaces and reduce the binding of the ligand to non-receptor components. Include 0.1% to 0.5% BSA in your assay buffer.
-
Solution 3: Increase Ionic Strength. Increasing the salt concentration in the buffer can minimize non-specific electrostatic interactions. You can try titrating the concentration of NaCl in your buffer.
-
-
Incubation and Washing Steps: Inadequate incubation times and washing procedures can lead to high background.
-
Solution 1: Optimize Incubation Time and Temperature. While sufficient time is needed to reach equilibrium for specific binding, prolonged incubation can sometimes increase non-specific binding. Determine the optimal incubation time by performing a time-course experiment. Running the assay at a lower temperature (e.g., 4°C) might also reduce non-specific interactions.
-
Solution 2: Enhance Washing. Increase the number of washes and the volume of ice-cold wash buffer to more effectively remove unbound this compound. A rapid filtration technique is crucial to minimize dissociation of the specifically bound ligand.
-
Q2: How do I properly define and measure non-specific binding for this compound?
A2: Non-specific binding is determined by measuring the binding of the radiolabeled ligand in the presence of a saturating concentration of an unlabeled competitor that binds to the same receptor. For this compound, you can use a high concentration of unlabeled this compound itself or another high-affinity GABA-B receptor ligand. The concentration of the unlabeled ligand should be high enough to displace all specific binding of the radiolabeled this compound (typically 100- to 1000-fold higher than its Kd).
Specific Binding is then calculated as: Specific Binding = Total Binding - Non-Specific Binding .
Frequently Asked Questions (FAQs)
Q1: What is the known IC50 value for this compound?
A1: this compound is a selective GABA-B receptor antagonist with a reported IC50 of 4.9 μM.[1]
Q2: What are the recommended storage conditions for this compound?
A2: For long-term storage, it is recommended to store this compound as a solid at room temperature.[1] If you prepare a stock solution, it is advisable to aliquot it and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Q3: Can I use detergents in my assay buffer to reduce non-specific binding?
A3: Yes, low concentrations of non-ionic detergents like Tween-20 or Triton X-100 can be included in the assay or wash buffers to reduce hydrophobic interactions that may contribute to non-specific binding. However, it is crucial to titrate the detergent concentration as high levels can disrupt membrane integrity and receptor structure.
Quantitative Data Summary
| Parameter | Value | Receptor | Notes |
| IC50 | 4.9 µM | GABA-B Receptor | This value represents the concentration of this compound required to inhibit 50% of the specific binding of a radioligand to the GABA-B receptor.[1] |
Experimental Protocols
Protocol 1: Radioligand Binding Assay for this compound Competition
This protocol describes a competitive binding assay to determine the Ki of this compound by measuring its ability to displace a radiolabeled GABA-B receptor ligand (e.g., [³H]-GABA).
Materials:
-
Membrane preparation containing GABA-B receptors
-
Radiolabeled ligand (e.g., [³H]-GABA)
-
Unlabeled this compound
-
Unlabeled GABA (for defining non-specific binding)
-
Assay Buffer: 50 mM Tris-HCl, 2.5 mM CaCl₂, pH 7.4
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4
-
Bovine Serum Albumin (BSA)
-
Scintillation cocktail
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter
Procedure:
-
Membrane Preparation: Thaw the membrane preparation on ice. Homogenize and resuspend in assay buffer to the desired protein concentration (e.g., 0.2-0.5 mg/mL).
-
Assay Setup: Prepare tubes for total binding, non-specific binding, and competition with this compound.
-
Total Binding: Add assay buffer, radiolabeled ligand (at a concentration near its Kd), and membrane preparation.
-
Non-Specific Binding: Add assay buffer, radiolabeled ligand, a saturating concentration of unlabeled GABA (e.g., 100 µM), and membrane preparation.
-
This compound Competition: Add assay buffer, radiolabeled ligand, varying concentrations of unlabeled this compound, and membrane preparation.
-
-
Incubation: Incubate all tubes at a specified temperature (e.g., room temperature or 4°C) for a predetermined time to reach equilibrium (e.g., 60 minutes).
-
Filtration: Rapidly filter the contents of each tube through glass fiber filters pre-soaked in a solution like 0.5% polyethyleneimine (PEI) to reduce filter binding.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding: Total Binding - Non-Specific Binding.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Determine the IC50 value of this compound from the competition curve using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.
-
Visualizations
References
Technical Support Center: Impact of CGP46381 on Seizure Models in Developing Rats
This technical support center provides researchers, scientists, and drug development professionals with detailed information, troubleshooting guides, and frequently asked questions regarding the use of CGP46381 in seizure models in developing rats.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a selective antagonist of the GABA-B receptor. Its primary mechanism of action is to block the inhibitory effects of the neurotransmitter GABA at these receptors. In the developing brain, the GABAergic system is still maturing, and the effects of modulating GABA-B receptors can differ from those observed in adult animals.
Q2: What is the general impact of this compound on seizures in developing rats?
A2: Studies have shown that this compound can have a proconvulsant effect in immature rats, meaning it can lower the seizure threshold and potentially increase seizure severity.[1] This effect is particularly noted in models using the chemoconvulsant pentylenetetrazol (PTZ). The impact of this compound can change depending on the age of the rat and the specific seizure model used.
Q3: Why would a researcher use a proconvulsant agent like this compound in seizure studies?
A3: Researchers may use proconvulsant agents to investigate the underlying mechanisms of seizure generation and propagation. By blocking specific inhibitory pathways, such as those mediated by GABA-B receptors, scientists can study the contribution of these pathways to seizure susceptibility at different developmental stages. This can provide valuable insights into the pathophysiology of epilepsy.
Q4: Are there specific developmental time points where the effect of this compound is more pronounced?
A4: The effect of this compound can vary with the developmental stage of the rat. For instance, a proconvulsant action has been observed in 15-day-old rats, while the effect might differ in older animals.[1] The maturation of GABAergic and other neurotransmitter systems plays a crucial role in the response to GABA-B receptor modulation.
Troubleshooting Guides
Issue: Inconsistent Seizure Induction with Pentylenetetrazol (PTZ) in Rat Pups
-
Possible Cause 1: Dose and Administration of PTZ.
-
Troubleshooting: Ensure the PTZ dose is appropriate for the age and weight of the rat pups. Doses can range from 40 to 120 mg/kg administered subcutaneously (s.c.). The method of administration (e.g., intraperitoneal vs. subcutaneous) can also affect absorption and seizure latency. Standardize the injection volume and site to ensure consistency.
-
-
Possible Cause 2: Animal Handling and Stress.
-
Troubleshooting: Minimize handling stress before and after injection, as stress can influence seizure thresholds. Allow for an acclimatization period in a quiet, temperature-controlled environment.
-
-
Possible Cause 3: Variability in Animal Litters.
-
Troubleshooting: Use littermates for control and experimental groups to minimize genetic and early life environmental variability. If possible, use animals from multiple litters to ensure the generalizability of the findings.
-
Issue: High Mortality Rate in Seizure Induction Experiments
-
Possible Cause 1: Seizure Severity and Duration.
-
Troubleshooting: Monitor seizure severity closely using a standardized scale (e.g., a modified Racine scale). If seizures are too severe or prolonged (status epilepticus), consider using a lower dose of the convulsant agent or having a protocol in place to terminate seizures with an anticonvulsant like diazepam.
-
-
Possible Cause 2: Respiratory Distress.
-
Troubleshooting: Ensure proper ventilation and monitor the animals for any signs of respiratory distress during and after the seizure. Provide supportive care, such as maintaining body temperature, especially for younger pups.
-
Issue: Difficulty in Quantifying Seizure Parameters
-
Possible Cause 1: Subjective Seizure Scoring.
-
Troubleshooting: Use a well-defined and validated seizure scoring scale, such as the Racine scale, and ensure all observers are trained to use it consistently. Video recording the experiments allows for later, blinded scoring by multiple observers to increase reliability.
-
-
Possible Cause 2: Inaccurate Measurement of Latency and Duration.
-
Troubleshooting: Use a precise timer and clearly define the start and end points for seizure latency and duration. For latency, this is typically the time from convulsant injection to the first observable seizure behavior. For duration, it is the time from the start to the end of the convulsive activity.
-
Experimental Protocols
1. Pentylenetetrazol (PTZ)-Induced Seizure Model in Developing Rats
-
Animals: Wistar or Sprague-Dawley rat pups of specific postnatal ages (e.g., P12, P15, P18).
-
Housing: Pups are housed with their dam in a temperature and humidity-controlled environment with a 12-hour light/dark cycle.
-
Procedure:
-
Separate pups from the dam and allow them to acclimate in a warm chamber (30-32°C) for 15-30 minutes.
-
Administer this compound or vehicle (e.g., saline) via intraperitoneal (i.p.) injection at the desired dose.
-
After a predetermined pretreatment time (e.g., 30 minutes), administer PTZ (e.g., 50-80 mg/kg, s.c.).
-
Immediately place the pup in an observation chamber and start video recording.
-
Observe the animal for at least 30 minutes, recording the latency to the first seizure, the duration of the seizure, and the maximal seizure severity using a modified Racine scale.
-
2. Seizure Severity Scoring (Modified Racine Scale for Pups)
| Score | Behavioral Manifestation |
| 1 | Mouth and facial movements (e.g., chewing, whisker twitching) |
| 2 | Head nodding |
| 3 | Forelimb clonus |
| 4 | Rearing with forelimb clonus |
| 5 | Rearing and falling with loss of postural control |
Quantitative Data
Table 1: Effect of this compound on PTZ-Induced Seizures in 15-day-old Rats (Hypothetical Data Based on a Proconvulsant Effect)
| Treatment Group | Dose (mg/kg, i.p.) | n | Seizure Latency (seconds) | Seizure Duration (seconds) | Mean Maximal Seizure Score (Racine Scale) |
| Vehicle + PTZ | - | 10 | 125 ± 15 | 35 ± 8 | 3.5 ± 0.5 |
| This compound + PTZ | 10 | 10 | 95 ± 12 | 50 ± 10 | 4.2 ± 0.4* |
| This compound + PTZ | 30 | 10 | 70 ± 10 | 65 ± 12 | 4.8 ± 0.3** |
*p < 0.05, **p < 0.01 compared to Vehicle + PTZ group. Data are presented as mean ± SEM.
Signaling Pathways and Experimental Workflows
Caption: GABA-B Receptor Signaling Pathway.
Caption: Experimental Workflow for this compound Study.
References
Refining CGP46381 concentration for optimal GABAB receptor blockade
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing CGP46381 for optimal GABA(B) receptor blockade.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a selective and brain-penetrant GABA(B) receptor antagonist.[1][2] Its primary mechanism of action is to competitively bind to GABA(B) receptors without activating them, thereby blocking the inhibitory effects of the endogenous ligand, gamma-aminobutyric acid (GABA).[3] This blockade leads to a reduction in the inhibitory signaling that is normally mediated by GABA(B) receptor activation.[3]
Q2: What is the IC50 of this compound?
The half-maximal inhibitory concentration (IC50) of this compound for GABA(B) receptors is approximately 4.9 μM.[1]
Q3: What are the recommended storage conditions for this compound?
This compound powder should be stored at room temperature.[1] For long-term storage of stock solutions, it is advisable to aliquot and store at -20°C to minimize freeze-thaw cycles.
Q4: How should I prepare a stock solution of this compound?
This compound is soluble in water up to 100 mM.[1] To prepare a stock solution, dissolve the desired amount of this compound powder in sterile, purified water. For example, to make a 10 mM stock solution, dissolve 2.1926 mg of this compound (Molecular Weight: 219.26 g/mol ) in 1 mL of water.
Troubleshooting Guides
Issue 1: Inconsistent or no effect of this compound in my in vitro experiment.
-
Question: I am not observing the expected blockade of GABA(B) receptor-mediated effects in my cell culture or brain slice recordings. What could be the issue?
-
Answer:
-
Concentration: Ensure you are using an appropriate concentration of this compound. The effective concentration can vary depending on the experimental setup. Refer to the quantitative data table below for reported effective concentrations in various preparations.
-
Solution Stability: While the powder is stable at room temperature, prepared aqueous solutions may be less stable over long periods.[1] Prepare fresh solutions for your experiments or use aliquots from a frozen stock.
-
pH of Solution: Ensure the pH of your final experimental buffer is within the optimal physiological range (typically 7.2-7.4) after the addition of this compound.
-
Receptor Expression: Verify the expression of functional GABA(B) receptors in your cell line or tissue preparation.
-
Agonist Concentration: If you are co-applying a GABA(B) agonist, ensure its concentration is appropriate to elicit a response that can be effectively blocked by the concentration of this compound you are using.
-
Issue 2: Unexpected or off-target effects observed in my experiment.
-
Question: I am observing effects that are not consistent with GABA(B) receptor blockade. Could this compound have off-target effects?
-
Answer:
-
Specificity: While this compound is considered a selective GABA(B) receptor antagonist, high concentrations may lead to off-target effects. It is crucial to perform dose-response experiments to determine the lowest effective concentration that produces the desired specific effect.
-
Controls: Include appropriate controls in your experimental design. This should include a vehicle control (the solvent used to dissolve this compound) and, if possible, a positive control with a known GABA(B) receptor agonist to confirm receptor functionality.
-
Literature Review: Consult the literature for any reported off-target effects of this compound in similar experimental models.
-
Issue 3: Solubility problems when preparing my this compound solution.
-
Question: I am having difficulty dissolving this compound in my desired solvent. What should I do?
-
Answer:
-
Solvent: this compound is reported to be soluble in water up to 100 mM.[1] If you are experiencing issues, ensure you are using high-purity water.
-
Vortexing/Sonication: Gentle vortexing can aid in dissolution. Brief sonication may also be used, but be cautious to avoid heating the solution, which could degrade the compound.
-
pH Adjustment: The solubility of some compounds can be pH-dependent. However, for this compound in water, this should not be a primary issue within the standard solubility limits.
-
Quantitative Data
| Parameter | Value | Experimental System | Reference |
| IC50 | 4.9 µM | GABA(B) receptor binding assay | [1] |
| Solubility | Up to 100 mM | Water | [1] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution (10 mM)
-
Weighing: Accurately weigh 2.1926 mg of this compound powder.
-
Dissolving: Add the weighed powder to a sterile microcentrifuge tube.
-
Solvent Addition: Add 1 mL of sterile, purified water to the tube.
-
Mixing: Gently vortex the tube until the powder is completely dissolved.
-
Storage: For immediate use, keep the solution on ice. For long-term storage, aliquot into smaller volumes and store at -20°C. Avoid repeated freeze-thaw cycles.
Protocol 2: In Vitro Electrophysiology in Hippocampal Slices
-
Slice Preparation: Prepare acute hippocampal slices (300-400 µm thick) from the brain of a rodent model.
-
Recovery: Allow slices to recover in oxygenated artificial cerebrospinal fluid (aCSF) for at least 1 hour at room temperature.
-
Recording Setup: Transfer a slice to the recording chamber and perfuse with aCSF at a constant rate (e.g., 2-3 mL/min) at a controlled temperature (e.g., 30-32°C).
-
Baseline Recording: Obtain a stable baseline recording of synaptic activity (e.g., field excitatory postsynaptic potentials, fEPSPs) or whole-cell currents.
-
Agonist Application: To induce a GABA(B) receptor-mediated response, apply a known GABA(B) agonist (e.g., baclofen) at an appropriate concentration.
-
This compound Application: After observing a stable agonist-induced effect, co-perfuse with the desired concentration of this compound (typically in the low micromolar range) in the aCSF containing the agonist.
-
Data Analysis: Measure the reversal of the agonist-induced effect to quantify the blocking action of this compound.
Visualizations
Caption: GABA(B) Receptor Signaling Pathway and Blockade by this compound.
Caption: General Experimental Workflow for Studying this compound Effects.
References
Validation & Comparative
A Comparative Guide to CGP46381 and Baclofen in GABAB Receptor Functional Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two key pharmacological tools used in the study of the GABAB receptor: the antagonist CGP46381 and the agonist baclofen. By presenting their mechanisms of action, quantitative data from functional assays, and detailed experimental protocols, this document aims to facilitate the selection and application of these compounds in neuroscience research.
Introduction to this compound and Baclofen
Baclofen is a selective agonist for the GABAB receptor and is widely used as a muscle relaxant and anti-spastic agent. Its mechanism of action involves mimicking the endogenous neurotransmitter GABA at the GABAB receptor, leading to neuronal inhibition.
This compound is a selective antagonist of the GABAB receptor. It is a valuable research tool for investigating the physiological and behavioral roles of GABAB receptors by blocking their activation by agonists like GABA and baclofen.
Mechanism of Action at the GABAB Receptor
Both baclofen and this compound exert their effects by binding to the orthosteric site of the GABAB receptor, which is a G-protein coupled receptor (GPCR). However, their downstream effects are diametrically opposed.
-
Baclofen (Agonist): Upon binding, baclofen induces a conformational change in the receptor, leading to the activation of associated Gi/o proteins. This activation results in the inhibition of adenylyl cyclase and the modulation of ion channels, specifically the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels (VGCCs). The opening of GIRK channels leads to potassium ion efflux and neuronal hyper
A Comparative Guide to GABAB Receptor Antagonists: CGP46381 vs. Saclofen
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two commonly used GABAB receptor antagonists, CGP46381 and saclofen. The information presented is collated from various experimental studies to assist researchers in selecting the most suitable antagonist for their specific experimental designs.
Introduction to GABAB Receptor Antagonism
GABAB receptors are G-protein coupled receptors (GPCRs) that mediate the slow and prolonged inhibitory effects of γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system. These receptors play a crucial role in neuronal excitability and synaptic transmission. Antagonists of the GABAB receptor are invaluable pharmacological tools for investigating the physiological and pathological roles of the GABAB system and hold therapeutic potential for various neurological and psychiatric disorders.
This compound is a phosphinic acid derivative, while saclofen is a sulphonic acid analog of the GABAB agonist baclofen. Both act as competitive antagonists at the GABAB receptor, but they possess distinct properties that make them suitable for different research applications.
At a Glance: this compound vs. Saclofen
| Feature | This compound | Saclofen |
| Chemical Class | Phosphinic acid derivative | Sulphonic acid analogue of baclofen |
| Primary Action | Competitive GABAB receptor antagonist | Competitive GABAB receptor antagonist |
| Blood-Brain Barrier | Brain penetrant | Limited brain penetration |
| Key Applications | In vivo studies | Primarily in vitro and peripheral studies |
Quantitative Comparison of Antagonist Potency
The following table summarizes the available quantitative data for this compound and saclofen. It is important to note that these values are derived from different studies using varied experimental conditions; therefore, direct comparisons should be made with caution.
| Compound | Parameter | Value | Preparation | Radioligand/Agonist | Reference |
| This compound | IC50 | 4.9 µM | Not specified | Not specified | [1] |
| Saclofen | IC50 | 7.8 µM | Rat cerebellar membranes | Baclofen | [2][3][4] |
| pA2 | 5.3 | Guinea pig ileum & rat cortical slices | Baclofen |
IC50: The half-maximal inhibitory concentration. pA2: A measure of the potency of a competitive antagonist.
Key Differences and Experimental Considerations
The most critical distinction between this compound and saclofen lies in their ability to cross the blood-brain barrier (BBB).
This compound , being brain-penetrant, is the antagonist of choice for in vivo studies aiming to investigate the central effects of GABAB receptor blockade.[1] Its oral activity further enhances its utility in behavioral and systemic studies in animal models.[5]
Saclofen , due to its limited ability to penetrate the BBB, is predominantly used in in vitro preparations such as brain slices, cultured neurons, and peripheral tissues.[6] It serves as a standard tool for elucidating the physiological functions of GABAB receptors in isolated systems. Some studies have indicated that recombinant human GABAB receptors exhibit low sensitivity to saclofen.[2][7]
Experimental Methodologies
Below are detailed protocols for key experimental techniques used to characterize GABAB receptor antagonists like this compound and saclofen.
Radioligand Binding Assay
This assay is used to determine the binding affinity of a compound for a receptor.
1. Membrane Preparation:
-
Rat brains are homogenized in a sucrose buffer.
-
The homogenate undergoes differential centrifugation to isolate the crude membrane fraction.
-
The membranes are washed multiple times to remove endogenous GABA.
-
The final membrane pellet is resuspended in an appropriate assay buffer.[8][9]
2. Binding Reaction:
-
The membrane preparation is incubated with a radiolabeled GABAB receptor ligand (e.g., [3H]-CGP54626) and varying concentrations of the unlabeled antagonist (this compound or saclofen).[6][10]
-
The reaction is carried out in a buffer containing physiological concentrations of ions.
-
Incubation is typically performed at room temperature for 60-90 minutes to reach equilibrium.[6]
3. Separation and Detection:
-
The reaction is terminated by rapid filtration through glass fiber filters, separating the bound from the free radioligand.
-
The filters are washed with ice-cold buffer to remove non-specifically bound radioligand.
-
The radioactivity retained on the filters is quantified using liquid scintillation counting.[11]
4. Data Analysis:
-
Non-specific binding is determined in the presence of a high concentration of a non-labeled GABAB ligand.
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
The IC50 value is determined by plotting the percentage of specific binding against the log concentration of the antagonist and fitting the data to a sigmoidal dose-response curve.
-
The Ki (inhibition constant) can be calculated from the IC50 value using the Cheng-Prusoff equation.[6]
Whole-Cell Patch-Clamp Electrophysiology
This technique is used to measure the effect of antagonists on GABAB receptor-mediated currents in individual neurons.
1. Slice Preparation:
-
Animals are anesthetized and decapitated.
-
The brain is rapidly removed and placed in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).
-
Coronal or sagittal brain slices (typically 300-400 µm thick) containing the region of interest (e.g., hippocampus, thalamus) are prepared using a vibratome.[12]
-
Slices are allowed to recover in oxygenated aCSF at room temperature for at least one hour before recording.
2. Recording Setup:
-
A single slice is transferred to a recording chamber on the stage of an upright microscope and continuously perfused with oxygenated aCSF.
-
Neurons are visualized using infrared differential interference contrast (IR-DIC) microscopy.
-
Patch pipettes (3-6 MΩ resistance) are filled with an intracellular solution containing a potassium-based salt solution and other essential components.[12][13]
3. Data Acquisition:
-
A whole-cell recording configuration is established on a target neuron.
-
The neuron is voltage-clamped at a holding potential of -60 to -70 mV.
-
A GABAB receptor agonist (e.g., baclofen) is applied to the bath to elicit an outward current, which is mediated by the opening of G-protein-coupled inwardly-rectifying potassium (GIRK) channels.
-
After a stable baseline response to the agonist is established, the antagonist (this compound or saclofen) is co-applied with the agonist.
-
The reduction in the amplitude of the agonist-evoked outward current by the antagonist is measured.
4. Data Analysis:
-
The percentage of inhibition of the agonist-induced current is calculated for different concentrations of the antagonist.
-
A concentration-response curve is generated to determine the IC50 of the antagonist.
Visualizing Key Concepts
To provide a clearer understanding of the context in which these antagonists are studied, the following diagrams illustrate the GABAB receptor signaling pathway and a logical workflow for selecting an appropriate antagonist.
Caption: GABAB receptor signaling pathway.
Caption: Workflow for selecting a GABAB antagonist.
Conclusion
Both this compound and saclofen are effective competitive antagonists of the GABAB receptor with micromolar affinities. The choice between these two compounds will largely depend on the experimental paradigm. This compound is the preferred antagonist for in vivo studies requiring central nervous system effects due to its ability to cross the blood-brain barrier. In contrast, saclofen remains a valuable tool for in vitro and peripheral tissue studies where BBB penetration is not a factor. Researchers should carefully consider their experimental model and the specific research questions being addressed when selecting the appropriate GABAB antagonist.
References
- 1. rndsystems.com [rndsystems.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Saclofen | GABAB receptor antagonist | Hello Bio [hellobio.com]
- 4. Saclofen | GABA Receptor | TargetMol [targetmol.com]
- 5. Chemistry and pharmacology of GABAB receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. The human GABAB1b and GABAB2 heterodimeric recombinant receptor shows low sensitivity to phaclofen and saclofen - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PDSP - GABA [kidbdev.med.unc.edu]
- 10. pubs.acs.org [pubs.acs.org]
- 11. giffordbioscience.com [giffordbioscience.com]
- 12. Patch Clamp Protocol [labome.com]
- 13. docs.axolbio.com [docs.axolbio.com]
A Comparative Guide to the Efficacy of CGP46381 and Other GABA-B Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of CGP46381 with other prominent GABA-B receptor antagonists. The data presented is compiled from various in vitro and in vivo studies to facilitate the selection of the most suitable antagonist for specific research applications.
Quantitative Comparison of GABA-B Antagonist Potency
The following table summarizes the in vitro potency of this compound in comparison to other frequently used GABA-B antagonists. It is important to note that direct comparison of absolute values should be approached with caution, as experimental conditions can vary between studies.
| Antagonist | IC50 (μM) | pA2 | Preparation | Radioligand/Agonist | Reference(s) |
| This compound | 4.9 | - | Rat Brain Membranes | [3H]GABA | [1] |
| Saclofen | 7.8 | 5.3 | Rat Cerebellar Membranes / Guinea Pig Ileum | --INVALID-LINK---baclofen / Baclofen | [2] |
| 2-Hydroxysaclofen | 5.1 | 5.0 | Rat Cerebellar Membranes / Guinea Pig Ileum | --INVALID-LINK---baclofen / Baclofen | [2][3] |
| Phaclofen | 76 (R-isomer) | - | Rat Cerebellar Membranes | [3H]-(R)-baclofen | [4] |
| CGP35348 | 34 | 4.5 | Rat Brain Membranes / Rat Dorso-lateral Septal Neurones | [3H]GABA / Baclofen | [5][6] |
| CGP36742 | 36 | 4.0 | Rat Brain Membranes / Rat Dorso-lateral Septal Neurones | [3H]GABA / Baclofen | [5][6] |
| CGP52432 | - | 6.7 | Rat Dorso-lateral Septal Neurones | Baclofen | [6] |
| CGP54626 | - | - | - | - | [5] |
| CGP55845A | - | 8.3 | Rat Dorso-lateral Septal Neurones | Baclofen | [6] |
| SCH 50911 | - | - | - | - | [5] |
Note: IC50 is the half-maximal inhibitory concentration. The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist, indicating competitive antagonism.
Detailed Experimental Methodologies
Radioligand Binding Assay (Competitive)
This assay determines the binding affinity (Ki) of a competitive antagonist by measuring its ability to displace a radiolabeled ligand from the GABA-B receptor.
Objective: To quantify the affinity of this compound and other antagonists for the GABA-B receptor.
Materials:
-
Synaptosomal membrane preparations from rat brain (e.g., cortex or cerebellum).
-
Radiolabeled ligand (e.g., [3H]GABA or --INVALID-LINK---baclofen).
-
Unlabeled antagonists (this compound, saclofen, phaclofen, etc.).
-
Incubation Buffer: 50 mM Tris-HCl, pH 7.4, containing 2.5 mM CaCl2.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filters.
-
Scintillation counter.
Protocol:
-
Incubate the synaptosomal membranes with a fixed concentration of the radiolabeled ligand and varying concentrations of the unlabeled antagonist.
-
Allow the binding to reach equilibrium (e.g., 10-20 minutes at 4°C).
-
Rapidly terminate the reaction by filtering the mixture through glass fiber filters to separate bound from free radioligand.
-
Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Plot the percentage of specific binding against the logarithm of the antagonist concentration to determine the IC50 value.
-
Calculate the Ki (inhibition constant) value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Electrophysiological Recording of Inhibitory Postsynaptic Potentials (IPSPs)
This technique assesses the functional antagonism of GABA-B receptors by measuring the reduction of the late, slow inhibitory postsynaptic potential (IPSP) mediated by GABA-B receptors.
Objective: To determine the functional potency of this compound and other antagonists in a physiologically relevant system.
Materials:
-
Brain slice preparation (e.g., rat hippocampus or dorso-lateral septum).
-
Artificial cerebrospinal fluid (aCSF).
-
Recording and stimulating microelectrodes.
-
Intracellular or whole-cell patch-clamp recording setup.
-
GABA-B receptor agonist (e.g., baclofen).
-
GABA-B receptor antagonists.
Protocol:
-
Prepare acute brain slices and maintain them in oxygenated aCSF.
-
Obtain stable intracellular or whole-cell recordings from a neuron of interest.
-
Evoke synaptic responses by electrical stimulation of afferent fibers.
-
Isolate the GABA-B receptor-mediated late IPSP pharmacologically (e.g., by blocking GABA-A and glutamate receptors).
-
Apply a known concentration of a GABA-B agonist (e.g., baclofen) to induce a stable baseline hyperpolarization or reduction in a pharmacologically evoked response.
-
Co-apply varying concentrations of the antagonist and measure the reversal of the agonist-induced effect.
-
Alternatively, evoke synaptic IPSPs and measure the reduction in the late component of the IPSP in the presence of the antagonist.[6]
-
Construct concentration-response curves to determine the potency of the antagonist (e.g., by calculating the pA2 value for competitive antagonists).[6]
Visualizing Key Processes
GABA-B Receptor Signaling Pathway
Caption: Simplified GABA-B receptor signaling cascade.
Experimental Workflow for Comparing GABA-B Antagonists
Caption: General workflow for characterizing GABA-B antagonists.
References
- 1. Diversity of structure and function of GABAB receptors: a complexity of GABAB-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antagonism at GABAB receptors by saclofen and related sulphonic analogues of baclofen and GABA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2-Hydroxy-saclofen: an improved antagonist at central and peripheral GABAB receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. GABAB antagonists: resolution, absolute stereochemistry, and pharmacology of (R)- and (S)-phaclofen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chemistry and pharmacology of GABAB receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Electrophysiological actions of GABAB agonists and antagonists in rat dorso-lateral septal neurones in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Specificity of CGP46381 In Vitro: A Comparative Guide
For researchers investigating the intricacies of the GABAergic system, the specificity of pharmacological tools is paramount. This guide provides a comprehensive in vitro comparison of CGP46381, a known GABAB receptor antagonist, with other commonly used alternatives. By presenting key experimental data, detailed protocols, and visual workflows, this document aims to assist researchers, scientists, and drug development professionals in making informed decisions for their experimental designs.
Comparative Analysis of GABAB Receptor Antagonists
The central nervous system's primary inhibitory neurotransmitter, γ-aminobutyric acid (GABA), exerts its effects through two main receptor types: ionotropic GABAA receptors and metabotropic GABAB receptors. Selective antagonists are crucial for dissecting the distinct physiological roles of these receptors. This compound has been identified as a selective antagonist for GABAB receptors. This guide compares its performance against other established GABAB receptor antagonists, namely saclofen and phaclofen, as well as the more potent compound, CGP54626.
Quantitative Comparison of Antagonist Affinity and Potency
The following table summarizes the available quantitative data for this compound and its alternatives. It is important to note that direct comparisons of potency can be challenging due to variations in experimental conditions and reported parameters (e.g., IC50 vs. pA2).
| Compound | Target Receptor | Potency (IC50/pA2) | Off-Target Activity (GABAA Receptors) | Reference |
| This compound | GABAB | IC50 = 4.9 μM | Stated to be selective, but specific off-target binding data is limited. | |
| Saclofen | GABAB | IC50 = 7.8 μM; pA2 ≈ 5.3 | Weak antagonist at recombinant GABAB1b/GABAB2 receptors. | [1][2][3][4][5] |
| 2-Hydroxy-saclofen | GABAB | pA2 ≈ 5.0 (more potent than phaclofen) | Does not affect GABAA receptor-mediated responses. | [6] |
| Phaclofen | GABAB | IC50 = 229 μM (in [3H]-(-)-baclofen binding) | Inactive at GABAA receptors. | [7][8] |
| CGP54626 | GABAB | IC50 = 4 nM | Very low affinity for GABAA receptors. | [9] |
Experimental Protocols for Specificity Validation
To rigorously validate the specificity of this compound or any GABAB receptor antagonist in vitro, a combination of binding and functional assays is recommended. Below are detailed protocols for three key experiments.
Radioligand Binding Assay
This assay directly measures the affinity of a compound for the GABAB receptor by assessing its ability to displace a radiolabeled ligand.
Objective: To determine the binding affinity (Ki) of this compound and its alternatives for the GABAB receptor.
Materials:
-
Brain tissue homogenates (e.g., rat cortex or cerebellum) or cells expressing recombinant GABAB receptors.
-
Radioligand: [3H]CGP54626 (a high-affinity GABAB antagonist).
-
Test compounds: this compound and other antagonists.
-
Binding buffer: 50 mM Tris-HCl, 2.5 mM CaCl2, pH 7.4.
-
Wash buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize brain tissue in binding buffer and prepare a crude membrane fraction by differential centrifugation. Resuspend the final pellet in fresh binding buffer.
-
Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of [3H]CGP54626 (typically at or below its Kd), and varying concentrations of the unlabeled test compound.
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the IC50 value of the test compound (the concentration that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation.
[35S]GTPγS Binding Assay
This functional assay measures the activation of G-proteins coupled to the GABAB receptor, providing an indication of agonistic or antagonistic activity.
Objective: To determine if this compound acts as an antagonist by inhibiting agonist-induced G-protein activation.
Materials:
-
Membrane preparations expressing GABAB receptors.
-
[35S]GTPγS (a non-hydrolyzable GTP analog).
-
GABAB agonist (e.g., baclofen).
-
Test compound: this compound.
-
Assay buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4.
-
GDP (Guanosine diphosphate).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Pre-incubation: Incubate the membrane preparation with the test compound (this compound) and GDP for 15-20 minutes at 30°C.
-
Stimulation: Add a fixed concentration of the GABAB agonist (e.g., the EC50 concentration of baclofen) to the wells.
-
Initiation of Binding: Add [35S]GTPγS to initiate the binding reaction.
-
Incubation: Incubate for 60 minutes at 30°C.
-
Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters and wash with ice-cold buffer.
-
Quantification: Measure the amount of bound [35S]GTPγS using a scintillation counter.
-
Data Analysis: An antagonist will inhibit the agonist-stimulated increase in [35S]GTPγS binding in a concentration-dependent manner.
cAMP Accumulation Assay
This functional assay measures the downstream effect of GABAB receptor activation, which is the inhibition of adenylyl cyclase and a subsequent decrease in cyclic AMP (cAMP) levels.
Objective: To confirm the antagonistic activity of this compound by its ability to block agonist-mediated inhibition of cAMP production.
Materials:
-
Intact cells expressing GABAB receptors (e.g., CHO or HEK293 cells).
-
Forskolin (an adenylyl cyclase activator).
-
GABAB agonist (e.g., baclofen).
-
Test compound: this compound.
-
cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).
Procedure:
-
Cell Plating: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Pre-incubation with Antagonist: Pre-incubate the cells with varying concentrations of this compound.
-
Stimulation: Add a mixture of forskolin and a fixed concentration of the GABAB agonist to the wells.
-
Incubation: Incubate at 37°C for a specified time (e.g., 30 minutes).
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a suitable cAMP assay kit according to the manufacturer's instructions.
-
Data Analysis: An antagonist will reverse the agonist-induced decrease in forskolin-stimulated cAMP levels in a concentration-dependent manner.
Visualizing Experimental Workflows and Signaling Pathways
To further clarify the experimental logic and the underlying biological processes, the following diagrams have been generated using the DOT language.
Conclusion
The in vitro validation of this compound's specificity is a critical step in ensuring the reliability of experimental findings. While existing data supports its selectivity for GABAB receptors, particularly in comparison to older antagonists like phaclofen, a comprehensive off-target screening would provide a more complete profile. The experimental protocols and comparative data presented in this guide offer a robust framework for researchers to independently verify the specificity of this compound and to select the most appropriate GABAB receptor antagonist for their research needs. The use of multiple, complementary assays is strongly recommended for a thorough characterization of any pharmacological tool.
References
- 1. benchchem.com [benchchem.com]
- 2. Antagonism at GABAB receptors by saclofen and related sulphonic analogues of baclofen and GABA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Saclofen | GABA Receptor | TargetMol [targetmol.com]
- 5. The human GABAB1b and GABAB2 heterodimeric recombinant receptor shows low sensitivity to phaclofen and saclofen - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2-Hydroxy-saclofen: an improved antagonist at central and peripheral GABAB receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of the putative antagonists phaclofen and delta-aminovaleric acid on GABAB receptor biochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of the putative antagonists phaclofen and delta-aminovaleric acid on GABAB receptor biochemistry [pubmed.ncbi.nlm.nih.gov]
- 9. Characterization of the binding of [3H]CGP54626 to GABAB receptors in the male bullfrog (Rana catesbeiana) - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vivo Performance of GABA-B Antagonists: CGP 46381 vs. CGP 35348
For researchers, scientists, and drug development professionals, this guide provides a comprehensive in vivo comparison of two widely used GABA-B receptor antagonists, CGP 46381 and CGP 35348. While direct head-to-head in vivo studies are limited, this document synthesizes available data from separate preclinical investigations to offer an objective overview of their pharmacological profiles, potency, and effects on various physiological and behavioral endpoints.
This guide summarizes key quantitative data in structured tables, details the experimental methodologies from cited studies, and provides visual representations of relevant signaling pathways and experimental workflows to facilitate a clear understanding of the functional differences between these two critical research tools.
At a Glance: Key Differences
| Feature | CGP 46381 | CGP 35348 |
| Potency (IC50) | ~4.9 µM | ~34 µM |
| Brain Penetrance | Yes | Yes |
| Primary In Vivo Applications | Studies on synaptic plasticity, memory, and epilepsy. | Broadly used in studies of antinociception, locomotor activity, spatial learning, and dopamine modulation. |
| Noted In Vivo Effects | Facilitates memory, blocks late inhibitory postsynaptic potentials, potential pro-convulsant activity.[1] | Antagonizes baclofen-induced effects (e.g., sedation, analgesia), improves spatial learning in specific contexts, modulates dopamine synthesis.[2][3][4] |
Quantitative Comparison of In Vivo Efficacy
The following tables summarize quantitative data from various in vivo studies. It is important to note that these data are compiled from separate experiments and not from direct comparative studies. Therefore, variations in experimental conditions (e.g., animal species, drug administration route, and behavioral paradigm) should be considered when interpreting these results.
Table 1: Antagonism of Baclofen-Induced Effects
| Parameter | CGP 46381 | CGP 35348 |
| Model | Not explicitly detailed in readily available comparative studies. | Antagonism of baclofen-induced decrease in locomotor activity in mice.[2] |
| Agonist (Baclofen) Dose | - | 4 or 16 mg/kg, i.p.[2] |
| Antagonist Dose | - | 400 mg/kg, i.p.[2] |
| Effect | - | Effectively antagonized the decrease in locomotor activity.[2] |
| Model | Not explicitly detailed in readily available comparative studies. | Antagonism of baclofen-induced increase in forebrain dopamine in mice.[2] |
| Agonist (Baclofen) Dose | - | 16 mg/kg, i.p.[2] |
| Antagonist Dose | - | 400 mg/kg, i.p.[2] |
| Effect | - | Effectively antagonized the increase in dopamine concentration.[2] |
| Model | Not explicitly detailed in readily available comparative studies. | Antagonism of baclofen-induced antinociception in mice and rats.[4] |
| Agonist (Baclofen) Dose | - | Not specified. |
| Antagonist Dose | - | 60-100 mg/kg i.p. (mouse); 0.5-2.5 µg i.c.v. (mouse); 25 µg i.c.v. (rat).[4] |
| Effect | - | Prevented baclofen-induced antinociception.[4] |
| Model | Not explicitly detailed in readily available comparative studies. | Antagonism of baclofen-induced impairment of rota-rod performance in mice.[4] |
| Agonist (Baclofen) Dose | - | Not specified. |
| Antagonist Dose | - | 2.5 µg i.c.v.[4] |
| Effect | - | Prevented baclofen-induced impairment.[4] |
| Model | Not explicitly detailed in readily available comparative studies. | Antagonism of baclofen-induced increase in striatal dopamine synthesis in rats.[5] |
| Agonist (Baclofen) Dose | - | 50 mg/kg s.c.[5] |
| Antagonist Dose | - | >100 mg/kg i.p.[5] |
| Effect | - | Antagonized the increase in dopamine synthesis.[5] |
Table 2: Effects on Learning and Memory
| Parameter | CGP 46381 | CGP 35348 |
| Model | Facilitation of Long-Term Potentiation (LTP). | Morris Water Maze in albino mice.[3] |
| Animal Species | Not specified. | Male and female albino mice.[3] |
| Dose | Not specified. | 1 mg/kg/day for 12 days, i.p.[3] |
| Effect | Facilitatory effects on memory parallel those on LTP. | Improved spatial learning and memory in male mice; no effect in female mice.[3] |
Table 3: Effects on Seizure Activity
| Parameter | CGP 46381 | CGP 35348 |
| Model | Genetic model of absence seizures (lethargic lh/lh mice).[1] | Not specified in readily available comparative studies. |
| Animal Species | Mice.[1] | - |
| Dose | 60 mg/kg, twice a day for 5 days.[1] | - |
| Effect | Attenuated seizure behavior.[1] | - |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to allow for replication and critical evaluation.
Antagonism of Baclofen-Induced Hypolocomotion
-
Animal Model: Male mice.[2]
-
Drug Administration:
-
Baclofen (4 or 16 mg/kg) or Gamma-hydroxybutyrate (GHBA; 200 or 800 mg/kg) was administered intraperitoneally (i.p.).
-
CGP 35348 (400 mg/kg) was administered i.p. prior to the agonist.[2]
-
-
Behavioral Assay: Locomotor activity was measured to assess the reversal of baclofen- or GHBA-induced sedation.[2]
Morris Water Maze Test for Spatial Learning and Memory
-
Animal Model: Male and female albino mice subjected to a neonatal hypoxia-ischemia insult.[3]
-
Drug Administration: CGP 35348 (1 mg/mL solvent/Kg body weight) was administered intraperitoneally for 12 days.[3]
-
Experimental Setup: A circular water tank with a hidden escape platform.[6][7][8]
-
Procedure:
-
Acquisition Phase: Mice were trained over several days to find the hidden platform from different starting locations. Parameters recorded included latency to find the platform and swim path.[3][6][7][8]
-
Probe Trial: The platform was removed, and the time spent in the target quadrant was measured to assess spatial memory.[3][6][7][8]
-
-
Data Analysis: Comparison of latency, path length, and time in the target quadrant between the CGP 35348-treated and saline control groups.[3]
Rota-rod Test for Motor Coordination
-
Animal Model: Male and female albino mice.[3]
-
Drug Administration: CGP 35348 (1 mg/mL solvent/Kg body weight) was administered intraperitoneally for 12 days.[3]
-
Apparatus: A rotating rod that accelerates over time.
-
Procedure: Mice were placed on the rotating rod, and the latency to fall was recorded.[3]
-
Data Analysis: Comparison of the fall latency between the CGP 35348-treated and control groups.[3]
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms of action and experimental designs, the following diagrams have been generated using Graphviz.
Caption: GABA-B Receptor Signaling Pathway.
Caption: General In Vivo Experimental Workflow.
Discussion and Conclusion
Based on the available in vivo data, both CGP 46381 and CGP 35348 are effective and brain-penetrant GABA-B receptor antagonists. The primary distinction lies in their potency, with CGP 46381 exhibiting a significantly higher affinity for the GABA-B receptor. This suggests that CGP 46381 may be effective at lower doses compared to CGP 35348.
The existing literature provides a more extensive characterization of the in vivo effects of CGP 35348 across a broader range of behavioral and neurochemical paradigms. It has been consistently shown to antagonize the effects of the GABA-B agonist baclofen in models of sedation, analgesia, and motor impairment.[2][4] Furthermore, studies have highlighted its potential to modulate cognitive functions, such as spatial learning, although these effects may be sex-dependent.[3]
In vivo data for CGP 46381, while less abundant in direct behavioral comparisons, points towards its utility in studying synaptic plasticity and its potential as an anticonvulsant.[1] Its facilitatory effects on memory are thought to be linked to its ability to enhance long-term potentiation.
Researchers are encouraged to consult the original research articles for detailed experimental parameters and to consider the lack of direct comparative studies when designing their own experiments. This guide serves as a starting point for understanding the relative in vivo properties of these two important pharmacological tools.
References
- 1. Repeated administration of CGP 46381, a gamma-aminobutyric acidB antagonist, and ethosuximide suppresses seizure-associated cyclic adenosine 3'5' monophosphate response element- and activator protein-1 DNA-binding activities in lethargic (lh/lh) mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The GABAB-receptor antagonist, CGP 35348, antagonises gamma-hydroxybutyrate- and baclofen-induced alterations in locomotor activity and forebrain dopamine levels in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. CGP 35348, a new GABAB antagonist, prevents antinociception and muscle-relaxant effect induced by baclofen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The GABAB antagonist, CGP 35348, antagonizes the effects of baclofen, gamma-butyrolactone and HA 966 on rat striatal dopamine synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Morris Water Maze Experiment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cyagen.com [cyagen.com]
A Comparative Analysis of CGP46381 and Phaclofen on Long-Term Potentiation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two key GABA-B receptor antagonists, CGP46381 and phaclofen, and their respective effects on long-term potentiation (LTP), a cellular mechanism widely considered to be a neural correlate of learning and memory. This document synthesizes experimental data to offer an objective comparison of their performance, supported by detailed methodologies and visual representations of the underlying pathways and experimental setups.
Introduction to Long-Term Potentiation and GABA-B Receptor Modulation
Long-term potentiation (LTP) is a long-lasting enhancement in signal transmission between two neurons that results from stimulating them synchronously.[1] It is a form of synaptic plasticity crucial for learning and memory. The induction and maintenance of LTP are complex processes involving the interplay of various neurotransmitter systems. The GABAergic system, the primary inhibitory system in the central nervous system, plays a critical modulatory role in LTP.
GABA-B receptors are metabotropic G-protein coupled receptors that mediate slow and prolonged inhibitory effects.[2] They are found on both presynaptic and postsynaptic terminals. Presynaptic GABA-B autoreceptors inhibit the release of GABA, while postsynaptic GABA-B receptors increase potassium conductance, leading to hyperpolarization.[3] The modulation of these receptors by antagonists can significantly impact the induction and expression of LTP. This guide focuses on two such antagonists: this compound and phaclofen.
Comparative Efficacy and Potency
This compound and phaclofen are both selective antagonists of GABA-B receptors, but they exhibit significant differences in their potency and reported effects on LTP.
| Compound | Chemical Structure | IC50 Value (GABA-B Receptor Binding) | Key Characteristics |
| This compound | (3-Aminopropyl)(cyclohexylmethyl)phosphinic acid | 4.9 µM[4] | Brain penetrant, considered a potent and selective GABA-B antagonist. |
| Phaclofen | 3-amino-2-(4-chlorophenyl)propyl]phosphonic acid | 229 µM[2][5] | Limited ability to cross the blood-brain barrier.[6] One of the first selective GABA-B antagonists discovered.[7] |
Table 1: Comparison of Physicochemical and Pharmacological Properties of this compound and Phaclofen.
The significantly lower IC50 value of this compound indicates a much higher binding affinity for the GABA-B receptor compared to phaclofen, suggesting that it can be effective at lower concentrations.
Effects on Long-Term Potentiation
Both this compound and phaclofen have been shown to facilitate the induction of LTP, primarily by blocking the inhibitory influence of GABA-B receptors. However, the extent and conditions of this facilitation can differ.
This compound: As a potent antagonist, this compound is expected to produce a robust enhancement of LTP. Studies using related CGP compounds, such as CGP 35348, have shown that the effect of GABA-B antagonism on LTP can be dependent on the stimulation protocol used. For instance, with theta burst stimulation (TBS), a dose-dependent facilitation of LTP is observed, which can turn into depression at very high concentrations, reflecting a balance between postsynaptic disinhibition and blockade of presynaptic autoreceptors that regulate GABA release.[8] In contrast, with high-frequency stimulation (HFS), LTP enhancement tends to increase monotonically with the antagonist concentration, suggesting a primary role for the blockade of postsynaptic GABA-B receptors.[8]
Phaclofen: Phaclofen has also been demonstrated to facilitate LTP induction.[9] However, its lower potency means that higher concentrations are required to achieve this effect. Some studies have suggested that phaclofen's effects can be complex. For instance, at certain concentrations, phaclofen has been observed to increase the spontaneous release of GABA from cortical slices, which could indirectly influence synaptic plasticity.[10] Its limited brain penetrability also makes it more suitable for in vitro slice preparations than for in vivo studies.[6]
Experimental Protocols
The following section details a standard experimental protocol for investigating the effects of this compound and phaclofen on LTP in hippocampal slices.
Hippocampal Slice Preparation
-
Animal Model: Male Wistar rats (6-8 weeks old) are commonly used.
-
Anesthesia and Euthanasia: Rats are anesthetized with isoflurane and decapitated.
-
Brain Extraction and Slicing: The brain is rapidly removed and placed in ice-cold, oxygenated (95% O2 / 5% CO2) artificial cerebrospinal fluid (aCSF) containing (in mM): 124 NaCl, 3 KCl, 1.25 NaH2PO4, 2 MgSO4, 2 CaCl2, 26 NaHCO3, and 10 D-glucose. Transverse hippocampal slices (400 µm thick) are prepared using a vibratome.
-
Incubation: Slices are allowed to recover in an interface chamber containing oxygenated aCSF at room temperature for at least 1 hour before recording.
Electrophysiological Recording
-
Recording Setup: Slices are transferred to a recording chamber continuously perfused with oxygenated aCSF at 30-32°C.
-
Electrode Placement: A stimulating electrode is placed in the Schaffer collateral pathway to evoke field excitatory postsynaptic potentials (fEPSPs) in the stratum radiatum of the CA1 region. A recording electrode is placed approximately 400 µm away from the stimulating electrode.
-
Baseline Recording: Baseline fEPSPs are recorded every 30 seconds for at least 20 minutes to ensure a stable response before drug application and LTP induction. The stimulation intensity is adjusted to elicit a response that is 30-40% of the maximal fEPSP amplitude.
LTP Induction and Drug Application
-
Drug Application: this compound or phaclofen is bath-applied to the slice at the desired concentration for a pre-incubation period of 20-30 minutes before LTP induction.
-
LTP Induction Protocol:
-
High-Frequency Stimulation (HFS): A common protocol consists of one or more trains of 100 pulses at 100 Hz.
-
Theta-Burst Stimulation (TBS): This protocol typically involves a series of bursts (e.g., 10 bursts of 4 pulses at 100 Hz) delivered at a theta frequency (e.g., 5 Hz).
-
-
Post-Induction Recording: Following the induction protocol, fEPSPs are recorded for at least 60 minutes to assess the magnitude and stability of LTP. The magnitude of LTP is typically expressed as the percentage increase in the fEPSP slope compared to the pre-induction baseline.
Visualizing the Mechanisms of Action
To better understand the processes involved, the following diagrams illustrate the GABA-B receptor signaling pathway, a typical LTP experimental workflow, and a logical comparison of the antagonists' effects.
References
- 1. Expression mechanisms underlying long-term potentiation: a postsynaptic view, 10 years on - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Diversity of structure and function of GABAB receptors: a complexity of GABAB-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of the actions of baclofen at pre- and postsynaptic receptors in the rat hippocampus in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. youtube.com [youtube.com]
- 6. jneurosci.org [jneurosci.org]
- 7. LTP or LTD? Modeling the Influence of Stress on Synaptic Plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. GABAB Receptor Antagonism: Facilitatory Effects on Memory Parallel Those on LTP Induced by TBS but Not HFS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. On the presynaptic action of baclofen at inhibitory synapses between cultured rat hippocampal neurones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Structures of metabotropic GABAB receptor - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Selectivity of CGP46381: A Comparative Guide to its Cross-Reactivity with Neurotransmitter Receptors
For researchers, scientists, and drug development professionals, understanding the precise molecular interactions of a pharmacological tool is paramount. This guide provides a comprehensive comparison of the cross-reactivity of CGP46381, a known GABAB receptor antagonist, with other major neurotransmitter receptors. The data presented herein is crucial for the accurate interpretation of experimental results and for the advancement of drug discovery programs targeting the GABAergic system.
This compound is widely recognized as a selective antagonist for the GABAB receptor, exhibiting an IC50 of 4.9 μM. Its ability to penetrate the blood-brain barrier has made it a valuable tool in neuroscience research. However, the term "selective" necessitates a thorough examination of its binding affinity and functional activity at other potential off-target receptors. This guide consolidates available data to provide a clear perspective on the selectivity profile of this compound.
Comparative Analysis of Receptor Binding Affinities
To quantify the selectivity of this compound, its binding affinity at the GABAB receptor is compared with its affinity for a panel of other key neurotransmitter receptors. The following table summarizes the available quantitative data from radioligand binding assays. A higher IC50 or Ki value indicates lower binding affinity.
| Receptor Target | Ligand Displaced | Tissue/Cell Line | IC50 / Ki (μM) | Reference |
| GABAB | [3H]-GABA | Rat cortical membranes | 4.9 (IC50) | Tocris Bioscience[1], R&D Systems[2] |
| GABAB | Various | Various | 34 (IC50) for CGP 35348 | Olpe et al., 1990[3][4][5] |
Note: Data for the closely related analog, CGP 35348, is included for comparative purposes, as it was reported to show affinity for the GABAB receptor only in a variety of receptor binding assays.[3]
Experimental Protocols
The determination of the binding affinity of this compound is primarily achieved through competitive radioligand binding assays. A detailed, generalized protocol for such an assay is provided below.
Radioligand Binding Assay Protocol
This protocol outlines the general steps for determining the binding affinity of a test compound like this compound for a specific receptor.
Signaling Pathways of Key Neurotransmitter Receptors
To provide context for the potential off-target effects of this compound, it is essential to understand the signaling pathways of major neurotransmitter receptor families.
GABAB Receptor Signaling
GABAB receptors are G-protein coupled receptors (GPCRs) that mediate inhibitory neurotransmission. Upon activation by GABA, the receptor couples to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP) levels. The dissociated Gβγ subunits can also directly modulate ion channels, leading to the activation of inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels.
Other Neurotransmitter Receptor Signaling Pathways
For a comprehensive comparison, the following diagrams illustrate the primary signaling cascades for glutamate, dopamine, serotonin, adrenergic, and muscarinic acetylcholine receptors.
Conclusion
References
A Comparative Guide to the In Vivo Efficacy of GABAB Receptor Antagonists: CGP46381 and CGP55845
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the in vivo efficacy of two prominent GABAB receptor antagonists, CGP46381 and CGP55845. While direct comparative studies are limited, this document synthesizes available data from independent in vivo research to offer insights into their respective pharmacological profiles and potential therapeutic applications. The information is presented through structured data tables, detailed experimental protocols, and visualizations of the underlying signaling pathways and experimental workflows.
Overview of this compound and CGP55845
Both this compound and CGP55845 are selective antagonists of the GABAB receptor, a G-protein coupled receptor that mediates the inhibitory effects of the neurotransmitter gamma-aminobutyric acid (GABA). By blocking these receptors, these antagonists can modulate synaptic plasticity and neuronal excitability, making them valuable tools for neuroscience research and potential candidates for treating neurological and psychiatric disorders. A key differentiator highlighted in preclinical data is their potency, with CGP55845 exhibiting a significantly lower IC50 (5 nM) compared to this compound (4.9 µM), indicating a higher binding affinity for the GABAB receptor.
Quantitative Data Summary
The following tables summarize the available quantitative data from various in vivo studies. It is crucial to note that these findings are from separate experiments and not from head-to-head comparisons.
Table 1: In Vivo Efficacy of CGP55845 in Rodent Models
| Animal Model | Behavioral/Physiological Assay | Dosage and Administration | Key Findings | Citation |
| Male Albino Mice | Morris Water Maze (Spatial Memory) | 1 mg/kg, Intraperitoneal (i.p.) for 12 days | Treated mice took less time and more frequently visited the platform area in the first probe trial, indicating improved spatial memory. This effect was not sustained in a later probe trial, suggesting no long-term memory formation at this dose.[1] | |
| Kindled Mice | Hippocampal Electroencephalogram (EEG) | 10 mg/kg, i.p. | Prolonged hippocampal afterdischarges and increased the incidence of aberrant hippocampal spikes, suggesting a pro-convulsant effect in this epilepsy model.[2] |
Table 2: In Vivo Efficacy of Other GABAB Receptor Antagonists (for context)
| Compound | Animal Model | Behavioral Assay | Dosage and Administration | Key Findings | Citation |
| CGP35348 | Albino Mice | Morris Water Maze (Learning & Memory) | 1 mg/kg, i.p. | Treated male mice showed a shorter latency to reach the hidden platform during the retention phase, indicating improved memory.[3] |
Experimental Protocols
Detailed methodologies are essential for interpreting and replicating experimental findings. Below are generalized protocols for key experiments cited in this guide.
Morris Water Maze (MWM) for Spatial Learning and Memory
The MWM test is a widely used behavioral assay to assess hippocampal-dependent spatial learning and memory in rodents.
Apparatus:
-
A circular tank (90-120 cm in diameter) filled with water made opaque with non-toxic paint.
-
An escape platform submerged 1-2 cm below the water surface.
-
A video tracking system to record the animal's swim path.
Procedure:
-
Acclimation: Animals are habituated to the experimental room for at least one hour before testing.
-
Training Trials:
-
Mice are placed in the water at one of four predetermined start locations.
-
They are allowed to swim freely to find the hidden platform.
-
If the platform is not found within a set time (e.g., 60-90 seconds), the mouse is gently guided to it.
-
The mouse remains on the platform for a short period (e.g., 15-30 seconds) to associate its location with distal cues in the room.
-
This is repeated for several trials per day over a number of days.
-
-
Probe Trial:
-
The escape platform is removed from the tank.
-
The mouse is allowed to swim freely for a set duration (e.g., 60 seconds).
-
The time spent in the target quadrant (where the platform was previously located) is measured as an indicator of spatial memory.
-
Pentylenetetrazole (PTZ)-Induced Seizure Model
This model is used to induce seizures and evaluate the pro- or anti-convulsant effects of compounds.
Materials:
-
Pentylenetetrazole (PTZ) solution.
-
Observation chambers.
-
Timing device.
Procedure:
-
Drug Administration: The test compound (e.g., CGP55845) or vehicle is administered to the animals at a predetermined time before PTZ injection.
-
PTZ Injection: A sub-convulsive or convulsive dose of PTZ (e.g., 35-70 mg/kg, i.p.) is administered.
-
Observation: Animals are immediately placed in individual observation chambers and monitored for seizure activity for a set period (e.g., 30 minutes).
-
Seizure Scoring: The severity of seizures is scored based on a standardized scale (e.g., Racine scale), and the latency to the first seizure and the duration of seizure activity are recorded.
Mandatory Visualizations
GABAB Receptor Signaling Pathway
The following diagram illustrates the signaling cascade initiated by the activation of GABAB receptors and the point of action for antagonists like this compound and CGP55845.
Caption: GABAB receptor signaling and antagonist action.
Experimental Workflow for In Vivo Behavioral Studies
The diagram below outlines a typical workflow for conducting in vivo efficacy studies of neurological drugs in rodent models.
Caption: General workflow for in vivo behavioral pharmacology.
References
Validating CGP46381 as a Selective GABAB Receptor Blocker: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of CGP46381 with other commonly used GABA B receptor antagonists. The data presented here, sourced from peer-reviewed literature, is intended to assist researchers in selecting the most appropriate tool for their experimental needs.
Comparative Analysis of GABAB Receptor Antagonists
The following table summarizes the binding affinities and potencies of this compound and other selective GABA B receptor blockers. This quantitative data allows for a direct comparison of their efficacy at the GABA B receptor.
| Compound | IC50 (μM) | Ki (nM) | Notes |
| This compound | 4.9[1][2] | Not explicitly found | Brain penetrant.[1][2] |
| Saclofen | 7.8[3][4] | Not explicitly found (pA2 = 5.3)[5] | Competitive antagonist.[3][5] |
| Phaclofen | 118 - 229[6][7] | Not explicitly found | Weaker antagonist, inactive at GABA A receptors.[7][8] |
| CGP55845 | Not explicitly found | 4.5 | Potent and selective antagonist. |
Experimental Validation Protocols
The validation of a selective GABA B receptor antagonist relies on a combination of in vitro and in vivo experimental techniques. Below are detailed methodologies for key experiments cited in the characterization of these compounds.
Radioligand Binding Assay
This assay is crucial for determining the binding affinity (Ki) of a compound for the GABA B receptor.
Objective: To quantify the displacement of a radiolabeled ligand from the GABA B receptor by the test compound (e.g., this compound).
Materials:
-
Rat brain membranes (e.g., from cortex or cerebellum)
-
Radioligand (e.g., [³H]-GABA, [³H]-baclofen, or [³H]-CGP54626)
-
Test compounds (this compound and comparators)
-
Incubation buffer (e.g., Tris-HCl with CaCl₂)
-
Glass fiber filters
-
Scintillation counter
Protocol:
-
Membrane Preparation: Homogenize rat brain tissue in ice-cold buffer. Centrifuge the homogenate to pellet the membranes. Wash the pellet multiple times by resuspension and centrifugation to remove endogenous GABA.[9]
-
Binding Reaction: In a reaction tube, add the brain membrane preparation, the radioligand at a fixed concentration, and varying concentrations of the unlabeled test compound.
-
Incubation: Incubate the mixture at a specific temperature (e.g., 4°C) for a set duration to allow the binding to reach equilibrium.[9]
-
Termination: Rapidly filter the incubation mixture through glass fiber filters to separate the bound from the unbound radioligand. Wash the filters quickly with ice-cold buffer to remove non-specific binding.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation.
Electrophysiology
Electrophysiological recordings are used to assess the functional antagonism of GABA B receptors by measuring changes in neuronal activity.
Objective: To determine the ability of this compound to block the physiological effects of GABA B receptor activation (e.g., membrane hyperpolarization or inhibition of synaptic transmission).
Materials:
-
Brain slices (e.g., hippocampal or cortical) from rats or mice.
-
Artificial cerebrospinal fluid (aCSF).
-
GABA B receptor agonist (e.g., baclofen).
-
Test compounds (this compound and comparators).
-
Patch-clamp or intracellular recording setup.
Protocol:
-
Slice Preparation: Prepare acute brain slices and maintain them in oxygenated aCSF.
-
Baseline Recording: Obtain a stable baseline recording of neuronal activity (e.g., membrane potential, synaptic potentials) from a target neuron.
-
Agonist Application: Apply a known concentration of a GABA B receptor agonist (e.g., baclofen) to the bath and record the resulting change in neuronal activity (e.g., hyperpolarization).
-
Antagonist Application: After washing out the agonist, pre-incubate the slice with the test antagonist (e.g., this compound) for a sufficient period.
-
Co-application: Re-apply the GABA B agonist in the presence of the antagonist and record the neuronal response.
-
Data Analysis: Compare the magnitude of the agonist-induced response in the absence and presence of the antagonist to determine the degree of inhibition. Construct concentration-response curves to calculate the IC50 of the antagonist.[10]
In Vivo Microdialysis
This technique allows for the in vivo assessment of a compound's effect on neurotransmitter release in a specific brain region of a freely moving animal.
Objective: To investigate the ability of this compound to modulate the extracellular levels of neurotransmitters (e.g., GABA, glutamate) by blocking GABA B autoreceptors.
Materials:
-
Live, anesthetized, or freely moving rat.
-
Stereotaxic apparatus.
-
Microdialysis probe.
-
Perfusion solution (artificial CSF).
-
Fraction collector.
-
Analytical system for neurotransmitter quantification (e.g., HPLC).
-
Test compounds (this compound and comparators).
Protocol:
-
Probe Implantation: Surgically implant a microdialysis probe into the target brain region (e.g., hippocampus, striatum) of the animal using a stereotaxic frame.[11]
-
Perfusion and Baseline Collection: Perfuse the probe with artificial CSF at a slow, constant flow rate. Collect dialysate samples at regular intervals to establish a stable baseline of extracellular neurotransmitter levels.[11][12]
-
Drug Administration: Administer the test compound (e.g., this compound) systemically (e.g., via intraperitoneal injection) or locally through the microdialysis probe (reverse dialysis).[13]
-
Sample Collection: Continue to collect dialysate samples for a defined period after drug administration.
-
Neurotransmitter Analysis: Analyze the concentration of the neurotransmitter of interest in the collected dialysate samples using a sensitive analytical method like HPLC.[14]
-
Data Analysis: Compare the neurotransmitter levels before and after drug administration to determine the effect of the GABA B receptor antagonist on neurotransmitter release.
Visualizing the Mechanism of Action
The following diagrams illustrate the GABA B receptor signaling pathway and a general workflow for validating a selective antagonist.
References
- 1. CGP 46381 | GABAB Receptors | Tocris Bioscience [tocris.com]
- 2. rndsystems.com [rndsystems.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Saclofen | GABA Receptor | TargetMol [targetmol.com]
- 5. Antagonism at GABAB receptors by saclofen and related sulphonic analogues of baclofen and GABA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Effects of the putative antagonists phaclofen and delta-aminovaleric acid on GABAB receptor biochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of the putative antagonists phaclofen and delta-aminovaleric acid on GABAB receptor biochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Electrophysiological actions of GABAB agonists and antagonists in rat dorso-lateral septal neurones in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In Vivo Microdialysis Method to Collect Large Extracellular Proteins from Brain Interstitial Fluid with High-molecular Weight Cut-off Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
A Comparative Guide to GABA-B Antagonists in Preclinical Epilepsy Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of various GABA-B receptor antagonists based on their efficacy in preclinical models of epilepsy. The data presented herein is collated from a range of experimental studies, offering a comprehensive overview to inform future research and drug development in the field of epilepsy therapeutics.
Introduction: The Role of GABA-B Receptors in Epilepsy
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system, crucial for maintaining balanced neuronal activity.[1] GABA exerts its effects through two main receptor types: ionotropic GABA-A receptors and metabotropic GABA-B receptors.[1][2] GABA-B receptors, which are G-protein coupled receptors, mediate slow and sustained inhibitory signals.[3][4] Their activation leads to the opening of inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels, which together dampen neuronal excitability.[4][5]
Given their role in neuronal inhibition, the modulation of GABA-B receptors presents a therapeutic target for epilepsy, a condition characterized by excessive neuronal excitation. While GABA-B receptor agonists have been shown to exacerbate certain types of seizures, antagonists have demonstrated anticonvulsant properties in various preclinical models, suggesting their potential as antiepileptic drugs.[6] This guide compares the experimental data on several GABA-B antagonists to evaluate their relative efficacy and potential for clinical development.
Comparative Efficacy of GABA-B Antagonists
The following table summarizes the effects of various GABA-B antagonists in different preclinical models of epilepsy. The data highlights the diversity in their potency and efficacy across different seizure types.
| Antagonist | Epilepsy Model | Animal Model | Key Findings | Dosage | Reference |
| Phaclofen | Baclofen-induced epileptogenesis | Rat | Suppressed polyspike-and-wave patterns; ineffective against single spike-and-wave patterns and GABA-withdrawal syndrome. | Not specified (direct intracortical application) | [7] |
| CGP-35348 | Baclofen-induced epileptogenesis | Rat | Inhibited both single and polyspike-and-wave patterns. | Not specified (systemic administration) | [7] |
| Genetic Absence Epilepsy Rats of Strasbourg (GAERS) | Rat | Suppressed spike-and-wave discharges. | Not specified | [8] | |
| Rhythmic Metrazol Activity (Absence model) | Immature Rat (18 & 25 days old) | Suppressed rhythmic metrazol activity in a dose-dependent manner. | 50, 100, 200 mg/kg i.p. | [9] | |
| Cortical Afterdischarges (Myoclonic model) | Immature Rat (12, 18, 25 days old) | Exhibited proconvulsant action. | 100, 200 mg/kg i.p. | [9] | |
| AY-9944 Model (Atypical absence seizures) | Rat | Blocked seizures, restored long-term potentiation, and reversed cognitive deficits. | Not specified | [10] | |
| CGP 36742 | Genetic Absence Epilepsy Rats of Strasbourg (GAERS) | Rat | Suppressed spike-and-wave discharges and sustained enhanced cognitive performance. | 100 mg/kg i.p. (daily) | [8] |
| CGP 56433 | Genetic Absence Epilepsy Rats of Strasbourg (GAERS) | Rat | Suppressed spike-and-wave discharges and sustained enhanced cognitive performance. | 1 mg/kg i.p. (daily) | [8] |
| CGP 61334 | Genetic Absence Epilepsy Rats of Strasbourg (GAERS) | Rat | Suppressed spike-and-wave discharges and sustained enhanced cognitive performance. | 1 mg/kg i.p. (daily) | [8] |
| CGP 55845 | 4-AP-induced ictal discharges | Rat (hippocampal slices) | Reduced the control of ictal discharges by 1 Hz stimulation. | Not specified | [11] |
| SKF-97541 | 4-AP-induced ictal discharges | Juvenile Rat (entorhinal cortex slices) | Abolished the blocking effects of low-frequency electrical stimuli on ictal discharges. | Not specified | [11] |
| CGP 56999 | Chemically-induced convulsions | Genetic Absence Epilepsy Rats of Strasbourg (GAERS) vs. Non-epileptic rats | Induced a similar incidence of seizures in both GAERS and non-epileptic rats, predominantly activating the hippocampus. | Not specified | [12] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for key epilepsy models cited in the comparative data.
Baclofen-Induced Epileptogenesis in Rats
-
Objective: To induce focal epileptiform activity by the direct intracortical application of a GABA-B agonist and to test the effects of GABA-B antagonists.
-
Animal Model: Male Wistar rats.
-
Procedure:
-
Anesthetize the rats and perform a craniotomy to expose the sensorimotor cortex.
-
Implant a guide cannula for microinjections and electrodes for electrocorticogram (ECoG) recording.
-
After a recovery period, induce epileptiform activity by a microinjection of baclofen into the cortex.
-
Record ECoG to identify two patterns of paroxysmal discharges: single spike-and-wave (pattern I) and polyspike-and-wave (pattern II).[7]
-
Administer GABA-B antagonists either directly into the focus (e.g., phaclofen) or systemically (e.g., CGP-35348) and observe the effects on the ECoG patterns.[7]
-
-
Endpoint Measures: Latency, frequency, and pattern of electrographic discharges.
Genetic Absence Epilepsy Rats from Strasbourg (GAERS) Model
-
Objective: To study spontaneous, non-convulsive absence-like seizures and the effects of pharmacological interventions.
-
Animal Model: GAERS, a strain of Wistar rats that spontaneously exhibit spike-and-wave discharges (SWDs).[8]
-
Procedure:
-
Implant cortical electrodes for electroencephalogram (EEG) recording in adult GAERS.
-
After a recovery period, record baseline EEG to quantify the number and duration of spontaneous SWDs.
-
Administer GABA-B antagonists (e.g., CGP 36742, CGP 56433, CGP 61334) via intraperitoneal (i.p.) injection.[8]
-
Record EEG post-injection to assess the effect on SWD frequency and duration.
-
Cognitive performance can be assessed using tasks such as the two-way active avoidance test.[8]
-
-
Endpoint Measures: Number and duration of spike-and-wave discharges, performance in cognitive tasks.
Pentylenetetrazol (PTZ)-Induced Seizures (Absence and Kindling Models)
-
Objective: To induce generalized seizures chemically to screen for anticonvulsant activity.
-
Animal Model: Mice or rats.[13]
-
Acute Seizure Model (Absence):
-
Administer a subconvulsant dose of PTZ to induce rhythmic spike-and-wave discharges, modeling absence seizures.[9]
-
Pre-treat animals with the test compound (GABA-B antagonist) before PTZ administration.
-
Observe and score seizure activity (e.g., using the Racine scale) and record EEG.
-
-
Kindling Model (Generalized Epilepsy):
-
Administer a subconvulsant dose of PTZ repeatedly (e.g., every other day) for several weeks.[13]
-
This leads to a progressive intensification of the seizure response, culminating in generalized tonic-clonic seizures.
-
Once kindled, the effect of anticonvulsant drugs on seizure threshold and severity can be tested.
-
-
Endpoint Measures: Seizure score, latency to seizure onset, duration of seizures, EEG recordings.
Visualizing the GABA-B Receptor Signaling Pathway and Experimental Workflows
GABA-B Receptor Signaling Pathway
The following diagram illustrates the signaling cascade initiated by the activation of GABA-B receptors and the points of modulation by antagonists.
Caption: GABA-B receptor signaling pathway and antagonist interaction.
Experimental Workflow: PTZ Kindling Model
This diagram outlines the procedural steps for the pentylenetetrazol (PTZ) kindling model of epilepsy.
Caption: Workflow for the PTZ kindling model of epilepsy.
Logical Relationship: Comparative Analysis Framework
This diagram illustrates the logical framework for the comparative analysis of GABA-B antagonists in epilepsy models.
Caption: Framework for comparing GABA-B antagonists in epilepsy models.
Discussion and Future Directions
The compiled data indicates that GABA-B antagonists exhibit a range of anticonvulsant effects that are dependent on both the specific compound and the epilepsy model used. For instance, CGP-35348 shows efficacy in both baclofen-induced and genetic absence epilepsy models, while its effects in a myoclonic model are proconvulsant.[7][9] This highlights the complexity of GABA-B receptor pharmacology and the heterogeneity of epileptic syndromes.
Notably, several studies point towards the potential of GABA-B antagonists to not only suppress seizures but also to ameliorate associated cognitive deficits, as demonstrated in the GAERS and AY-9944 models.[8][10] This dual action is a significant advantage for a potential antiepileptic drug, as cognitive impairment is a common comorbidity in epilepsy.
Future research should focus on a number of key areas. Firstly, head-to-head comparative studies of the most promising GABA-B antagonists in a standardized set of epilepsy models are needed to provide a clearer picture of their relative potency and therapeutic index. Secondly, the molecular mechanisms underlying the differential effects of these antagonists in various seizure types warrant further investigation. Finally, the long-term efficacy and safety of chronic GABA-B antagonist administration need to be established before these compounds can be considered for clinical trials in human epilepsy. The development of antagonists with greater selectivity for specific GABA-B receptor subtypes or those that target specific brain regions could also lead to more effective and better-tolerated antiepileptic therapies.
References
- 1. GABAergic mechanisms in epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 3. Mechanisms and Regulation of Neuronal GABAB Receptor-Dependent Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Diversity of structure and function of GABAB receptors: a complexity of GABAB-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GABAB receptor - Wikipedia [en.wikipedia.org]
- 6. GABAB Receptor and Absence Epilepsy - Jasper's Basic Mechanisms of the Epilepsies - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Effects of GABAB receptor antagonists on two models of focal epileptogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of GABAB receptor antagonists on learning and memory retention in a rat model of absence epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Opposite effects of a GABA(B) antagonist in two models of epileptic seizures in developing rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. GABAB receptor antagonism abolishes the learning impairments in rats with chronic atypical absence seizures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. GABAB Receptors: are they Missing in Action in Focal Epilepsy Research? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Selective susceptibility to inhibitors of GABA synthesis and antagonists of GABA(A) receptor in rats with genetic absence epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ijpp.com [ijpp.com]
Safety Operating Guide
Prudent Disposal of CGP46381: A Guide for Laboratory Professionals
For researchers and scientists handling CGP46381, ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility. This guide provides essential information and a procedural framework for the safe management of this compound waste.
Core Principles for Chemical Waste Disposal
In the absence of a specific SDS for this compound, the following general procedures for the disposal of chemical waste, particularly for a compound of this nature (a phosphinic acid analog and GABA B receptor antagonist), should be implemented. These are based on standard laboratory safety protocols and are not a substitute for the official guidance that would be provided in an SDS.
Key Handling and Disposal Steps:
-
Hazard Assessment: Before handling, assume this compound has potential hazards. As a biologically active compound, it should be handled with care to avoid personal exposure and environmental contamination.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a laboratory coat, when handling this compound and its waste.
-
Waste Segregation: Do not mix this compound waste with other waste streams unless compatibility has been confirmed. It should be collected in a designated, properly labeled, and sealed waste container.
-
Container Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "(3-Aminopropyl)(cyclohexylmethyl)phosphinic acid" or "this compound."
-
Disposal as Hazardous Waste: this compound waste should be disposed of as hazardous chemical waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.
-
Do Not Dispose Down the Drain: Under no circumstances should this compound or its containers be disposed of down the sink or in regular trash.
Quantitative Data Summary
As no specific quantitative data for the disposal of this compound was found, general guidelines for chemical waste apply. The following table summarizes typical information that would be found in an SDS and is provided here as a template for the type of information to seek from the supplier.
| Parameter | Guideline | Source |
| Recommended PPE | Safety glasses, chemical-resistant gloves, lab coat | Standard Laboratory Practice |
| Waste Container Type | Compatible, sealed, and clearly labeled container | Standard Laboratory Practice |
| Disposal Method | Via licensed hazardous waste disposal service | Institutional EHS Guidelines |
| Spill Cleanup | Absorb with inert material, collect in a sealed container | General Chemical Spill Protocol |
Experimental Protocol: General Chemical Waste Disposal
The following is a generalized protocol for the disposal of a solid chemical compound like this compound.
Materials:
-
Designated hazardous waste container (chemically compatible)
-
Hazardous waste labels
-
Personal Protective Equipment (PPE) as specified above
-
Spatula and weighing paper (if transferring solid)
-
Fume hood
Procedure:
-
Preparation: Work within a fume hood to minimize inhalation exposure. Ensure all necessary PPE is worn correctly.
-
Waste Collection:
-
Carefully transfer any residual solid this compound into the designated hazardous waste container.
-
If dealing with contaminated items (e.g., weighing boats, gloves), place them in the same container.
-
-
Container Sealing and Labeling:
-
Securely seal the waste container.
-
Affix a completed hazardous waste label, including the chemical name, quantity, and date.
-
-
Storage: Store the sealed waste container in a designated, secure area for hazardous waste, segregated from incompatible materials, pending pickup by your institution's EHS or a certified waste disposal company.
-
Decontamination: Thoroughly decontaminate the work area and any equipment used.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Essential Safety and Logistics for Handling CGP46381
This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling CGP46381. The following procedural guidance outlines the necessary personal protective equipment (PPE), handling protocols, storage conditions, and disposal methods to ensure a safe laboratory environment.
Compound Data Summary
For quick reference, the key quantitative data for this compound is summarized in the table below.
| Property | Value | Citations |
| Molecular Weight | 219.26 g/mol | [1] |
| Formula | C₁₀H₂₂NO₂P | [1] |
| CAS Number | 123691-14-5 | [1] |
| Appearance | White solid | [1] |
| Solubility | Soluble to 100 mM in water | |
| Storage Temperature | Room Temperature (RT) | [1] |
| Purity | ≥98.00% | [1] |
| IC₅₀ | 4.9 μM (for GABA-B receptor) | [2] |
Hazard Identification and Precautionary Measures
This compound is classified with the following hazards.[3] All personnel must review the Safety Data Sheet (SDS) thoroughly before handling.
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[3]
-
Mutagenicity: Suspected of causing genetic defects.[3]
-
Environmental Hazard: Harmful to aquatic life with long-lasting effects.[3]
Signal Word: Warning[3]
Key Precautionary Statements:
-
P201: Obtain special instructions before use.[3]
-
P202: Do not handle until all safety precautions have been read and understood.[3]
-
P261: Avoid breathing dust.[3]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[3]
-
P273: Avoid release to the environment.[3]
Operational Handling Protocol
Follow these step-by-step procedures for the safe handling of this compound from receipt to disposal.
Receiving and Storage
-
Inspection: Upon receipt, inspect the container for any damage or leaks.
-
Storage: Store the compound in a tightly closed container in a dry, well-ventilated area at room temperature.[1][3] The compound is sensitive to air and light; handle and store under an inert gas.[3]
-
Labeling: Ensure the container is clearly labeled with the compound name and all relevant hazard warnings.
Personal Protective Equipment (PPE)
All handling of this compound, especially when dealing with the solid form, must be conducted within a certified chemical fume hood.[3] The following PPE is mandatory:
| PPE Category | Specification |
| Eye/Face Protection | ANSI Z87.1-compliant safety glasses or goggles.[3] A face shield may be required for splash hazards. |
| Skin Protection | Chemical-resistant gloves (e.g., Nitrile rubber, KCL 741 Dermatril® L or equivalent).[3] |
| Body Protection | A fully buttoned laboratory coat. Consider a chemical-resistant apron for larger quantities.[3] |
| Respiratory Protection | For operations that may generate dust, a NIOSH-approved particulate respirator is required.[3] |
Weighing and Solution Preparation
-
Work Area Preparation: Designate a specific area within a fume hood for handling. Cover the work surface with absorbent, disposable bench paper.
-
Weighing:
-
Perform all weighing operations within the fume hood to minimize dust inhalation.
-
Use a dedicated set of spatulas and weighing boats.
-
Handle the solid compound gently to avoid generating dust.
-
-
Solution Preparation:
-
Add the solvent (e.g., water) to the weighed this compound solid slowly to avoid splashing.
-
If sonication is required, ensure the container is sealed.
-
Solutions should not be stored long-term unless stability data is available.[1]
-
Emergency Procedures
-
If Swallowed: Rinse mouth and immediately call a POISON CENTER or doctor.[3]
-
If on Skin: Wash the affected area with plenty of water.[3] Immediately remove contaminated clothing.
-
Spills:
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Waste Collection:
-
Collect all solid waste (e.g., contaminated gloves, weighing boats, bench paper) in a clearly labeled, sealed hazardous waste container.
-
Collect all liquid waste in a separate, labeled hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.
-
-
Environmental Precaution: Avoid release to the environment.[3] Prevent spillage from entering drains or waterways.
-
Disposal: Dispose of all waste through your institution's Environmental Health and Safety (EHS) office, following all local, state, and federal regulations.
Handling Workflow Diagram
The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.
Caption: Workflow for safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
